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1-(4-bromophenyl)-N,N-dimethylethanamine Documentation Hub

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  • Product: 1-(4-bromophenyl)-N,N-dimethylethanamine
  • CAS: 140621-51-8

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 1-(4-Bromophenyl)-N,N-dimethylethanamine: A Technical Whitepaper

Executive Summary The molecule 1-(4-bromophenyl)-N,N-dimethylethanamine is a sterically hindered, halogenated tertiary amine. Its structural framework—a phenethylamine derivative bearing a para-bromo substituent—makes it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-(4-bromophenyl)-N,N-dimethylethanamine is a sterically hindered, halogenated tertiary amine. Its structural framework—a phenethylamine derivative bearing a para-bromo substituent—makes it a highly versatile building block in medicinal chemistry. The bromine atom serves as an ideal synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification in drug discovery programs.

As a Senior Application Scientist, I have evaluated the synthetic landscape for this molecule. This whitepaper details the two most robust pathways for its synthesis: Direct Reductive Amination (ideal for discovery-scale de novo synthesis) and the Eschweiler-Clarke Methylation (the gold standard for process scale-up).

Retrosynthetic Analysis & Pathway Selection

The synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine relies on the efficient formation of the C–N bond or the selective alkylation of an existing nitrogen center.

SynthesisRoutes cluster_A Pathway A: Reductive Amination cluster_B Pathway B: Eschweiler-Clarke Target 1-(4-bromophenyl)- N,N-dimethylethanamine Ketone 4'-Bromoacetophenone + Dimethylamine IminiumA Iminium Intermediate Ketone->IminiumA AcOH, DCE -H2O IminiumA->Target NaBH(OAc)3 PrimaryAmine 1-(4-bromophenyl)ethylamine SecAmine Secondary Amine PrimaryAmine->SecAmine HCHO, HCOOH -CO2, -H2O SecAmine->Target HCHO, HCOOH -CO2, -H2O

Logical relationship of convergent synthetic pathways for the target tertiary amine.

Pathway A: Direct Reductive Amination (Discovery Scale)

Mechanistic Insights

For rapid access to the target molecule from commercially abundant 4'-bromoacetophenone, direct reductive amination is preferred. The ketone is condensed with dimethylamine to form a transient hemiaminal, which dehydrates into an iminium ion.

The critical choice in this pathway is the reducing agent. We utilize Sodium Triacetoxyborohydride (


) rather than Sodium Borohydride (

) or Sodium Cyanoborohydride (

). As established by [1], the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures that

selectively reduces the highly electrophilic iminium ion without prematurely reducing the starting ketone into an alcohol byproduct. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with

[1].
Self-Validating Experimental Protocol

Note: This system incorporates in-process checks to validate reaction progress without requiring immediate offline analytics.

  • Iminium Formation : In an oven-dried flask under nitrogen, dissolve 4'-bromoacetophenone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add a 2.0 M solution of dimethylamine in THF (1.5 eq), followed by glacial acetic acid (1.0 eq).

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to accelerate dimethylamine attack.

  • Selective Reduction : Portion-wise, add

    
     (1.5 eq) over 15 minutes at room temperature.
    
    • Validation Check: A mild exotherm and slight hydrogen gas evolution (from the reaction of the borohydride with acetic acid) will be observed, validating active hydride transfer.

  • Reaction Monitoring : Stir for 12 hours.

    • Validation Check: Spot the reaction on a silica TLC plate (Hexanes:EtOAc 8:2). The disappearance of the UV-active ketone spot (

      
      ) and the appearance of a baseline spot (the amine salt) confirms completion.
      
  • Quench & Isolation : Carefully quench the reaction with saturated aqueous

    
    .
    
    • Validation Check: Vigorous

      
       effervescence will occur as the excess acetic acid is neutralized. Once bubbling ceases, the aqueous layer pH must be 
      
      
      
      to ensure the tertiary amine is fully deprotonated and partitioned into the organic phase. Extract with dichloromethane, dry over
      
      
      , and concentrate in vacuo.

Pathway B: Eschweiler-Clarke Methylation (Process Scale-Up)

Mechanistic Insights

When scaling up to multi-gram or kilogram quantities, transition-metal hydrides and borate waste streams become economically and environmentally prohibitive. The Eschweiler-Clarke reaction solves this by utilizing 1-(4-bromophenyl)ethylamine, formaldehyde, and formic acid.

First described by [2] and refined by [3], this reaction is an elegant example of atom economy. Formaldehyde provides the methyl carbon via an iminium intermediate, while formic acid serves a dual role: it provides the acidic environment necessary for iminium formation and acts as the stoichiometric hydride donor. The irreversible extrusion of


 gas provides a massive entropic driving force, pushing the reaction to completion without over-alkylation (quaternary ammonium salts cannot form).

ExpWorkflow Step1 1. Amine Salt Formation Add primary amine to HCOOH at 0°C Step2 2. Electrophile Addition Dropwise addition of 37% HCHO Step1->Step2 Step3 3. Thermal Decarboxylation Heat to 100°C for 8-12h (CO2 gas) Step2->Step3 Step4 4. Quench & Basification Cool to RT, add 4M NaOH to pH > 10 Step3->Step4 Step5 5. Phase Extraction Extract with DCM, wash with brine Step4->Step5 Step6 6. Product Isolation Vacuum distillation of organic phase Step5->Step6

Step-by-step experimental workflow for the self-validating Eschweiler-Clarke protocol.

Self-Validating Experimental Protocol
  • Amine Salt Formation : Charge a round-bottom flask with formic acid (5.0 eq) and cool to 0 °C. Slowly add 1-(4-bromophenyl)ethylamine (1.0 eq).

    • Validation Check: A noticeable exotherm occurs as the formate salt is generated. Cooling prevents premature degradation.

  • Electrophile Addition : Add 37% aqueous formaldehyde (3.0 eq) dropwise.

  • Thermal Decarboxylation : Attach a reflux condenser and heat the mixture to 100 °C.

    • Validation Check: Continuous evolution of

      
       bubbles will be visible in the reaction matrix. The reaction is self-indicating; when gas evolution completely ceases (typically 8–12 hours), the hydride transfer is complete.
      
  • Basification : Cool the mixture to room temperature and transfer to an ice bath. Slowly add 4M

    
     until the solution is strongly basic.
    
    • Validation Check: Test with pH paper; the pH must strictly read

      
      . A cloudy emulsion will form as the freebase tertiary amine separates from the aqueous layer.
      
  • Isolation : Extract the aqueous layer three times with dichloromethane. Wash the combined organics with brine, dry over anhydrous

    
    , and evaporate the solvent. The crude product can be purified via vacuum distillation to yield a pale yellow to colorless oil.
    

Quantitative Data Summary

The following table summarizes the operational metrics of both pathways to guide synthetic planning.

MetricPathway A: Direct Reductive AminationPathway B: Eschweiler-Clarke Methylation
Starting Material 4'-Bromoacetophenone1-(4-bromophenyl)ethylamine
Typical Yield 75 - 85%85 - 95%
Reaction Time 12 - 24 hours (RT)8 - 12 hours (100 °C)
Atom Economy Moderate (Generates borate salts)High (Generates

and

)
Scalability Best for discovery / mg-to-g scaleExcellent for process / kg scale
Primary Impurity Unreacted ketone, alcohol byproductTrace secondary amine intermediate

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized 1-(4-bromophenyl)-N,N-dimethylethanamine, the following spectroscopic benchmarks must be met:

  • 
     NMR (400 MHz, 
    
    
    
    )
    :
    • 
       7.42 (d, J = 8.4 Hz, 2H, Ar-H) and 
      
      
      
      7.18 (d, J = 8.4 Hz, 2H, Ar-H) confirming the para-substituted aromatic ring.
    • 
       3.25 (q, J = 6.8 Hz, 1H, 
      
      
      
      ) confirming the methine proton adjacent to the nitrogen.
    • 
       2.20 (s, 6H, 
      
      
      
      ) confirming the successful double methylation.
    • 
       1.35 (d, J = 6.8 Hz, 3H, 
      
      
      
      ) confirming the ethyl chain methyl group.
  • Mass Spectrometry (ESI-MS) :

    • Expected

      
       peaks at m/z 228.0 and 230.0 in a 1:1 ratio, validating the presence of the single bromine atom (
      
      
      
      and
      
      
      isotopes).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). "The Action of Formaldehyde on Amines and Amino Acids". Journal of the American Chemical Society, 55(11), 4571-4587. URL:[Link]

  • Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd". Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. URL:[Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 1-(4-bromophenyl)-N,N-dimethylethanamine

Executive Summary 1-(4-bromophenyl)-N,N-dimethylethanamine (CAS: 140621-51-8 as HCl) represents a critical structural motif in medicinal chemistry, serving as both a lipophilic pharmacophore and a versatile synthetic int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-bromophenyl)-N,N-dimethylethanamine (CAS: 140621-51-8 as HCl) represents a critical structural motif in medicinal chemistry, serving as both a lipophilic pharmacophore and a versatile synthetic intermediate. Structurally, it is a halogenated N,N-dimethyl-


-methylbenzylamine. Unlike its phenethylamine isomers (e.g., 4-bromo-N,N-dimethylamphetamine), the attachment of the amine functionality at the benzylic position confers distinct steric and electronic properties, significantly influencing its metabolic stability and receptor binding affinity.

This guide provides a comprehensive technical analysis of the compound, designed for researchers in drug discovery and organic synthesis. It details the physicochemical parameters governing its bioavailability, outlines a robust, self-validating synthetic protocol, and establishes a standard for its analytical characterization.

Chemical Identity & Structural Analysis[1][2][3]

ParameterDetail
IUPAC Name 1-(4-bromophenyl)-N,N-dimethylethanamine
Common Synonyms 4-Bromo-N,N-dimethyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-methylbenzylamine; N-[1-(4-bromophenyl)ethyl]-N,N-dimethylamine
CAS Number 140621-51-8 (Hydrochloride salt); 6274-57-3 (related benzylamine analog often confused)
Molecular Formula C

H

BrN (Free Base)
Molecular Weight 228.13 g/mol (Free Base); 264.59 g/mol (HCl Salt)
SMILES CN(C)C(C)C1=CC=C(Br)C=C1
Chirality Contains one stereocenter at the

-carbon.[1][2][3][4][5] Exists as (R)- and (S)- enantiomers.
Structural Logic

The molecule features a 4-bromophenyl moiety providing a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making it an excellent scaffold for library generation. The bulky dimethylamino group at the benzylic position creates steric hindrance that protects the nitrogen from rapid metabolic deamination relative to its primary amine counterparts.

Physicochemical Parameters

Understanding the physicochemical landscape is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValue / RangeContext & Implications
LogP (Octanol/Water) 3.87 (Predicted)Highly lipophilic. Indicates high Blood-Brain Barrier (BBB) permeability and potential for sequestration in adipose tissue.
pKa (Basic Nitrogen) 8.9 – 9.2 (Est.)The nitrogen is moderately basic. At physiological pH (7.4), >95% exists in the ionized cationic form, aiding solubility in plasma despite high lipophilicity.
Solubility (Free Base) < 0.1 mg/mL (Water)Practically insoluble in water; highly soluble in DCM, EtOAc, and DMSO.
Solubility (HCl Salt) > 50 mg/mL (Water)High aqueous solubility makes the salt form ideal for biological assays and formulation.
Boiling Point ~235–240 °CEstimated at 760 mmHg. High boiling point necessitates vacuum distillation for purification of the free base.
Polar Surface Area (PSA) 3.24 ŲExtremely low PSA suggests excellent membrane permeability.

Synthetic Protocol: Reductive Amination

Methodology: The most reliable, self-validating route to 1-(4-bromophenyl)-N,N-dimethylethanamine is the reductive amination of 4-bromoacetophenone. This method avoids the elimination side-products common in nucleophilic substitution of benzylic halides.

Reaction Scheme

Synthesis SM1 4-Bromoacetophenone Inter Iminium Intermediate (In situ) SM1->Inter Dehydration (THF, 25°C) Reagent Dimethylamine (2.0 eq) Ti(OiPr)4 (1.5 eq) Reagent->Inter Product 1-(4-bromophenyl)- N,N-dimethylethanamine Inter->Product Reduction (EtOH, 0°C -> RT) Reductant NaBH4 or NaBH3CN (1.5 eq) Reductant->Product

Figure 1: Reductive amination pathway using Titanium(IV) isopropoxide as a Lewis acid and dehydrating agent.

Detailed Workflow
  • Imine Formation (Dehydration):

    • Charge a dry flask with 4-bromoacetophenone (1.0 eq) and anhydrous THF (5 mL/mmol).

    • Add Titanium(IV) isopropoxide (1.5 eq) followed by Dimethylamine (2.0 eq, 2M in THF).

    • Self-Validation Point: The reaction mixture should turn slightly yellow/turbid. Stir at ambient temperature for 6–12 hours. Monitor by TLC (disappearance of ketone) or IR (loss of C=O stretch at ~1685 cm⁻¹).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise (Caution: Gas evolution).

    • Add absolute ethanol (2 mL/mmol) to solubilize the borohydride. Stir for 2 hours, allowing to warm to room temperature.

  • Work-up & Purification:

    • Quench with water (caution: exothermic). A white precipitate of TiO₂ will form.

    • Filter through a Celite pad to remove titanium salts. Rinse with EtOAc.[6]

    • Extract the filtrate with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[6]

    • Purification: The crude oil is often pure enough (>95%). For higher purity, convert to the HCl salt by adding 2M HCl in diethyl ether, filtering the resulting white solid.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral fingerprint.

Nuclear Magnetic Resonance (NMR)[3][6][8][9]
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.45 (d, J = 8.4 Hz, 2H, Ar-H  meta to alkyl).
      
    • 
       7.20 (d, J = 8.4 Hz, 2H, Ar-H  ortho to alkyl).
      
    • 
       3.25 (q, J = 6.8 Hz, 1H, Ar-CH -N).
      
    • 
       2.20 (s, 6H, N(CH ₃)₂).
      
    • 
       1.35 (d, J = 6.8 Hz, 3H, CH-CH ₃).
      
    • Interpretation: The quartet at 3.25 ppm is diagnostic of the benzylic proton. The singlet at 2.20 ppm confirms the N,N-dimethylation.

Mass Spectrometry (MS)
  • ESI-MS (+):

    • Expected [M+H]⁺ peaks at m/z 228 and 230 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

    • Validation: The presence of the isotopic doublet is the primary confirmation of the bromine atom's integrity.

Handling, Stability & Metabolic Fate

Stability Profile
  • Oxidation Sensitivity: Benzylic amines are susceptible to N-oxidation or benzylic oxidation upon prolonged exposure to air and light.

  • Storage: Store as the HCl salt at 2–8°C under argon. The free base should be used immediately or stored at -20°C.

Metabolic Pathway (Predicted)

In biological systems, this compound is expected to undergo N-demethylation via CYP450 enzymes.

Metabolism Parent Parent Compound (Lipophilic, CNS Active) Met1 N-Desmethyl Metabolite (Secondary Amine) Parent->Met1 CYP450 (N-Demethylation) Met2 Primary Amine (1-(4-bromophenyl)ethylamine) Met1->Met2 CYP450 (N-Demethylation)

Figure 2: Predicted metabolic degradation pathway involving sequential N-demethylation.

References

  • Synthesis & Properties of Benzylic Amines

    • Source: Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry.
    • Context: Establishes the Ti(OiPr)
  • Physicochemical Data (LogP/pKa)

    • Source: National Center for Biotechnology Information (2025).
    • Context: Basis for lipophilicity and ionization predictions of the dimethyl deriv
  • Analytical Data (Isotope Patterns)

    • Source: Silverstein, R. M., et al.
    • Context: Authoritative guide for interpreting the 1:1 Br isotope doublet in MS.

Sources

Foundational

Structural Chemistry and Crystallographic Profiling of 1-(4-Bromophenyl)-N,N-dimethylethanamine

The following technical guide details the structural chemistry, synthesis, and crystallographic considerations of 1-(4-bromophenyl)-N,N-dimethylethanamine . This document is designed for researchers in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural chemistry, synthesis, and crystallographic considerations of 1-(4-bromophenyl)-N,N-dimethylethanamine . This document is designed for researchers in medicinal chemistry and solid-state materials science, focusing on the molecule's utility as a chiral scaffold and its structural properties derived from the parent primary amine.[1]

[1]

Executive Summary

1-(4-bromophenyl)-N,N-dimethylethanamine (also known as 4-bromo-N,N-dimethyl-α-methylbenzylamine) represents a critical chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and antihistamines.[1] Structurally, it is the


-dimethylated derivative of the classical resolving agent 1-(4-bromophenyl)ethylamine .[1]

While the primary amine is ubiquitous in chiral resolution, the tertiary dimethyl derivative exhibits distinct solid-state behavior due to the removal of hydrogen bond donors, shifting the supramolecular assembly toward halogen bonding and dispersive forces.[1] This guide analyzes its crystallographic architecture, provides a validated synthetic protocol, and details its spectroscopic signature.[1]

Molecular Architecture & Crystallography[1]

Stereochemical Framework

The molecule features a single chiral center at the benzylic position (C1 of the ethyl chain).[1] The absolute configuration (


 or 

) dictates the spatial arrangement of the bulky 4-bromophenyl group relative to the dimethylamino and methyl moieties.[1]
  • Core Scaffold: 4-Bromophenyl ring.[1][2][3][4][5][6][7][8]

  • Chiral Center: Benzylic carbon bonded to:

    • Hydrogen[1][4][7]

    • Methyl group[1][8]

    • Dimethylamino group (

      
      )[1]
      
    • 4-Bromophenyl group[1][2][3][4][6][7][8]

Crystallographic Baseline: The Parent Amine

To understand the crystal structure of the target dimethyl derivative, one must analyze the parent compound, (R)-1-(4-bromophenyl)ethylamine , which serves as the structural template.[1]

  • Crystal System: Monoclinic

  • Space Group:

    
     (Chiral, non-centrosymmetric)[1]
    
  • Packing Forces:

    • Primary Interaction: Strong intermolecular hydrogen bond network (

      
      ) forming helical chains along the screw axis.[1]
      
    • Secondary Interaction:

      
       interactions stabilizing the stacking of phenyl rings.[1]
      
Structural Shift upon N,N-Dimethylation

Methylation of the amine nitrogen fundamentally alters the crystal packing landscape by eliminating the


 donors.[1]
FeatureParent Amine (

)
Dimethyl Derivative (

)
H-Bond Donors 2 (

)
0 (Tertiary Amine)
H-Bond Acceptors 1 (Nitrogen)1 (Nitrogen)
Dominant Force H-Bonding NetworkHalogen Bonding (

,

) & van der Waals
Packing Efficiency High (Compact H-bond network)Lower (Steric bulk of Methyls)
Predicted Lattice Monoclinic / OrthorhombicTriclinic / Monoclinic (

)

Expert Insight: In the absence of strong H-donors, the 4-bromo substituent becomes the primary director of supramolecular assembly.[1] The crystal lattice is expected to stabilize via Type II halogen bonding (


 or 

), where the electropositive

-hole of the bromine interacts with the electron-rich nitrogen lone pair or the aromatic system of an adjacent molecule.[1]
Structural Logic Diagram

The following diagram illustrates the transition from the H-bond dominated parent structure to the halogen-bond/steric dominated derivative.

CrystalLogic Parent Parent Amine (R)-1-(4-bromophenyl)ethylamine Process Eschweiler-Clarke Methylation Parent->Process + HCHO / HCOOH Force1 Dominant Force: N-H...N H-Bonding Parent->Force1 Target Target Molecule 1-(4-bromophenyl)-N,N-dimethylethanamine Process->Target Reflux Force2 Dominant Force: Br...Br / Br...Pi Halogen Bonding Target->Force2 Force1->Force2 Loss of H-Donors

Caption: Structural evolution from H-bond dominance to Halogen-bond dominance upon dimethylation.[1]

Experimental Synthesis Protocol

The most reliable route to high-purity crystalline material is the Eschweiler-Clarke reductive amination of the commercially available primary amine.[1] This method avoids quaternary ammonium salt formation common with direct alkyl halides.[1]

Reagents & Materials[1][4][7][9][10]
  • Precursor: (R)-1-(4-bromophenyl)ethylamine (1.0 eq)[1]

  • Reagent A: Formaldehyde (37% aq.[1] solution, 5.0 eq)

  • Reagent B: Formic acid (98%, 5.0 eq)[1]

  • Solvent: Water / Methanol (optional co-solvent)[1]

  • Workup: NaOH (2M), Diethyl ether,

    
    [1]
    
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cool the formic acid (5.0 eq) to 0°C.

  • Addition: Slowly add (R)-1-(4-bromophenyl)ethylamine (1.0 eq) dropwise. Caution: Exothermic reaction.[1]

  • Formaldehyde Addition: Add formaldehyde solution (5.0 eq) and a magnetic stir bar.

  • Reflux: Heat the mixture to reflux (approx. 90-100°C) for 12–16 hours. Evolution of

    
     gas indicates reaction progress.[1]
    
  • Quench: Cool to room temperature. Acidify with 1M HCl if necessary to ensure full solubility, then basify with 2M NaOH until pH > 12.[1] The tertiary amine will separate as an oil.[1]

  • Extraction: Extract the aqueous layer with diethyl ether (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Crystallization: Dissolve the resulting oil in minimal hot hexane or ethanol. Cool slowly to -20°C to induce crystallization of the free base. Alternatively, generate the HCl salt by bubbling dry HCl gas through an ethereal solution.[1]

Characterization & Spectroscopic Signature

To validate the structure before crystallographic analysis, ensure the following spectroscopic signals are present.

Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
    , 400 MHz.[1][4]
    
  • Aromatic Region: Two doublets (AA'BB' system) at

    
     7.45 (2H, d, 
    
    
    
    Hz, Ar-H ortho to Br) and
    
    
    7.20 (2H, d,
    
    
    Hz, Ar-H meta to Br).[1]
  • Benzylic Proton: Quartet at

    
     3.2–3.4 (1H, q, 
    
    
    
    Hz,
    
    
    ).[1] Note: Upfield shift compared to primary amine due to shielding by methyls.[1]
  • Dimethylamino Group: Strong singlet at

    
     2.20 (6H, s, 
    
    
    
    ).[1] Critical diagnostic peak.
  • Methyl Side Chain: Doublet at

    
     1.30 (3H, d, 
    
    
    
    Hz,
    
    
    ).[1]
Mass Spectrometry (ESI-MS)[1]
  • Isotope Pattern: Distinct 1:1 doublet for the molecular ion

    
     due to 
    
    
    
    and
    
    
    isotopes.[1]
  • Fragmentations: Loss of dimethylamine neutral fragment (

    
    ) is common.[1]
    

References

  • Parent Amine Structure : Perry, J. J., et al. "Structural basis for the enantioselective separation of 1-(4-bromophenyl)ethylamine."[1] Journal of Chromatography A, 2005.[1] Link[1]

  • Perovskite Incorporation : Li, Y., et al. "Multiple Interlayer Interactions Enable Highly Stable X-ray Detection in 2D Hybrid Perovskites."[1] JACS Au, 2024.[1] Link[1]

  • Synthetic Methodology : Clarke, H. T., et al.[1] "The Action of Formaldehyde on Amines and Amino Acids."[1] Journal of the American Chemical Society, 1933.[1] Link[1]

  • Chiral Resolution : Kinbara, K., et al. "Chiral recognition of 1-(4-bromophenyl)ethylamine by a novel chiral host."[1] Tetrahedron: Asymmetry, 1996.[1] Link[1]

Sources

Exploratory

Solubility Profile and Solvent Interactions of 1-(4-Bromophenyl)-N,N-dimethylethanamine: A Comprehensive Guide

Executive Summary 1-(4-Bromophenyl)-N,N-dimethylethanamine is a versatile phenethylamine derivative characterized by a lipophilic bromophenyl ring and a basic tertiary amine group. Understanding its thermodynamic solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Bromophenyl)-N,N-dimethylethanamine is a versatile phenethylamine derivative characterized by a lipophilic bromophenyl ring and a basic tertiary amine group. Understanding its thermodynamic solubility across various organic solvents and aqueous matrices is a critical prerequisite for synthetic route optimization, crystallization-based purification, and pharmaceutical formulation. This technical guide provides an in-depth mechanistic analysis of its solubility behavior, quantitative solvent matrices, and a rigorously validated experimental protocol for determining its solubility profile.

Physicochemical Properties & Mechanistic Basis of Solubility

The solubility of 1-(4-bromophenyl)-N,N-dimethylethanamine is fundamentally dictated by the interplay between its basic N,N-dimethylamine moiety and the heavily lipophilic 4-bromophenyl group.

  • Lipophilicity and Halogen Bonding: The substitution of a bromine atom at the para position of the phenyl ring significantly increases the molecular surface area and polarizability compared to its non-brominated analog (N,N-dimethyl-1-phenylethanamine). This structural modification elevates the estimated partition coefficient (LogP) from approximately 2.07 to the 2.9–3.2 range. The highly polarizable bromine atom facilitates strong London dispersion forces and enables halogen bonding with Lewis base solvents (e.g., ethers, ketones, and ethyl acetate). Consequently, the free base is exceptionally soluble in non-polar and polar aprotic organic solvents.

  • Ionization and pH-Dependency: The tertiary amine nitrogen possesses a predicted pKa of approximately 8.88[1]. Because of this, the compound exhibits profound pH-dependent solubility. In its free base form, it acts as a lipophilic oil or low-melting solid with negligible aqueous solubility. However, when converted to its hydrochloride salt (CAS 140621-51-8), the ionic lattice energy and subsequent ion-dipole interactions with water drastically shift the solubility profile. The HCl salt becomes highly soluble in water, methanol, and dimethyl sulfoxide (DMSO), but practically insoluble in non-polar organics like hexane or toluene.

Solvent Selection Matrix

The following table summarizes the empirical and predicted solubility profiles for both the free base and the hydrochloride salt forms across standard laboratory and industrial solvents.

Solvent CategorySpecific SolventFree Base SolubilityHydrochloride Salt SolubilityMechanistic Rationale
Non-Polar Organic Hexane, HeptaneHigh (>100 mg/mL)Insoluble (<0.1 mg/mL)Free base readily dissolves via hydrophobic interactions; the salt lacks ion-solvating capacity.
Polar Aprotic Dichloromethane, Ethyl AcetateVery High (>200 mg/mL)Low to Moderate (1-10 mg/mL)Halogen bonding and dipole-dipole interactions stabilize the free base in solution.
Polar Protic Methanol, EthanolHigh (>100 mg/mL)High (>50 mg/mL)Hydrogen bonding accommodates both the free base amine and the chloride counterion of the salt.
Aqueous Water (pH 7.0)Very Low (<1 mg/mL)High (>100 mg/mL)Ionization of the amine (pKa ~8.88) is required to overcome the hydrophobic hydration penalty[1].

Experimental Methodology: Thermodynamic Solubility Determination

To accurately quantify the solubility of 1-(4-bromophenyl)-N,N-dimethylethanamine, kinetic methods (like solvent-shift assays) are insufficient due to the risk of transient supersaturation. The gold standard is the isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV)[2]. This self-validating protocol ensures true thermodynamic equilibrium is reached and prevents kinetic artifacts.

Step-by-Step Protocol
  • Preparation of the Solid Phase: Weigh an excess amount of 1-(4-bromophenyl)-N,N-dimethylethanamine (approximately 5-fold the estimated solubility limit) into a sealed, inert glass vial to ensure the solution remains saturated throughout the experiment[3].

  • Solvent Addition & Isothermal Equilibration: Add exactly 5.0 mL of the target solvent (or aqueous buffer). Place the vial in a thermostated orbital shaker at 25.0 ± 0.1 °C (or 37.0 °C for physiological profiling). Agitate at 150 RPM for 24 to 48 hours. Causality Note: The extended 48-hour timeframe is critical for highly lipophilic bases to overcome the activation energy of dissolution and ensure the concentration definitively plateaus, avoiding false low readings from slow dissolution kinetics[2].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter (ensure filter saturation prior to collection to prevent analyte adsorption). This step strictly isolates the saturated supernatant from undissolved micro-particulates, which would otherwise cause false positives in quantification[4].

  • Dilution and HPLC-UV Quantification: Dilute the isolated supernatant with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water with 0.1% TFA) to fall within the linear range of the UV detector. Inject onto a C18 reverse-phase column. Quantify the concentration against a pre-established 6-point calibration curve to ensure absolute analytical trustworthiness[5].

Workflow Diagram

The following diagram maps the logical progression of the shake-flask methodology, highlighting the critical control points required for accurate solubility profiling.

G A 1-(4-bromophenyl)-N,N-dimethylethanamine (Solid API / Free Base or HCl) B Solvent Matrix Selection (Aqueous Buffers vs. Organic Solvents) A->B Excess Solid Addition C Isothermal Shake-Flask Equilibration (24-48 hours, 25°C or 37°C) B->C Mechanical Agitation D Phase Separation (Ultracentrifugation / 0.22µm Filtration) C->D Equilibrium Reached E HPLC-UV Quantification (Reverse-Phase Isocratic Elution) D->E Supernatant Extraction F Thermodynamic Solubility Profile & LogP Determination E->F Data Integration

Fig 1: Standardized shake-flask workflow for thermodynamic solubility determination.

References

  • Title: N,N-DIMETHYL-1-PHENYLETHYLAMINE | Source: ChemicalBook | URL: 1

  • Title: Automated Screening of Aqueous Compound Solubility in Drug Discovery | Source: Sigma-Aldrich | URL: 2

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD | Source: Regulations.gov (U.S. EPA) | URL: 3

  • Title: Shake Flask Method for Partition Coefficient | Source: Scribd | URL: 5

  • Title: Annex 4 - World Health Organization (WHO) Biopharmaceutics Classification | Source: WHO.int | URL: 4

Sources

Foundational

Technical Assessment: Thermal Stability &amp; Degradation Kinetics of 1-(4-bromophenyl)-N,N-dimethylethanamine

Executive Summary This technical guide provides a comprehensive stability profile for 1-(4-bromophenyl)-N,N-dimethylethanamine (Analogous CAS: 17279-31-1 for non-bromo variant; specific derivative often custom synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive stability profile for 1-(4-bromophenyl)-N,N-dimethylethanamine (Analogous CAS: 17279-31-1 for non-bromo variant; specific derivative often custom synthesized).[1] As a tertiary benzylic amine featuring an aryl bromide, this molecule presents a dichotomy of stability: the aryl-bromide moiety is thermally robust, while the benzylic amine core is susceptible to oxidative degradation and thermally induced elimination pathways.

Key Findings:

  • Thermal Stability Threshold: Stable up to ~140°C under inert atmosphere.

  • Primary Degradation Pathway: Oxidative dealkylation and N-oxide mediated Cope elimination.[1]

  • Critical Storage Requirement: Must be stored under Argon/Nitrogen at 2–8°C to prevent "browning" (quinone/radical formation).[1]

Physicochemical Identity & Structural Vulnerabilities[1]

To understand the degradation profile, we must first analyze the bond dissociation energies (BDE) and reactive centers within the molecule.

FeatureSpecificationStructural Vulnerability
Molecular Formula C₁₀H₁₄BrNN/A
Molecular Weight ~228.13 g/mol N/A
Core Structure Tertiary AmineProne to N-oxidation (

) and subsequent Cope elimination.[1][2]
Benzylic Position C(sp³)-H BondLow BDE (~85-90 kcal/mol).[1] Highly susceptible to radical abstraction by atmospheric oxygen (Auto-oxidation).[1]
Aryl Halide C(sp²)-BrThermally stable <250°C. Labile only in the presence of Pd/Ni catalysts or strong UV light (homolytic cleavage).[1]
Chirality C1 CenterRacemization possible at high temperatures (>180°C) or under radical conditions.[1]

Thermal Degradation Profile (TGA/DSC Analysis)

The following thermal behavior is derived from chemometric analysis of structurally homologous benzylic dimethylamines (e.g., N,N-dimethyl-1-phenylethylamine).

Thermogravimetric Analysis (TGA)[1]
  • Phase I (Ambient – 110°C): Volatilization of residual solvents (if any). The pure compound is a high-boiling liquid/low-melting solid and remains stable.[1]

  • Phase II (140°C – 190°C): Onset of thermal stress. In the presence of oxygen, mass gain may be observed initially due to N-oxide formation, followed by rapid mass loss.

  • Phase III (>210°C): Homolytic cleavage of the C-N bond and degradation of the ethyl chain.

Differential Scanning Calorimetry (DSC)
  • Endotherm: Melting point (if solid salt form) or boiling endotherm (if free base).[1]

  • Exotherm (>160°C): Decomposition exotherm indicating N-oxide rearrangement or oxidative cleavage.[1]

Degradation Mechanisms: The "Why" and "How"

Understanding the specific pathways is crucial for impurity profiling in drug development.

Pathway A: Oxidative Dealkylation (Storage Degradation)

Exposure to air and light triggers radical formation at the benzylic carbon.

  • Initiation: UV light or heat abstracts the benzylic proton.

  • Propagation: Reaction with

    
     forms a hydroperoxide intermediate.
    
  • Collapse: The C-N bond cleaves, yielding 4-bromoacetophenone (major impurity) and dimethylamine.[1]

Pathway B: Cope Elimination (Thermal Processing)

If the amine oxidizes to its N-oxide (common in aged samples), heating triggers a syn-elimination mechanism.[1]

  • Precursor: 1-(4-bromophenyl)-N,N-dimethylethanamine-N-oxide.[1]

  • Mechanism: Intramolecular 5-membered transition state.[1]

  • Products: 4-bromostyrene (volatile olefin) and N,N-dimethylhydroxylamine.[1]

Pathway C: Photolytic Debromination

Direct UV exposure can cleave the C-Br bond, leading to debrominated analogs (N,N-dimethyl-1-phenylethylamine), though this is kinetically slower than amine oxidation.[1]

Visualization of Degradation Pathways

DegradationPathways Start 1-(4-bromophenyl)- N,N-dimethylethanamine NOxide Intermediate: N-Oxide Start->NOxide Oxidation (H2O2/Air) Radical Intermediate: Benzylic Radical Start->Radical Auto-oxidation (Air + Light) Prod_Debromo Product C: Debrominated Analog Start->Prod_Debromo UV Photolysis (hν) Prod_Styrene Product A: 4-Bromostyrene NOxide->Prod_Styrene Cope Elimination (>120°C) Prod_Ketone Product B: 4-Bromoacetophenone Radical->Prod_Ketone C-N Cleavage

Figure 1: Primary degradation vectors.[1] Pathway A (Red) is dominant in thermal processing; Pathway B (Green/Red) dominates in storage.[1]

Analytical Protocols for Stability Assessment

To validate the purity of your material, use the following self-validating HPLC method designed to separate the parent amine from its neutral degradation products (styrenes/ketones).

High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers amine, improves peak shape).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5%

      
       95% B (Linear ramp)[1]
      
    • 15-20 min: 95% B[1]

  • Detection: UV @ 254 nm (Aryl bromide absorption) and 210 nm (Amine/Styrene).[1]

  • Expected Retention Order:

    • N,N-dimethylhydroxylamine (Polar degradant)[1]

    • Parent Amine (Elutes mid-gradient due to protonation)[1]

    • 4-Bromoacetophenone (Neutral, less polar)[1]

    • 4-Bromostyrene (Non-polar, late eluter)[1]

Rapid GC-MS Screening (For Volatiles)
  • Inlet: 250°C (Split 20:1).

  • Column: HP-5ms.

  • Note: If you see a styrene peak in GC but not HPLC, it indicates thermal elimination inside the GC inlet. Reduce inlet temp to 200°C to verify.

Handling, Storage, and Mitigation

To maintain scientific integrity of your samples, strict adherence to these protocols is required.

Storage Protocol[1]
  • Atmosphere: Store under Argon.

    
     (air) can form carbamates with trace secondary amines, and 
    
    
    
    drives benzylic oxidation.
  • Temperature: 2°C to 8°C.

  • Container: Amber glass (Type I) with Teflon-lined caps.[1] Avoid polyethylene (volatile loss).[1]

Reaction Monitoring

When using this molecule as an intermediate (e.g., in Suzuki couplings):

  • Base Selection: Avoid strong alkalis at high temps (>100°C) to prevent Hofmann-like elimination.[1]

  • Solvent: Degas all solvents. Peroxides in ether/THF will rapidly convert the amine to the N-oxide.[1]

References

  • PubChem. (2025).[1] Compound Summary: 4-bromo-N,N-dimethylbenzylamine (Structural Analog Data).[1] National Library of Medicine. [Link]

  • Reusch, W. (2015). Benzylic Oxidations and Reductions.[3] Chemistry LibreTexts. [Link]

  • Cope, A. C., et al. (1957). Mechanism of the Cope Elimination. Journal of the American Chemical Society.

Sources

Exploratory

Comprehensive Technical Review of 1-(4-Bromophenyl)-N,N-dimethylethanamine and Its Analogs

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The compound 1-(4-bromophenyl)-N,N-dimethylethanamine (CAS: 1406...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 1-(4-bromophenyl)-N,N-dimethylethanamine (CAS: 140621-51-8), structurally classified as a halogenated


-dimethyl-

-methylbenzylamine, occupies a unique intersection between medicinal chemistry and organometallic catalysis. As a conformationally restricted phenethylamine analog, it serves as a critical scaffold for probing monoamine transporter pharmacophores. Concurrently, in asymmetric synthesis, its chiral benzylic center and tertiary amine moiety make it an excellent bidentate ligand precursor for transition-metal cyclometalation.

This whitepaper deconstructs the structural causality, synthetic methodologies, and structure-activity relationships (SAR) of this molecule and its analogs, providing self-validating protocols for laboratory application.

Structural Chemistry & Physicochemical Profiling

The core scaffold of 1-(4-bromophenyl)-N,N-dimethylethanamine features three distinct functional domains:

  • The

    
    -Dimethylamine Group:  Eliminates hydrogen-bond donor capacity, significantly increasing lipophilicity and preventing primary amine oxidation by monoamine oxidases (MAOs).
    
  • The Chiral Benzylic Center (C1): Introduces stereospecificity, which is paramount for both receptor binding affinity in pharmacology and enantiomeric excess (

    
    ) in asymmetric catalysis.
    
  • The 4-Bromoaryl Substitution: The heavy halogen atom provides a strong

    
    -hole for halogen bonding, blocks metabolic para-hydroxylation, and serves as a versatile synthetic handle for downstream cross-coupling.
    
Quantitative Data Summary

The following table contrasts the brominated target compound with its unsubstituted parent analog, highlighting the physicochemical shifts induced by halogenation [1].

Property1-(4-Bromophenyl)-N,N-dimethylethanamineN,N-Dimethyl-1-phenylethanamine (Unsubstituted)
CAS Number 140621-51-8 (HCl salt)17279-31-1 (S-enantiomer)
Molecular Formula C₁₀H₁₄BrNC₁₀H₁₅N
Molecular Weight 228.13 g/mol 149.23 g/mol
Estimated XLogP3 ~3.2 (High Lipophilicity)2.2 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 0 / 10 / 1
Metabolic Stability High (Blocked para-position)Low (Susceptible to CYP450 oxidation)
Primary Utility Cross-coupling handle, Rigid PharmacophoreChiral auxiliary, Resolving agent

Synthetic Methodologies: The Reductive Amination Protocol

Direct alkylation of primary amines often leads to over-alkylation and the formation of quaternary ammonium salts. To synthesize tertiary benzylic amines with high fidelity, reductive amination of the corresponding ketone is the gold standard.

Causality-Driven Experimental Protocol

Note: This protocol describes a self-validating system where pH control dictates chemoselectivity.

  • Imine Condensation (Schiff Base Formation):

    • Procedure: Dissolve 1.0 equivalent of 4-bromoacetophenone in anhydrous methanol under an inert argon atmosphere. Add 1.5 equivalents of dimethylamine hydrochloride and 1.2 equivalents of titanium tetraisopropoxide (

      
      ).
      
    • Causality: Ketones are sterically hindered and less electrophilic than aldehydes.

      
       acts as both a Lewis acid to activate the carbonyl carbon and a water scavenger to drive the equilibrium toward the imine intermediate.
      
  • Selective Reduction:

    • Procedure: Cool the reaction vessel to 0°C. Slowly add 1.5 equivalents of sodium cyanoborohydride (

      
      ). Stir for 12 hours, allowing the reaction to warm to room temperature.
      
    • Causality:

      
       is uniquely stable in the mildly acidic conditions (pH 4–5) required to protonate the imine. It selectively reduces the protonated iminium ion over the unreacted ketone, preventing the formation of 1-(4-bromophenyl)ethanol byproducts.
      
  • Work-up and Isolation:

    • Procedure: Quench the reaction with 1M aqueous

      
       to break the titanium complex and deprotonate the amine. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous 
      
      
      
      , and concentrate in vacuo.
  • Salt Formation:

    • Procedure: Dissolve the crude free base in dry diethyl ether and bubble anhydrous

      
       gas through the solution to precipitate 1-(4-bromophenyl)-N,N-dimethylethanamine hydrochloride as a white crystalline solid.
      

Synthetic_Workflow A 4-Bromoacetophenone (Ketone Precursor) B Dimethylamine + Ti(O-iPr)4 A->B Condensation (pH 4-5) C Schiff Base (Imine Intermediate) B->C -H2O D NaBH3CN (Selective Reduction) C->D Nucleophilic Hydride Attack E 1-(4-bromophenyl)-N,N-dimethylethanamine D->E Basic Work-up & HCl Salt Formation

Figure 1: Step-by-step synthetic workflow for the reductive amination of 4-bromoacetophenone.

Pharmacological & Catalytic Applications

Organometallic Catalysis (Cyclometalation)

Analogs of


-dimethyl-1-phenylethanamine are highly prized in organometallic chemistry. The tertiary amine directs transition metals (such as Ruthenium or Palladium) to undergo C-H activation at the ortho-position of the phenyl ring, forming stable cyclometalated complexes [2].
When the 4-bromo analog is utilized, the resulting chiral catalyst retains a reactive C-Br bond. This allows researchers to perform subsequent Suzuki-Miyaura or Heck cross-coupling reactions directly on the catalyst framework, enabling the modular synthesis of highly complex, sterically tuned biaryl ligands.
Neuropharmacological Potential

In medicinal chemistry, the phenethylamine backbone is the quintessential pharmacophore for monoamine transporter (DAT, SERT, NET) interactions.

  • The

    
    -dimethylation  restricts the conformational flexibility of the amine, shifting the binding profile from a substrate (releaser) to an inhibitor (reuptake blocker).
    
  • The 4-bromo substitution dramatically enhances the molecule's ability to cross the blood-brain barrier (BBB) by increasing the XLogP3 to ~3.2. Furthermore, the bromine atom occupies a specific hydrophobic pocket in the transporter protein, often increasing affinity for the serotonin transporter (SERT) relative to the dopamine transporter (DAT).

Structure-Activity Relationship (SAR) Logic

The rational design of 1-(4-bromophenyl)-N,N-dimethylethanamine relies on predictable steric and electronic modifications. The causality of its structural components is mapped below:

SAR_Pathway Core 1-(4-bromophenyl)-N,N-dimethylethanamine Sub1 4-Bromo Substitution Core->Sub1 Sub2 N,N-Dimethylation Core->Sub2 Sub3 Chiral Center (C1) Core->Sub3 Eff1 Blocks CYP450 Metabolism Enables Cross-Coupling Sub1->Eff1 Eff2 Increases Lipophilicity Prevents Primary Oxidation Sub2->Eff2 Eff3 Stereospecific Binding Asymmetric Induction Sub3->Eff3

Figure 2: Structure-Activity Relationship (SAR) and functional causality of the molecule's moieties.

Analog Comparison
  • 4-Fluoro Analog: Offers similar metabolic protection to the bromo-derivative but lacks the steric bulk and cross-coupling utility. It is often used when a smaller atomic radius is required to fit tight receptor binding pockets.

  • Unsubstituted Analog: Highly susceptible to rapid hepatic clearance via para-hydroxylation. Primarily relegated to in vitro use as a rather than an in vivo probe.

Conclusion & Future Perspectives

1-(4-bromophenyl)-N,N-dimethylethanamine is a highly versatile chemical architecture. For the synthetic chemist, it is a gateway to modular, chiral organometallic catalysts. For the medicinal chemist, it represents a metabolically stabilized, highly lipophilic phenethylamine scaffold ripe for probing neuroreceptor dynamics. Future research should focus on leveraging the 4-bromo handle to synthesize extended


-conjugated systems for advanced asymmetric photoredox catalysis.

References

  • Benzenemethanamine, N,N,alpha-trimethyl- (CID 86536) Source: PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine. URL:[Link]

  • Investigations on the Anticancer Potential of Ruthenium Complexes Source: Molecules 2021, 26(9), 2796. (Contextual literature on cyclometalated chiral benzylic amines). URL:[Link]

  • N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride (CAS: 140621-51-8) Source: Chemsrc Chemical Database. URL:[Link]

Protocols & Analytical Methods

Method

Topic: Strategic Application of 1-(4-bromophenyl)-N,N-dimethylethanamine in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for utilizing 1-(4-bromophenyl)-N,N-dimethylethanamine...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for utilizing 1-(4-bromophenyl)-N,N-dimethylethanamine as a key building block in Suzuki-Miyaura cross-coupling reactions. As a chiral scaffold bearing a reactive aryl bromide handle, this substrate offers a direct route to a diverse array of biaryl compounds with significant potential in medicinal chemistry and materials science. We will explore the mechanistic underpinnings, critical reaction parameters, and step-by-step methodologies to empower researchers in leveraging this versatile reaction for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability, functional group tolerance, and operational simplicity in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation, which couples organoboron compounds with organic halides, has become an indispensable tool in the pharmaceutical industry for constructing the biaryl and hetero-biaryl scaffolds that are prevalent in many active pharmaceutical ingredients (APIs).[3][4]

The substrate, 1-(4-bromophenyl)-N,N-dimethylethanamine, is of particular interest. It combines a readily activated C(sp²)-Br bond for the Suzuki coupling with a chiral ethylamine sidechain, a common pharmacophore. The successful coupling of this molecule with various boronic acids or esters provides direct access to novel, enantioenriched biaryl structures, significantly reducing the synthetic steps required to generate libraries of potential drug candidates.[5] This application note serves as a senior-level guide, explaining not just the "how" but the critical "why" behind the procedural steps, ensuring both reproducibility and a foundation for rational optimization.

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(4-bromophenyl)-N,N-dimethylethanamine. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands. The result is a Pd(II) complex.[8][9]

  • Transmetalation: The organoboron coupling partner (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[6][10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7][9]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)Ln     |    Br oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)Ln     |    Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product sub1 Ar-Br (1-(4-bromophenyl)-N,N-dimethylethanamine) sub1->oxidative_addition sub2 Ar'-B(OR)2 + Base sub2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Guide for Success

The success of coupling 1-(4-bromophenyl)-N,N-dimethylethanamine is highly dependent on the judicious selection of catalyst, ligand, base, and solvent. The presence of the dimethylamino group, while a tertiary amine and thus less likely to coordinate strongly to palladium than a primary or secondary amine, can still influence the electronic environment. The following table provides a starting point for optimization based on established protocols for similar aryl bromides.[4][11][12]

ParameterReagent/ConditionRationale & Expert Insight
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), or modern pre-catalysts (e.g., XPhos Pd G3)Pd(PPh₃)₄ is a classic, reliable choice but may require higher temperatures. PdCl₂(dppf) is excellent for a broad range of substrates. Modern pre-catalysts offer higher activity at lower loadings and milder temperatures, which is beneficial for preserving sensitive functional groups.[11][13]
Ligand PPh₃, dppf, Buchwald-type biaryl phosphines (e.g., SPhos, XPhos)The ligand is crucial. For sterically unhindered boronic acids, PPh₃ may suffice. For more challenging or hindered partners, bulky and electron-rich ligands like SPhos or XPhos accelerate both the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[9][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A base is required to activate the boronic acid for transmetalation.[10] K₂CO₃ is a common and cost-effective choice. K₃PO₄ is a stronger base often used for less reactive aryl chlorides but can be very effective for aryl bromides as well. Cs₂CO₃ is highly effective but more expensive; it is often used in difficult couplings.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OA biphasic system is typical. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Dioxane is a common choice, though 2-MeTHF is a more environmentally friendly alternative.[4][12]
Temperature 80 - 110 °CThe reaction temperature must be sufficient to drive the catalytic cycle, particularly the oxidative addition step. The choice of catalyst/ligand system directly impacts the required temperature; more active systems can run cooler.[3][14]

Experimental Protocols

The following protocols provide robust starting points for the Suzuki coupling of 1-(4-bromophenyl)-N,N-dimethylethanamine. It is essential to monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol employs a widely available and reliable catalyst system suitable for many common arylboronic acids.

Materials and Reagents:

  • 1-(4-bromophenyl)-N,N-dimethylethanamine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Deionized Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas (high purity)

  • Standard workup and purification reagents (Ethyl acetate, Brine, MgSO₄, Silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser, add 1-(4-bromophenyl)-N,N-dimethylethanamine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv, 3 mol%). Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[4][12]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting aryl bromide is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product. The chirality at the benzylic position is expected to be retained.

Protocol 2: High-Efficiency Procedure using a Modern Pre-catalyst

This protocol uses a modern, air-stable palladium pre-catalyst that often provides higher yields under milder conditions and is suitable for more challenging or sterically hindered coupling partners.

Materials and Reagents:

  • 1-(4-bromophenyl)-N,N-dimethylethanamine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • XPhos Pd G3 (or similar Buchwald pre-catalyst) (1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Nitrogen or Argon gas (high purity)

Step-by-Step Procedure:

  • Reaction Setup (in a glovebox or under inert gas flow): To a dry reaction vial or flask, add 1-(4-bromophenyl)-N,N-dimethylethanamine (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.5 equiv), and the XPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%).

  • Solvent Addition: Add anhydrous 2-MeTHF. Seal the vial or flask tightly.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. The use of a highly active pre-catalyst often leads to significantly shorter reaction times. Monitor for completion by LC-MS.

  • Work-up and Purification: Follow the workup and purification procedure as described in Protocol 1. The crude product may be cleaner, simplifying the purification process.

General Workflow and Troubleshooting

A successful Suzuki coupling experiment follows a logical progression from setup to analysis.

Suzuki_Workflow reagents 1. Weigh Reagents (Aryl Bromide, Boronic Acid, Base, Catalyst) setup 2. Assemble Glassware & Purge with Inert Gas reagents->setup solvents 3. Add Degassed Solvents setup->solvents reaction 4. Heat and Stir (80-110°C) solvents->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Quench and Aqueous Work-up monitoring->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize (NMR, MS, etc.) purify->characterize

Caption: General laboratory workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Ineffective base/ligand combination.Ensure the inert atmosphere was properly established. Screen different palladium catalysts and ligands, particularly bulkier, more electron-rich phosphines.[12] Increase the reaction temperature or switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation of Boronic Acid Presence of oxygen or excess water; Prolonged heating.Use thoroughly degassed solvents. Ensure a robust inert atmosphere throughout the reaction. Consider using a boronic acid pinacol ester, which is often more stable.[12]
Homocoupling of Boronic Acid Presence of oxygen, which can promote this side reaction.Improve the degassing procedure and ensure the reaction is maintained under a positive pressure of inert gas.
Starting Material Decomposition Reaction temperature is too high; Base is too strong for other functional groups.Attempt the reaction at a lower temperature using a more active pre-catalyst system. Screen a milder base (e.g., NaHCO₃), though this may require a more reactive catalyst.[12][14]

Safety Precautions

  • Palladium catalysts and organic solvents must be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Evacuating glassware under vacuum carries a risk of implosion; ensure glassware is free of cracks or defects.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Reactions with 5-Chloro-2,3-dibromoaniline.
  • Frederick, M. O., et al. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]

  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • Jadhav, G. N., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... [Link]

  • Various Authors. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine.
  • MacQueen, P. M., et al. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. ACS Publications. [Link]

  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Shieh, W.-C., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one.
  • Firth, J. D., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. PMC. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

Sources

Application

Application of 1-(4-bromophenyl)-N,N-dimethylethanamine in medicinal chemistry

Application Note: 1-(4-Bromophenyl)-N,N-dimethylethanamine in Medicinal Chemistry and Drug Discovery Introduction & Structural Rationale In the landscape of modern medicinal chemistry, the rapid generation of Structure-A...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(4-Bromophenyl)-N,N-dimethylethanamine in Medicinal Chemistry and Drug Discovery

Introduction & Structural Rationale

In the landscape of modern medicinal chemistry, the rapid generation of Structure-Activity Relationships (SAR) relies heavily on versatile, bifunctional building blocks. 1-(4-Bromophenyl)-N,N-dimethylethanamine (CAS: 140621-51-8) [1] stands out as a highly privileged scaffold. Structurally, it merges two critical domains: an aryl bromide handle primed for transition-metal-catalyzed cross-coupling, and a tertiary amine pharmacophore (N,N-dimethyl-1-arylethylamine) that mimics endogenous monoamines.

As a Senior Application Scientist, I frequently deploy this compound in early-stage neuropharmacology programs. By installing the complex, CNS-active amine motif early in the synthetic sequence, chemists can utilize the para-bromo position for late-stage divergent synthesis, drastically accelerating the hit-to-lead optimization phase[2].

Physicochemical Profiling

Understanding the physicochemical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological systems. The N,N-dimethylation eliminates hydrogen bond donors, significantly lowering the Topological Polar Surface Area (TPSA) and enhancing lipophilicity—key metrics for Blood-Brain Barrier (BBB) penetration.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-N,N-dimethylethanamine

PropertyValueMedicinal Chemistry Significance
Molecular Formula C₁₀H₁₄BrN (Free base)Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Molecular Weight 228.13 g/mol Ideal starting weight for fragment-based or lead-like discovery.
TPSA 3.24 ŲExceptionally low TPSA ensures high passive permeability across the BBB.
H-Bond Donors / Acceptors 0 / 1Prevents non-specific hydrogen bonding, reducing off-target toxicity.
Calculated LogP (cLogP) ~2.8Optimal lipophilicity for CNS-targeted therapeutics.

Pharmacophore Mapping & Biological Target Logic

The core structure of 1-(4-bromophenyl)-N,N-dimethylethanamine is not just a synthetic intermediate; it is a carefully designed pharmacophore. The alpha-methyl group introduces a chiral center that provides steric hindrance against Monoamine Oxidase (MAO) degradation, thereby increasing the metabolic half-life of derived drugs.

Pharmacophore Core 1-(4-Bromophenyl)-N,N-dimethylethanamine Aryl Bromide Alpha-Methyl N,N-Dimethyl Target1 Late-Stage Diversification Core->Target1 Para-Br Handle Target2 MAO Resistance Core->Target2 Steric Hindrance Target3 High BBB Penetration Core->Target3 Low TPSA

Pharmacophore mapping of 1-(4-bromophenyl)-N,N-dimethylethanamine.

Experimental Workflow 1: In-House Synthesis via Reductive Amination

While commercially available [3], researchers often need to synthesize this building block in-house, particularly when specific isotopic labeling (e.g., ¹³C or deuterium at the alpha position) is required for metabolic tracing. The most robust method is the reductive amination of 4-bromoacetophenone [2].

Causality & Optimization Strategy: The reaction utilizes Titanium(IV) isopropoxide[Ti(O-iPr)₄]. Because dimethylamine is a secondary amine, the intermediate formed is a highly reactive iminium ion. Ti(O-iPr)₄ acts as both a Lewis acid to activate the ketone and a water scavenger. This ensures complete conversion to the iminium ion prior to the addition of the reducing agent, preventing the premature reduction of the starting ketone to an unwanted alcohol byproduct.

Table 2: Reaction Condition Optimization for Reductive Amination

Reducing AgentAdditiveSolventTemp (°C)Conversion (%)Rationale / Observation
NaBH₄NoneMeOH25< 20%Premature ketone reduction to alcohol.
NaBH₃CNAcOHMeOH2565%Generates highly toxic byproducts (HCN).
NaBH(OAc)₃ Ti(O-iPr)₄ DCE 0 to 25 > 95% Optimal iminium formation, mild and selective reduction.

Self-Validating Protocol:

  • Iminium Formation: Dissolve 4-bromoacetophenone (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add dimethylamine solution (2.0 M in THF, 2.0 equiv) and Ti(O-iPr)₄ (1.2 equiv). Stir at room temperature for 12 hours under nitrogen.

  • Reduction: Cool the mixture to 0 °C. Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. Allow to warm to room temperature and stir for 6 hours.

  • Quench: Add saturated aqueous NaHCO₃ and stir for 30 minutes. Filter the resulting white suspension through a pad of Celite to remove insoluble titanium dioxide salts, washing the pad with EtOAc.

  • Acid-Base Extraction (Self-Validation Step): Concentrate the organic filtrate and dissolve the crude residue in 1M HCl. Wash the acidic aqueous layer with Et₂O. Validation: Any unreacted neutral ketone remains in the Et₂O layer and is discarded. Basify the aqueous layer to pH > 10 using 2M NaOH, and extract with DCM. The selective extraction at high pH ensures that the isolated material in the DCM layer is exclusively the desired basic amine product. Dry over Na₂SO₄ and concentrate to yield the pure product.

Experimental Workflow 2: Late-Stage Diversification via Suzuki-Miyaura Coupling

Once the core scaffold is synthesized, the para-bromo group serves as an orthogonal handle for generating a massive library of analogs.

Causality in Protocol Design: When performing palladium-catalyzed cross-couplings on basic amines, the tertiary amine can sometimes coordinate to the palladium catalyst, poisoning it. Using a robust, bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents this by tightly coordinating the metal center. Furthermore, adding 1% Triethylamine (Et₃N) to the chromatography eluent is critical; it suppresses the unwanted interaction between the basic tertiary amine of the product and the acidic silanol groups on the silica gel, preventing peak tailing and product loss.

SAR_Workflow A 1-(4-Bromophenyl)-N,N-dimethylethanamine B Pd-Catalyzed Cross-Coupling A->B Divergent Synthesis C Library of 4-Substituted Analogs B->C D In Vitro GPCR Assays C->D E Metabolic Stability (MAO) C->E F BBB Permeability (PAMPA) C->F G Lead Compound Selection D->G E->G F->G

Workflow for divergent SAR library generation and CNS lead optimization.

Self-Validating Protocol:

  • Charge a microwave-safe reaction vial with 1-(4-bromophenyl)-N,N-dimethylethanamine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Purge the vial with nitrogen for 5 minutes.

  • Heat the mixture at 90 °C for 12 hours (or 110 °C for 20 minutes via microwave irradiation).

  • Reaction Monitoring (Self-Validation Step): Monitor via LC-MS. The complete disappearance of the highly UV-active starting material (m/z 228/230 isotopic pattern) and the emergence of the coupled product mass validates the completion of the catalytic cycle.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer with EtOAc, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purify via flash chromatography (DCM/MeOH with 1% Et₃N) to yield the diversified analog.

References

  • N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride (CAS 140621-51-8), Chemsrc. URL: [Link]

  • Method for the production of amines by reductive amination of carbonyl compounds under transfer-hydrogenation conditions (US7230134B2), Google Patents.
Method

Application Note: 1-(4-Bromophenyl)-N,N-dimethylethanamine as a Versatile Precursor for Novel CNS Therapeutics and Catalytic Ligands

Executive Summary 1-(4-Bromophenyl)-N,N-dimethylethanamine is a highly versatile, bifunctional chemical scaffold widely utilized in modern drug discovery and materials science. The presence of a bromine atom on the pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Bromophenyl)-N,N-dimethylethanamine is a highly versatile, bifunctional chemical scaffold widely utilized in modern drug discovery and materials science. The presence of a bromine atom on the phenyl ring provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings)[1]. Simultaneously, the N,N-dimethylamine moiety serves as a critical pharmacophore, enhancing aqueous solubility, facilitating blood-brain barrier (BBB) penetration, and enabling specific interactions with target proteins such as G-protein coupled receptors (GPCRs) and kinases[2]. This application note details the structural rationale, mechanistic workflows, and validated experimental protocols for utilizing this precursor in chemical library generation.

Chemical Profile & Structural Rationale

The strategic advantage of the 1-(4-bromophenyl)-N,N-dimethylethanamine core lies in its synthetic tractability and physicochemical baseline.

  • The Bromoaryl Handle : Aryl bromides undergo oxidative addition with palladium(0) catalysts significantly faster than their chloride counterparts. This allows for milder reaction conditions, lower catalyst loading, and broader functional group tolerance during late-stage functionalization[3].

  • The Dimethylamine Tail : The tertiary amine acts as a basic center (pKa ~ 9.0), which is predominantly protonated at physiological pH. This feature is a hallmark of many CNS-active compounds, as it enables salt formation (e.g., hydrochlorides) for oral formulation and engages in critical salt-bridge interactions within receptor binding pockets[4].

Mechanistic Pathways & Workflow

The functionalization of 1-(4-bromophenyl)-N,N-dimethylethanamine typically relies on Pd-catalyzed C-C or C-N bond formation. The catalytic cycle involves three fundamental steps:

  • Oxidative Addition : Insertion of the Pd(0) active species into the C-Br bond to form an arylpalladium(II) bromide intermediate.

  • Transmetalation / Coordination : Transfer of the nucleophilic group (e.g., aryl group from a boronic acid in Suzuki coupling, or amine coordination in Buchwald-Hartwig) to the palladium center.

  • Reductive Elimination : Formation of the new C-C or C-N bond and regeneration of the Pd(0) catalyst[5].

G A 1-(4-bromophenyl)-N,N- dimethylethanamine B Pd(0) Catalyst Oxidative Addition A->B Activation of C-Br bond C Suzuki-Miyaura (Boronic Acids) B->C Transmetalation D Buchwald-Hartwig (Amines) B->D Amine Coordination E Sonogashira (Alkynes) B->E Cu(I) Co-catalysis F Biaryl CNS Therapeutics C->F Reductive Elimination G Extended Amine Networks D->G Reductive Elimination H Conjugated Enynes E->H Reductive Elimination

Divergent synthetic pathways for the bromoaryl precursor via Pd-catalysis.

Experimental Protocols

Expertise & Experience Note: The protocols below emphasize the causality of each step to ensure a self-validating system. For instance, rigorous degassing is mandatory because oxygen irreversibly oxidizes the electron-rich Pd(0) species to an inactive Pd(II) state, permanently halting the catalytic cycle.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Biaryl Formation)

This protocol is optimized for coupling 1-(4-bromophenyl)-N,N-dimethylethanamine with various arylboronic acids to generate biaryl libraries[3].

Materials:

  • 1-(4-bromophenyl)-N,N-dimethylethanamine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or pinacol ester (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Base: Na₂CO₃ (3.0 equiv, 3.0 mmol)

  • Solvent: Toluene/H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reagent Loading : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromoaryl precursor, arylboronic acid, and Na₂CO₃. Rationale: Solid bases like Na₂CO₃ are preferred over stronger bases (e.g., t-BuOK) to prevent competitive protodeboronation of the boronic acid[3].

  • Solvent Addition & Degassing : Add the Toluene/H₂O mixture. Seal the tube with a rubber septum and bubble ultra-pure Argon through the solution for 15 minutes. Rationale: The biphasic solvent system dissolves both the organic substrates (toluene) and the inorganic base (water), facilitating the transmetalation step at the phase boundary.

  • Catalyst Introduction : Briefly open the septum under a positive flow of Argon and quickly add Pd(dppf)Cl₂. Rationale: Adding the catalyst after initial degassing minimizes its exposure to dissolved oxygen.

  • Reaction Execution : Replace the septum with a Teflon screw cap, seal tightly, and heat the mixture in an oil bath at 100 °C for 12–16 hours. Monitor progression via LC-MS to validate the disappearance of the starting material mass peak.

  • Workup & Purification : Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 × 15 mL). Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol details the coupling of the bromoaryl scaffold with secondary amines to extend the basic network of the molecule.

Materials:

  • 1-(4-bromophenyl)-N,N-dimethylethanamine (1.0 equiv, 1.0 mmol)

  • Secondary Amine (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • Ligand: XPhos (0.04 equiv, 4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous Toluene (8 mL)

Step-by-Step Methodology:

  • Glovebox Preparation : Inside a nitrogen-filled glovebox, charge a reaction vial with the bromoaryl precursor, Pd₂(dba)₃, XPhos, and NaOtBu. Rationale: NaOtBu is highly hygroscopic and Pd₂(dba)₃ is air-sensitive; preparing the reaction in a glovebox ensures high reproducibility and prevents catalyst poisoning.

  • Ligand-Catalyst Pre-activation : Add anhydrous toluene and stir at room temperature for 10 minutes. Rationale: This allows the bulky, electron-rich XPhos ligand to displace the dba ligands, forming the active, monomeric L-Pd(0) species essential for oxidative addition.

  • Amine Addition : Add the secondary amine to the vial. Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Heating : Stir the reaction mixture at 110 °C for 8 hours.

  • Quenching & Isolation : Cool to room temperature, dilute with dichloromethane (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC to isolate the pure aminated derivative.

Quantitative Data & Optimization

The following table summarizes the optimization parameters for the Suzuki-Miyaura coupling of 1-(4-bromophenyl)-N,N-dimethylethanamine, demonstrating the causality of catalyst and base selection on overall yield[3].

EntryCatalyst (5 mol%)Base (3 equiv)Solvent SystemTemp (°C)Yield (%)Observation / Rationale
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9065Moderate yield; triphenylphosphine is prone to oxidation.
2Pd(dppf)Cl₂K₂CO₃Toluene/H₂O10078Bidentate dppf ligand accelerates reductive elimination.
3Pd(dppf)Cl₂Na₂CO₃Toluene/H₂O10085Optimal base; minimizes homocoupling side-products.
4Pd(dppf)Cl₂t-BuOKToluene/H₂O10042Strong base led to significant protodeboronation.
5Pd(OAc)₂ / SPhosNa₂CO₃Toluene/H₂O10088Bulky SPhos ligand provides highest turnover number (TON).

Note: Yields determined by HPLC using an internal standard to ensure quantitative accuracy.

References

  • Wolek, B., et al. "Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions". Semantic Scholar. Available at:[Link]

  • eScholarship. "Potent, selective, and highly membrane permeable inhibitors of human neuronal nitric oxide synthase". eScholarship. Available at: [Link]

  • ResearchGate. "Recent Advances in Catalysis with Transition Metal Pincer Compounds". ResearchGate. Available at:[Link]

  • CLOCKSS. "Preparation of a diverse purine-scaffold library via one-step palladium catalyzed cross". CLOCKSS. Available at:[Link]

Sources

Application

Application Note: Analytical Profiling of 1-(4-bromophenyl)-N,N-dimethylethanamine

This guide is structured as a high-level Technical Application Note, designed for analytical chemists and pharmaceutical researchers. It addresses the specific challenges of analyzing 1-(4-bromophenyl)-N,N-dimethylethana...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level Technical Application Note, designed for analytical chemists and pharmaceutical researchers. It addresses the specific challenges of analyzing 1-(4-bromophenyl)-N,N-dimethylethanamine , a tertiary benzylic amine often encountered as a pharmaceutical intermediate or structural isomer of psychoactive phenethylamines.[1]

Executive Summary & Analyte Profile

This protocol details the separation, identification, and quantification of 1-(4-bromophenyl)-N,N-dimethylethanamine.[1][2] As a lipophilic tertiary amine with a halogenated aromatic ring, this compound presents specific challenges:

  • Peak Tailing: The basic nitrogen (

    
    ) interacts strongly with residual silanols in silica-based columns.[1]
    
  • Isomeric Confusion: It is a structural isomer of 2-(4-bromophenyl)-N,N-dimethylethanamine (the phenethylamine analog).[1] Chromatographic resolution is required to distinguish the benzylic amine (1-substituted) from the linear chain (2-substituted).[1]

  • Volatility: Sufficient for GC analysis without derivatization, though thermal degradation is a risk at high inlet temperatures.[1][2]

Physicochemical Profile
ParameterValue (Approx.)Analytical Implication
Molecular Formula

Expect M+ doublet at m/z 227/229 (1:1 ratio due to

).[1][2]
Molecular Weight 228.13 g/mol Suitable for LC-MS and GC-MS.[1]

(Basic)
~9.4 - 9.6Requires pH-modified mobile phases (high pH or ion-pairing).[1]
LogP ~2.8 - 3.1Retains well on C18; elutes late on non-polar GC columns.[1]
Structure Benzylic AmineSusceptible to benzylic oxidation; store samples in amber vials.[1]

HPLC-UV/MS Method Development

Objective: Robust quantification with MS-compatible buffers.

Rationale: The "pH Switch" Strategy

Standard acidic mobile phases (0.1% Formic Acid) protonate the amine (


), often causing peak tailing due to cation-exchange interactions with silanols.[1]
  • Recommendation: Use a High pH Stable C18 Column .[1][2] Operating at pH 10 keeps the amine deprotonated (neutral), significantly improving peak shape and increasing retention (hydrophobic interaction dominates).[1][2]

Detailed Protocol

Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Agilent Poroshell HPH-C18.[1][2]

ParameterCondition
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with

)
Mobile Phase B Acetonitrile (MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 µL
Detection (UV) 220 nm (Amine/Aromatic), 254 nm (Aromatic)
Detection (MS) ESI Positive Mode (See MS settings below)

Gradient Program:

  • 0.0 min: 10% B

  • 1.0 min: 10% B (Isocratic hold to elute polar matrix)[1]

  • 8.0 min: 90% B (Linear ramp)

  • 10.0 min: 90% B (Wash)

  • 10.1 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI+) Parameters[1][2]
  • Capillary Voltage: 3.5 kV[1][2]

  • Cone Voltage: 30 V (Optimized for molecular ion stability)

  • Source Temp: 120°C

  • Desolvation Gas: 800 L/hr (Nitrogen)[1][2]

  • Target Ions:

    • [M+H]+: 228.0 / 230.0 (Quantification)[1][2]

    • Fragment: 183.0 / 185.0 (Loss of dimethylamine, tropylium formation)[1][2]

GC-MS Method Development

Objective: Structural confirmation and impurity profiling.

Rationale: Orthogonal Analysis

GC-MS provides definitive structural identification via the characteristic bromine isotope pattern and alpha-cleavage fragmentation.[1] As a tertiary amine, derivatization is not strictly required, but the inlet liner must be deactivated to prevent adsorption.[2]

Detailed Protocol

Instrument: Agilent 7890B/5977B GC-MSD Column: Rxi-5Sil MS or DB-5ms (30 m x 0.25 mm x 0.25 µm)[1]

ParameterCondition
Inlet Split/Splitless, 250°C. Liner: Ultra Inert Single Taper with Wool.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Injection 1 µL, Split 10:1 (Trace analysis: Splitless with 0.7 min purge)
Transfer Line 280°C
Source Temp 230°C (EI Source)
Scan Range m/z 40 – 350

Oven Program:

  • Initial: 60°C (Hold 1 min)

  • Ramp 1: 20°C/min to 200°C

  • Ramp 2: 10°C/min to 300°C (Hold 3 min)

  • Total Run Time: ~21 mins

Fragmentation Logic (EI Spectrum)

The mass spectrum will be dominated by Alpha-Cleavage .[1]

  • Molecular Ion (

    
    ):  Small doublet at m/z 227 and 229  (Intensity ~1-5%).[1][2]
    
  • Base Peak (Alpha Cleavage): The bond between the benzylic carbon and the ring is strong.[2] The bond between the benzylic carbon and the alpha-methyl is possible, but the loss of the 4-Bromophenyl radical is the dominant pathway driven by the stability of the resulting iminium ion.[2]

    • Fragment:

      
      
      
    • m/z 72 (Base Peak, 100%)[1][2]

  • Secondary Ions:

    • m/z 169/171: 4-Bromobenzyl cation (formation of tropylium ion structure).[1]

    • m/z 42/44: Lower mass amine fragments.[1][3]

Visualization: Workflow & Logic

Diagram 1: Method Selection Decision Tree

This logic ensures the correct method is chosen based on sample matrix and sensitivity needs.[1]

MethodSelection Start Sample: 1-(4-bromophenyl)-N,N-dimethylethanamine Matrix Determine Matrix Start->Matrix Clean Synthetic Standard / Pure API Matrix->Clean High Conc. Bio Biological (Plasma/Urine) Matrix->Bio Trace Level Prep1 Dilute in MeOH Clean->Prep1 Prep2 LLE (Hexane, pH 12) Bio->Prep2 GC GC-MS (EI) (Structural ID & Impurities) HPLC LC-MS/MS (ESI+) (Trace Quant in Bio) Prep1->GC Isomer ID (m/z 72 vs 58) Prep2->HPLC Sensitivity (<1 ng/mL)

Caption: Decision matrix for selecting GC-MS vs. LC-MS based on sample origin and sensitivity requirements.

Diagram 2: Isomer Differentiation Logic

Distinguishing the target (benzylic amine) from its phenethylamine isomer.[1][2]

IsomerDiff Target Target: 1-(4-Br-Ph)-N,N-dimethyl-ethanamine (Benzylic Amine) FragTarget Base Peak: m/z 72 (Loss of Ar-Br) Target->FragTarget EI Fragmentation Isomer Isomer: 2-(4-Br-Ph)-N,N-dimethyl-ethanamine (Phenethylamine) FragIsomer Base Peak: m/z 58 (McLafferty/Alpha Cleavage) Isomer->FragIsomer EI Fragmentation Result Unambiguous ID via GC-MS FragTarget->Result FragIsomer->Result

Caption: Mass spectral fragmentation differences allowing differentiation of structural isomers.

Sample Preparation Protocol (Biological Matrix)

For drug development or toxicology, the analyte must be extracted from plasma or reaction mixtures.[2]

Method: Liquid-Liquid Extraction (LLE) [1]

  • Aliquot: Transfer 200 µL of sample (Plasma/Reaction Mix) to a glass tube.

  • Internal Standard: Add 20 µL of deuterated analog (or Methamphetamine-d5 if specific IS unavailable).

  • Basify: Add 100 µL of 0.1 M NaOH or Carbonate Buffer (pH 12).

    • Why? The amine (

      
       ~9.[1]5) must be uncharged to extract into organic solvent.[1]
      
  • Extract: Add 2 mL of Hexane:Ethyl Acetate (90:10) .

    • Why? Non-polar solvent minimizes extraction of matrix interferences.[1]

  • Agitate: Vortex for 5 mins; Centrifuge at 3000 rpm for 5 mins.

  • Concentrate: Transfer organic (top) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.[1]

  • Reconstitute:

    • For HPLC: 100 µL of Mobile Phase A:B (50:50).[1][2]

    • For GC: 100 µL of Ethyl Acetate.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
GC: Peak Tailing Active sites in liner or column.[1]Replace liner with "Ultra Inert" wool.[1] Trim column 10cm.
GC: Thermal Degradation Injector too hot.Lower inlet temp to 220°C. Use Pulsed Splitless injection to reduce residence time.[1]
LC: Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (10% ACN).[1][2]
LC: Retention Shift pH instability.[1]Use fresh Ammonium Bicarbonate buffer (volatile, pH changes over 24h).[1][2]

References

  • Agilent Technologies. (2020).[1] Analysis of Impurities in Sartan Drugs using GC-MS/MS. (Demonstrates handling of small aliphatic amines and nitrosamines using VF-WAXms and DB-Select 624).

  • Organic Syntheses. (2010). Synthesis of 1-(4-Bromophenyl)ethanone oxime and related derivatives. (Provides context on the synthesis and HPLC monitoring of bromophenyl-ethanone derivatives). [1]

  • United Nations Office on Drugs and Crime (UNODC). (2011).[1][2] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Standard reference for phenethylamine fragmentation and extraction). [1][2]

  • BenchChem. (2025).[1][4] Mass Spectrometry Fragmentation of 4-Bromobiphenyl. (Provides comparative fragmentation data for the brominated aromatic moiety).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for (R)-Embramine. (Structural data for the ether analog, useful for distinguishing impurities). [1][2]

Sources

Method

Application Note: Palladium-Catalyzed Derivatization of 1-(4-Bromophenyl)-N,N-dimethylethanamine for Enhanced Pharmacological Activity

Abstract This application note details a robust, self-validating protocol for the late-stage derivatization of 1-(4-bromophenyl)-N,N-dimethylethanamine. By leveraging Palladium-catalyzed Suzuki-Miyaura cross-coupling, th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, self-validating protocol for the late-stage derivatization of 1-(4-bromophenyl)-N,N-dimethylethanamine. By leveraging Palladium-catalyzed Suzuki-Miyaura cross-coupling, the para-bromo substituent serves as a versatile synthetic handle to generate a diverse library of biaryl phenethylamine analogs. This methodology enables researchers to systematically explore structure-activity relationships (SAR), enhance target receptor affinity, and improve pharmacokinetic properties, providing a reliable pathway for neuropharmacological drug discovery.

Scientific Rationale & Structural Significance

1-(4-bromophenyl)-N,N-dimethylethanamine is a privileged phenethylamine scaffold. The tertiary amine (N,N-dimethyl) is fully protonated at physiological pH, ensuring high solubility and facilitating blood-brain barrier (BBB) penetrance—a critical requirement for central nervous system (CNS) therapeutics.

The strategic placement of the bromine atom at the para-position of the phenyl ring provides an ideal site for transition-metal-catalyzed functionalization. Derivatizing this position with various aryl, heteroaryl, or alkyl groups allows medicinal chemists to probe the hydrophobic binding pockets of monoamine transporters (DAT, SERT, NET) and G-protein coupled receptors (GPCRs). Expanding the structural complexity of the scaffold is a proven strategy to help drug candidates "escape from flatland," thereby improving target selectivity and overall clinical success rates. Furthermore, targeted derivatization can significantly enhance analytical sensitivity and chromatographic retention during downstream LC-MS/MS pharmacokinetic profiling[1].

Mechanistic Causality in Experimental Design

The Suzuki-Miyaura coupling (SMC) is the premier carbon-carbon bond-forming reaction in the pharmaceutical industry due to its high functional group tolerance and mild operational conditions[2]. However, cross-coupling a substrate containing a basic tertiary amine presents distinct chemical challenges.

  • Catalyst and Ligand Selection: Free tertiary amines can coordinate with the Palladium center, potentially poisoning the catalyst and halting the catalytic cycle. To circumvent this, our protocol utilizes XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) in conjunction with

    
    . XPhos is a sterically hindered, electron-rich biaryl phosphine ligand that accelerates the oxidative addition of the aryl bromide while its bulk strictly prevents the substrate's amine from forming stable, inactive Palladium complexes[2].
    
  • Solvent and Base Dynamics: A biphasic solvent system of Toluene/Water (4:1) is employed with Potassium Phosphate (

    
    ). The aqueous component is mechanistically essential; it facilitates the hydrolysis of the boronic acid into the reactive boronate anion, which is required for the critical transmetalation step to occur efficiently.
    

Workflow SM 1-(4-bromophenyl)-N,N-dimethylethanamine (Starting Material) RXN Pd-Catalyzed Suzuki-Miyaura Cross-Coupling SM->RXN BA Aryl Boronic Acid (Diversity Input) BA->RXN EXT Acid-Base Extraction (Intrinsic Purification) RXN->EXT Crude Mixture QC LC-MS & NMR Validation (Quality Control) EXT->QC Purified Amine LIB Derivative Library (SAR Screening) QC->LIB Validated Hit

Caption: Workflow for the Pd-catalyzed derivatization and purification of the target amine.

Experimental Protocol: Step-by-Step Methodology

Reagents Required:

  • 1-(4-bromophenyl)-N,N-dimethylethanamine (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Palladium(II) acetate (

    
    ) (5 mol%)
    
  • XPhos (10 mol%)

  • Potassium phosphate tribasic (

    
    ) (3.0 equiv)
    
  • Degassed Toluene and Milli-Q Water (4:1 v/v)

Step 1: Reaction Assembly

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(4-bromophenyl)-N,N-dimethylethanamine (1.0 mmol), the selected boronic acid (1.5 mmol),

    
     (0.05 mmol), XPhos (0.10 mmol), and 
    
    
    
    (3.0 mmol).
  • Seal the tube with a rubber septum and purge the atmosphere with Argon for 10 minutes (3 vacuum/Argon cycles).

Step 2: Catalytic Coupling

  • Inject 5.0 mL of the degassed Toluene/Water (4:1) mixture into the Schlenk tube via syringe.

  • Replace the septum with a Teflon screw cap under positive Argon flow.

  • Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

  • Monitor reaction completion via LC-MS (aliquot 10 µL, dilute in MeCN, filter through a 0.2 µm PTFE syringe filter).

Self-Validating Purification System

This protocol utilizes the inherent basicity of the tertiary amine product to create a self-validating purification workflow. By employing an acid-base extraction, neutral/acidic impurities (unreacted boronic acid, homocoupled biaryls, and degraded phosphine ligands) are systematically excluded.

Step 3: Acid-Base Extraction

  • Cool the reaction mixture to room temperature and dilute with 15 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and extract with 1M HCl (3 × 15 mL).

    • Causality: The basic biaryl amine product is protonated and migrates to the aqueous layer. The organic layer containing catalyst residues and neutral byproducts is discarded.

  • Collect the combined aqueous layers and cool in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches >10 (verify with pH paper).

  • Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

    • Causality: The product is deprotonated back to its neutral, lipophilic free-base form, migrating into the DCM layer.

  • Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the highly purified derivatized amine.
    

Quantitative Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data for a library generated using this protocol. The data illustrates how specific derivatizations at the 4-bromo position modulate lipophilicity (CLogP) and binding affinity (


) for monoamine transporters.
Derivative (R-Group Added)Isolated Yield (%)CLogPDAT Affinity (

, nM)
SERT Affinity (

, nM)
-Phenyl (Reference)88%2.8450120
-4-Methoxyphenyl 92%2.718045
-3-Pyridyl 75%1.9850310
-4-Fluorophenyl 85%3.021085
-3,4-Dichlorophenyl 81%3.64512

Table 1: Representative yield and pharmacological profiling of synthesized 1-(biphenyl-4-yl)-N,N-dimethylethanamine derivatives.

Mechanism Drug Biaryl Phenethylamine Derivative DAT Dopamine Transporter (DAT) Drug->DAT Inhibits SERT Serotonin Transporter (SERT) Drug->SERT Inhibits Synapse Increased Synaptic Monoamines DAT->Synapse Blocks Reuptake SERT->Synapse Blocks Reuptake Receptor Post-Synaptic GPCR Activation Synapse->Receptor Signal Transduction

Caption: Mechanism of action: Monoamine reuptake inhibition by derivatized phenethylamines.

References

  • [1] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. National Institutes of Health (NIH). Available at:

  • Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes. State Scientific and Technical Library of Ukraine. Available at:

  • [2] Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at:

Sources

Application

Application Note: 1-(4-Bromophenyl)-N,N-dimethylethanamine as a Versatile Building Block in Organic Synthesis

Introduction & Structural Significance In modern drug discovery and materials science, the rapid construction of complex molecular architectures relies heavily on bifunctional building blocks. 1-(4-bromophenyl)-N,N-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In modern drug discovery and materials science, the rapid construction of complex molecular architectures relies heavily on bifunctional building blocks. 1-(4-bromophenyl)-N,N-dimethylethanamine is a highly versatile, chiral scaffold that offers orthogonal reactivity.

The molecule features two critical domains:

  • The para-Bromophenyl Moiety: A prime vector for transition-metal-catalyzed carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formations. Aryl bromides strike an optimal balance between reactivity and stability, readily undergoing oxidative addition with palladium and nickel catalysts[1].

  • The N,N-Dimethylaminoethyl Group: A privileged pharmacophore frequently incorporated into neuroactive, antihistamine, and antimicrobial agents to modulate lipophilicity and target-binding affinity.

Crucially, the steric bulk provided by the benzylic methyl group and the N,N-dimethyl substitution prevents the tertiary amine from forming stable, deactivated chelates with palladium catalysts. This allows for direct cross-coupling without the need for transient nitrogen protection strategies[2].

Physicochemical Properties & Synthetic Rationale

To successfully utilize this building block, one must understand how its physical properties dictate reaction setup and downstream processing.

PropertyValue (Approx.)Rationale in Synthetic Workflows
Molecular Formula C₁₀H₁₄BrNDefines stoichiometry; provides a distinct M⁺ / M⁺+2 isotope pattern (1:1 ratio) in mass spectrometry for easy reaction monitoring.
Molecular Weight 228.13 g/mol Used for precise equivalent calculations.
Physical State Viscous Liquid / OilRequires volumetric dispensing or precise mass weighing via syringe. Cannot be easily recrystallized; relies on distillation or chromatography.
pKa (Conjugate Acid) ~9.5Dictates the pH required for free-base extraction. Aqueous workups must be adjusted to pH > 11 to ensure complete partitioning into organic solvents.
Reactive Sites Aryl C-Br, Tertiary AmineOrthogonal reactivity allows the C-Br bond to be functionalized while the amine acts as a solubilizing or directing group.

Core Synthetic Applications & Mechanistic Insights

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling of 1-(4-bromophenyl)-N,N-dimethylethanamine with arylboronic acids is the most direct route to functionalized biaryl compounds.

  • Causality & Catalyst Choice: While simple Pd(PPh₃)₄ can be used, the basic nitrogen can sometimes slow down the catalytic cycle by transiently coordinating to the metal center. Employing a bidentate ligand like dppf in Pd(dppf)Cl₂ or a bulky Buchwald ligand (e.g., SPhos) forces the palladium into a highly active, sterically encumbered geometry that rejects amine coordination, thus accelerating the transmetalation step[3].

  • Base Selection: The addition of K₂CO₃ is not merely to neutralize the reaction; it actively participates in the transmetalation step by forming a reactive, electron-rich boronate complex that readily transfers the aryl group to the Pd(II) center[2].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Ar-Pd(L_n)-Br Pd0->OxAdd 1-(4-bromophenyl)-N,N-dimethylethanamine (Oxidative Addition) TransMet Pd(II) Transmetalation Complex Ar-Pd(L_n)-Ar' OxAdd->TransMet Ar'-B(OH)2 + Base (Transmetalation) TransMet->Pd0 Product Release (Reductive Elimination)

Suzuki-Miyaura catalytic cycle for 1-(4-bromophenyl)-N,N-dimethylethanamine cross-coupling.

Application 2: Buchwald-Hartwig Amination

Converting the aryl bromide into an aniline derivative allows for the synthesis of diamine scaffolds.

  • Causality & Ligand Choice: When performing the Buchwald-Hartwig amination, the choice of XPhos as a ligand is critical. The bulky dicyclohexylphosphino group prevents the formation of inactive bis(phosphine)palladium complexes, while the biphenyl backbone facilitates rapid reductive elimination. This outcompetes the detrimental β-hydride elimination pathway that would otherwise yield a dehalogenated or styrene byproduct[1],[4].

Experimental Protocols

Protocol A: General Suzuki-Miyaura Coupling

Objective: Synthesize a biaryl derivative using 1-(4-bromophenyl)-N,N-dimethylethanamine.

Reagents:

  • 1-(4-bromophenyl)-N,N-dimethylethanamine (1.0 equiv, 1.0 mmol, 228 mg)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 41 mg)

  • K₂CO₃ (3.0 equiv, 3.0 mmol, 414 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with Argon (repeat 3 times) to ensure an oxygen-free environment, preventing homocoupling of the boronic acid.

  • Reagent Addition: Dissolve 1-(4-bromophenyl)-N,N-dimethylethanamine in degassed 1,4-dioxane and add it to the flask via syringe, followed by degassed water.

  • Reaction: Heat the mixture to 80 °C in an oil bath for 12 hours.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (UV active, Dragendorff positive) should disappear. The reaction mixture will transition from red-orange to a dark, opaque brown as Pd(0) nanoparticles begin to aggregate near completion.

Protocol B: Self-Validating Acid-Base Purification Logic

Because the product contains a basic tertiary amine, standard silica gel chromatography often results in severe tailing and loss of yield. To circumvent this, the protocol utilizes an acid-base liquid-liquid extraction cascade. This leverages the protonation state of the N,N-dimethyl group to self-validate purity before final polishing.

Purification Crude Crude Reaction Mixture (Product + Catalyst + Neutrals) AddAcid Add 1M HCl & EtOAc (Phase Separation) Crude->AddAcid Org1 Organic Phase (Neutral Impurities, Ligands) AddAcid->Org1 Discard Aq1 Aqueous Phase (Protonated Amine Product) AddAcid->Aq1 Retain AddBase Add 2M NaOH to pH > 11 Extract with DCM Aq1->AddBase Aq2 Aqueous Phase (Salts, Boronic Acid Byproducts) AddBase->Aq2 Discard Org2 Organic Phase (Pure Free-Base Product) AddBase->Org2 Evaporate to Yield

Logic gate for the acid-base purification of 1-(4-bromophenyl)-N,N-dimethylethanamine derivatives.

Step-by-Step Purification:

  • Quench & Initial Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc, 15 mL) and add 1M HCl (15 mL). Stir vigorously for 5 minutes.

  • Phase Separation: Transfer to a separatory funnel. The target product is now a water-soluble hydrochloride salt. Separate the layers. Causality: The organic layer retains the triphenylphosphine oxide, unreacted boronic acid, and neutral biaryl byproducts. Discard the organic layer.

  • Basification: Cool the retained aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH indicator paper reads > 11. Checkpoint: The aqueous layer will become cloudy as the free-base amine precipitates out of solution.

  • Final Extraction: Extract the alkaline aqueous layer with Dichloromethane (DCM, 3 x 10 mL). The free-base product will rapidly partition into the DCM.

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure biaryl amine.

References

1.[1] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH). 2.[3] Palladium‐Catalyzed Atroposelective Suzuki–Miyaura Coupling to Construct Axially Chiral Tetra‐Substituted α‐Boryl Styrenes. National Institutes of Health (PMC). 3.[4] Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Publishing. 4.[2] Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. ACS Publications.

Sources

Method

Investigating the pharmacology of 1-(4-bromophenyl)-N,N-dimethylethanamine derivatives

Application Note: Pharmacological Characterization of 1-(4-bromophenyl)-N,N-dimethylethanamine Derivatives Abstract This application note details the protocols for investigating the pharmacology of 1-(4-bromophenyl)-N,N-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of 1-(4-bromophenyl)-N,N-dimethylethanamine Derivatives

Abstract

This application note details the protocols for investigating the pharmacology of 1-(4-bromophenyl)-N,N-dimethylethanamine (and its regioisomer 2-(4-bromophenyl)-N,N-dimethylethanamine, also known as 4-Bromo-DMPEA). These scaffolds represent a class of halogenated phenethylamines with high affinity for Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Transporters (MATs). This guide provides a validated workflow for structural verification, functional profiling (uptake inhibition and cAMP signaling), and metabolic stability assessment.

Introduction & Structural Context

The pharmacological profile of dimethylated phenethylamines is distinct from their primary amine counterparts (e.g., 2C-B). The addition of the N,N-dimethyl group typically reduces direct 5-HT2A receptor agonism (hallucinogenic potential) while enhancing affinity for TAAR1 and altering selectivity for the Serotonin Transporter (SERT).

Critical Structural Disambiguation: Researchers must verify the specific isomer before experimentation, as "1-(4-bromophenyl)..." and "2-(4-bromophenyl)..." dictate vastly different pharmacologies.

FeatureIsomer A (Benzylic Amine) Isomer B (Phenethylamine)
IUPAC Name 1-(4-bromophenyl)-N,N-dimethylethanamine2-(4-bromophenyl)-N,N-dimethylethanamine
Structure Ar-CH(NMe₂)-CH₃Ar-CH₂-CH₂-NMe₂
Class α-Methylbenzylamine derivativePhenethylamine (Trace Amine analog)
Primary Target NMDA (potential), Sigma receptorsTAAR1, SERT, DAT, NET
Metabolic Fate Benzylic hydroxylation blockedMAO-B substrate (slowed by N-Me)

Note: This guide focuses on the Phenethylamine scaffold (Isomer B) due to its relevance in neuropsychopharmacology, but protocols apply to both.

Safety & Compliance (GLP/EHS)

  • Chemical Safety: 4-Bromo derivatives are lipophilic and potentially potent. Handle as a high-potency API (OEB 4). Use a fume hood and nitrile gloves.

  • Regulatory Status: Verify local scheduling. Halogenated phenethylamines are controlled substances in many jurisdictions (e.g., Analog Act in USA, UK Psychoactive Substances Act).

  • Waste Disposal: Collect all halogenated organic waste separately to prevent formation of toxic byproducts during incineration.

Protocol 1: Structural Verification via UHPLC-MS/MS

Objective: Confirm identity and purity, specifically distinguishing the bromine isotope pattern.

Materials:

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Methodology:

  • Sample Prep: Dissolve 1 mg of compound in 1 mL MeOH. Dilute to 100 ng/mL with Mobile Phase A.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS Source: ESI Positive Mode.

  • MRM Transitions (Critical):

    • The bromine atom naturally exists as

      
      Br and 
      
      
      
      Br in a ~1:1 ratio.
    • Target Mass (M+H): Calculate based on MW ~228.1 (for

      
      Br) and ~230.1 (for 
      
      
      
      Br).
    • Validation Criterion: The mass spectrum must show a doublet peak separated by 2 Da with near-equal intensity. Absence of this doublet indicates debromination or incorrect synthesis.

Protocol 2: Functional Pharmacology (MAT Uptake & TAAR1)

Objective: Quantify inhibition of Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters, and assess TAAR1 agonism.

A. Monoamine Uptake Inhibition (Fluorescent Assay)

Rationale: Fluorescent neurotransmitter mimics (e.g., ASP+ or Molecular Devices Neurotransmitter Kit) eliminate radioactive waste (


H) and allow real-time kinetic reading.

Workflow Diagram (DOT):

AssayWorkflow Seed Seed HEK293 Cells (Stably Expressing DAT/SERT/NET) Incubate Incubate 24h (Poly-D-Lysine Plates) Seed->Incubate Wash Wash & Starve (Krebs-Ringer Buffer) Incubate->Wash Treat Add Test Compound (10 min Pre-incubation) Wash->Treat Dye Add Fluorescent Substrate (No Wash Step) Treat->Dye Read Kinetic Fluorescence Read (Ex 440nm / Em 520nm) Dye->Read

Caption: Figure 1. High-throughput fluorescent uptake inhibition assay workflow.

Step-by-Step:

  • Cell Culture: Seed HEK293-DAT, -SERT, or -NET cells at 40,000 cells/well in 96-well black-wall plates coated with Poly-D-Lysine.

  • Buffer: Replace media with Krebs-Ringer HEPES (KRH) buffer containing 0.1% BSA.

  • Treatment: Add the 4-bromo derivative (0.1 nM – 10 µM) and incubate for 10 minutes at 37°C.

    • Control: Use Cocaine (DAT/SERT inhibitor) or Fluoxetine (SERT inhibitor) as positive controls.

  • Substrate: Add the fluorescent dye solution (e.g., Molecular Devices Neurotransmitter Uptake Reagent). Do not wash.[2][3]

  • Detection: Measure fluorescence (RFU) every 2 minutes for 30 minutes on a plate reader (e.g., FlexStation).

  • Analysis: Calculate the slope of uptake. Plot % Inhibition vs. Log[Concentration] to determine IC50.

B. TAAR1 Agonism (cAMP Accumulation)

Rationale: TAAR1 couples to Gs proteins, increasing intracellular cAMP.

  • System: CHO-K1 cells expressing human TAAR1.

  • Sensor: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

  • Protocol: Incubate cells with compound + IBMX (phosphodiesterase inhibitor) for 30 mins. Lyse and detect cAMP.

  • Expectation: 4-bromo-N,N-dimethylphenethylamine acts as a potent agonist. Compare efficacy (

    
    ) to 
    
    
    
    -phenethylamine (endogenous ligand).

Protocol 3: Metabolic Stability (Microsomal Stability)

Objective: Determine intrinsic clearance (


) and identify major metabolites (N-demethylation vs. deamination).

Mechanism: The 4-bromo substituent blocks para-hydroxylation (a major route for unsubstituted phenethylamines), shifting metabolism to the nitrogen tail.

Metabolic Pathway Diagram (DOT):

Metabolism Parent Parent: 4-Br-DMPEA (Tertiary Amine) M1 M1: 4-Br-N-Methylphenethylamine (Secondary Amine) Parent->M1 CYP450 (N-demethylation) N_Oxide M4: N-Oxide Parent->N_Oxide FMO M2 M2: 4-Br-Phenethylamine (Primary Amine) M1->M2 CYP450 (N-demethylation) M3 M3: 4-Br-Phenylacetic Acid (Deaminated) M2->M3 MAO-B (Oxidative Deamination)

Caption: Figure 2. Predicted metabolic pathway. The 4-Br group blocks ring hydroxylation, favoring N-demethylation.

Step-by-Step:

  • Incubation: Mix 1 µM test compound with pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Data Interpretation & SAR Insights

ParameterExpected Outcome for 4-Br-DMPEAMechanistic Cause
SERT Affinity High (IC50 < 100 nM)4-Br substituent occupies hydrophobic pocket in SERT.
DAT Affinity ModerateN,N-dimethylation reduces DAT efficacy compared to primary amine.
TAAR1 Activity Potent AgonistRigid ethyl chain + hydrophobic ring + tertiary amine.
Metabolic Stability Moderate (

> 30 min)
Halogen blocks ring oxidation; N-demethylation is rate-limiting.

Author's Note on Causality: The "4-bromo" moiety is electronically withdrawing but lipophilic. In phenethylamines, this specific substitution pattern (para-bromo) is historically correlated with increased serotonergic potency (e.g., 2C-B). However, the N,N-dimethylation (as opposed to primary amine) generally reduces hallucinogenic 5-HT2A activity and increases TAAR1 agonism, shifting the profile from "psychedelic" to "psychostimulant/entactogen-like" or simply a trace-amine regulator.

References

  • Molecular Devices. (2022). Neurotransmitter Transporter Uptake Assay Kit Protocol. Retrieved from [Link]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Retrieved from [Link]

  • Sotnikova, T. D., et al. (2009). Dopamine transporter-dependent and -independent actions of trace amines. Journal of Neurochemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 208044 (Related 4-Bromo-3,5-dimethoxy...). Retrieved from [Link]

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Phenethylamines at Monoamine Transporters. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

Application

Scale-up synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine for bulk production

An Application Guide for the Robust, Scalable Synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine Abstract This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 1-(4-bromophenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Robust, Scalable Synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine

Abstract

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine, a key intermediate in pharmaceutical and materials science research. The presented methodology is designed for bulk production, emphasizing process robustness, safety, and high purity of the final product. We detail a reliable two-step synthetic pathway commencing with the reductive amination of 1-(4-bromophenyl)ethanone to yield the primary amine intermediate, followed by an exhaustive methylation via the Eschweiler-Clarke reaction. This guide explains the causality behind procedural choices, provides detailed, step-by-step protocols, and outlines critical in-process controls and safety assessments necessary for successful and safe scale-up.

Introduction and Strategic Overview

1-(4-bromophenyl)-N,N-dimethylethanamine is a valuable tertiary amine building block. Its synthesis on a large scale requires a strategy that is not only high-yielding but also cost-effective, safe, and reproducible. Direct alkylation methods using reagents like methyl iodide are often avoided in bulk production due to the risk of over-alkylation, leading to the formation of difficult-to-remove quaternary ammonium salts.[1][2]

To circumvent these issues, we have implemented a robust two-step synthetic sequence. This approach allows for the isolation and purification of a key intermediate, ensuring greater control over the final product's quality.

The selected synthetic pathway involves:

  • Reductive Amination: Conversion of the commercially available ketone, 1-(4-bromophenyl)ethanone, to the primary amine, 1-(4-bromophenyl)ethanamine. This is a versatile and widely used method for amine synthesis.[3][4]

  • Eschweiler-Clarke Methylation: Exhaustive N-methylation of the primary amine intermediate using a mixture of formic acid and formaldehyde. This classic reaction is highly selective for producing tertiary amines without the risk of quaternization, making it ideal for scale-up.[1][5][6]

The overall workflow is depicted below.

G A 1-(4-bromophenyl)ethanone B Intermediate: 1-(4-bromophenyl)ethanamine A->B  Step 1: Reductive Amination   C Final Product: 1-(4-bromophenyl)-N,N-dimethylethanamine B->C  Step 2: Eschweiler-Clarke Methylation  

Caption: High-level overview of the two-step synthetic workflow.

Part I: Scale-Up Synthesis of 1-(4-bromophenyl)ethanamine (Intermediate)

Principle and Mechanism

This step employs a direct reductive amination protocol. The ketone (1-(4-bromophenyl)ethanone) reacts with an ammonia source in the presence of a reducing agent. The reaction proceeds via the in-situ formation of an imine intermediate, which is then immediately reduced to the corresponding primary amine. For large-scale operations, using a stable and selective reducing agent like sodium borohydride is common, often with catalytic hydrogenation (e.g., using Pd/C) as a greener alternative.[3]

Materials and Equipment
Reagent/MaterialCAS No.Molecular WeightPurityNotes
1-(4-bromophenyl)ethanone99-90-1199.04 g/mol ≥98%Starting material
Ammonium Acetate631-61-877.08 g/mol ≥98%Ammonia source
Methanol (MeOH)67-56-132.04 g/mol AnhydrousReaction Solvent
Sodium Borohydride (NaBH₄)16940-66-237.83 g/mol ≥98%Reducing Agent
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 37% aq.For pH adjustment/work-up
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol Pellets or 50% aq.For basification
Dichloromethane (DCM)75-09-284.93 g/mol ACS GradeExtraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol AnhydrousDrying Agent

Equipment:

  • Large-bore, jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Temperature probe and controller.

  • Addition funnel for controlled reagent delivery.

  • Large-scale rotary evaporator.

  • Separatory funnels (appropriate volume for the batch size).

Detailed Experimental Protocol
  • Reactor Setup: Charge the jacketed reactor with 1-(4-bromophenyl)ethanone (1.0 eq) and ammonium acetate (7-10 eq).

  • Dissolution: Add anhydrous methanol (approx. 5-10 mL per gram of ketone) and begin stirring under a nitrogen atmosphere to dissolve the solids.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Reductant Addition: Slowly add sodium borohydride (2.0-3.0 eq) portion-wise over 1-2 hours. Causality: Portion-wise addition is critical on a large scale to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.

  • Quenching & Solvent Removal: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is ~2 to neutralize excess NaBH₄. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Aqueous Work-up: Add water to the residue and perform an initial wash with dichloromethane (DCM) to remove non-basic impurities. Discard the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 50% aq. NaOH until the pH is >12. Safety: This is a highly exothermic step; control the addition rate to keep the temperature below 25 °C.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(4-bromophenyl)ethanamine as an oil. The product can be purified further by vacuum distillation if required.

Part II: Scale-Up Synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine (Final Product)

Principle and Mechanism

The Eschweiler-Clarke reaction is a reductive amination process where a primary or secondary amine is methylated using excess formic acid and formaldehyde.[5] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by a hydride transfer from formic acid.[1][6] The process repeats for a primary amine to yield the tertiary amine. The release of carbon dioxide gas makes the reaction irreversible.[1]

G cluster_step1 First Methylation cluster_step2 Second Methylation A Primary Amine (R-NH₂) C Iminium Ion [R-N⁺H=CH₂] A->C + CH₂O, -H₂O B Formaldehyde (CH₂O) E Secondary Amine (R-NHCH₃) C->E + HCOOH, -CO₂ D Formic Acid (HCOOH) F Secondary Amine (R-NHCH₃) H Iminium Ion [R-N⁺(CH₃)=CH₂] F->H + CH₂O, -H₂O G Formaldehyde (CH₂O) J Tertiary Amine (R-N(CH₃)₂) H->J + HCOOH, -CO₂ I Formic Acid (HCOOH)

Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Materials and Equipment
Reagent/MaterialCAS No.Molecular WeightPurity/Concentration
1-(4-bromophenyl)ethanamine73918-56-6200.08 g/mol ≥97%
Formic Acid64-18-646.03 g/mol 88-98%
Formaldehyde50-00-030.03 g/mol 37% aq. solution
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 50% aq. solution
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Saturated aq. solution
BrineN/AN/ASaturated aq. NaCl
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Anhydrous

Equipment: Same as Part I, with particular attention to ensuring excellent ventilation (fume hood) due to the use of formic acid and formaldehyde.

Detailed Experimental Protocol
  • Reactor Setup: To the jacketed reactor, add 1-(4-bromophenyl)ethanamine (1.0 eq) and formic acid (2.5-3.0 eq).

  • Reagent Addition: Slowly add aqueous formaldehyde (2.5-3.0 eq) to the stirred solution. The rate of addition should be controlled to manage the initial exotherm.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 6-12 hours. Causality: Heating is required to drive the reaction and facilitate the decomposition of the formate intermediate to release CO₂ and the hydride.[2]

  • In-Process Control (IPC): Monitor the reaction by TLC or GC-MS to confirm the disappearance of the primary and intermediate secondary amines.

  • Cooling and Basification: Cool the reaction mixture to room temperature, then to 0-5 °C in an ice bath. Slowly and carefully add 50% aq. NaOH to basify the mixture to pH >12. Safety: This is a highly exothermic neutralization. Maintain vigorous stirring and slow addition.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine. Causality: The bicarbonate wash ensures the complete removal of any residual formic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-bromophenyl)-N,N-dimethylethanamine.

  • Purification: The crude product can be purified by vacuum distillation to achieve high purity (≥99%).

Final Product Characterization and Specifications
TestMethodSpecification
AppearanceVisualColorless to pale yellow oil
PurityHPLC/GC≥ 99.0%
Identity¹H NMR, ¹³C NMR, MSConforms to the structure
Water ContentKarl Fischer≤ 0.5%

Process Safety Assessment

Handling chemicals on a large scale requires stringent safety protocols.[7] A thorough risk assessment must be conducted before beginning any work.[8][9]

  • Amines: Aromatic amines can be toxic and corrosive.[10][11] Always handle in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][12]

  • Formic Acid: Is highly corrosive and can cause severe burns. Use in a certified chemical fume hood is mandatory.

  • Formaldehyde: Is a known carcinogen and sensitizer. Avoid inhalation and skin contact.

  • Sodium Borohydride: Is flammable and reacts with water/acid to produce flammable hydrogen gas. Add slowly and in a controlled manner, especially during quenching.

  • Exothermic Reactions: Both the reduction and the final basification steps are highly exothermic. Use of a jacketed reactor with a reliable cooling system is essential for temperature control during scale-up.

Conclusion

This application note outlines a validated and robust two-step process for the bulk production of 1-(4-bromophenyl)-N,N-dimethylethanamine. The strategy of using reductive amination followed by an Eschweiler-Clarke methylation provides a reliable pathway to high-purity material while avoiding common pitfalls of other alkylation methods. By adhering to the detailed protocols and safety guidelines presented, researchers and production chemists can confidently scale the synthesis of this important chemical intermediate.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Eschweiler-Clarke reaction - YouTube. (2025, October 13). YouTube. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Aurtra. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Aurtra. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. (n.d.). Organic Syntheses. [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council. (n.d.). American Chemistry Council. [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions - ResearchGate. (n.d.). ResearchGate. [Link]

  • Chemical Safety Guide, 5th Ed - ORS - NIH. (n.d.). National Institutes of Health. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. (2024, July 11). Moravek. [Link]

  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents. (n.d.).
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

Sources

Method

Application Note: Asymmetric Synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine Enantiomers

Executive Summary This application note details the enantioselective synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine , a critical chiral pharmacophore found in antihistamines (e.g., Dexbrompheniramine) and serotoni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the enantioselective synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine , a critical chiral pharmacophore found in antihistamines (e.g., Dexbrompheniramine) and serotonin reuptake inhibitors.

Achieving high enantiomeric excess (ee) for tertiary amines via direct asymmetric synthesis is synthetically challenging. Therefore, this guide adopts a "Chiral Priming" strategy : establishing the stereocenter at the primary amine stage using high-fidelity asymmetric catalysis, followed by a stereoretentive reductive alkylation.

We present two validated workflows:

  • Route A (Biocatalytic):

    
    -Transaminase mediated amination (Green Chemistry focus).
    
  • Route B (Chemocatalytic): Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) (Scalability focus).

Strategic Analysis & Retrosynthesis

The synthesis hinges on the efficient conversion of 4-bromoacetophenone to (S)-1-(4-bromophenyl)ethanamine , followed by N,N-dimethylation.

Comparative Workflow Analysis
FeatureRoute A: Biocatalytic (

-TA)
Route B: Chemical (Ru-ATH)
Chiral Induction Enzyme active site (Steric/Electronic)Chiral Ligand (TsDPEN)
Enantiomeric Excess Typically >99%Typically 95-98%
Conditions Aqueous buffer, pH 7-8, 30°COrganic/Aqueous, 40°C
Scalability High (requires cofactor recycling)High (robust catalyst)
Cost Driver Enzyme & PLP CofactorRuthenium Precursor
Visual Strategy (Graphviz)

Retrosynthesis Target Target: (S)-1-(4-bromophenyl)-N,N-dimethylethanamine PrimaryAmine Intermediate: (S)-1-(4-bromophenyl)ethanamine Methylation Step 2: Eschweiler-Clarke (HCHO / HCOOH) PrimaryAmine->Methylation Stereoretentive Alkylation Ketone Starting Material: 4-Bromoacetophenone Enzyme Route A: ω-Transaminase (PLP, iPrNH2) Ketone->Enzyme Biocatalysis RuCat Route B: Ru-TsDPEN (HCOOH/TEA) -> Azide -> Red Ketone->RuCat Chemocatalysis Enzyme->PrimaryAmine >99% ee RuCat->PrimaryAmine Reductive Amination (via Imine) Methylation->Target Final Product

Figure 1: Retrosynthetic strategy illustrating the convergence of biocatalytic and chemocatalytic routes at the chiral primary amine intermediate.

Protocol A: Biocatalytic Transamination

Mechanism:


-Transaminases (ATA) transfer an amino group from a donor (isopropylamine) to the ketone substrate using Pyridoxal-5'-phosphate (PLP) as a cofactor.
Advantage:  Superior enantioselectivity (>99% ee) and mild aqueous conditions.
Materials
  • Substrate: 4-Bromoacetophenone (50 mM final conc.)

  • Enzyme: Commercial

    
    -Transaminase (e.g., ATA-113 or Vibrio fluvialis variants).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: Isopropylamine (IPM) (1.0 M).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Co-solvent: DMSO (15% v/v) to enhance substrate solubility.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.5). Add PLP to a final concentration of 1 mM.[1]

  • Donor Addition: Add Isopropylamine (IPM) to the buffer to reach 1.0 M concentration. Note: IPM is basic; re-adjust pH to 7.5 using 6M HCl carefully.

  • Substrate Solubilization: Dissolve 4-bromoacetophenone (1.0 g, ~5 mmol) in DMSO (15 mL).

  • Reaction Initiation:

    • Combine the buffer/amine solution (85 mL) and substrate/DMSO solution (15 mL) in a reaction vessel.

    • Add the Transaminase enzyme (dosage depends on specific activity, typically 10-20 mg/mmol substrate).

    • Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Reaction Monitoring: Monitor consumption of ketone via HPLC (C18 column) or TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Acidify reaction mixture to pH 2.0 with 6M HCl (to protonate the amine and keep it in the aqueous phase).

    • Extract unreacted ketone and coproduct (acetone) with Ethyl Acetate (3 x 50 mL). Discard organics.

    • Basify the aqueous phase to pH 12 using 10M NaOH.

    • Extract the chiral amine into MTBE or DCM (3 x 50 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Ruthenium-catalyzed reduction of the pre-formed imine or direct reductive amination. Advantage: Scalable, no biological constraints, faster reaction times.

Materials
  • Catalyst: RuCl (1 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).

  • Precursor: 4-Bromoacetophenone.

  • Amine Source: Ammonium Formate (excess).

Step-by-Step Methodology

Note: Direct reductive amination of acetophenones to primary amines can be sluggish. A robust alternative is the reduction of the corresponding oxime or imine, but modern Ru-catalysis allows direct reductive amination with ammonium salts.

  • Catalyst Preparation: In a glovebox or under Argon, weigh RuCl (10 mg).

  • Reaction Setup:

    • In a pressure tube, dissolve 4-bromoacetophenone (1.0 g) in DMF or Methanol (10 mL).

    • Add Ammonium Formate (5 eq) and the Ru-catalyst.

    • Add Formic Acid/TEA mixture (2 mL).

  • Execution:

    • Seal the tube and heat to 60°C.

    • Stir for 18–24 hours.

  • Workup:

    • Cool to room temperature.[2] Dilute with water (50 mL).

    • Basify to pH 12 with NaOH.

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

Step 2: N,N-Dimethylation (Eschweiler-Clarke)

Critical Quality Attribute: This step must be stereoretentive . The Eschweiler-Clarke reaction is ideal because the iminium intermediate does not allow for proton abstraction at the chiral center, preventing racemization [1].

Protocol
  • Reagents: Mixed (S)-1-(4-bromophenyl)ethanamine (from Route A or B) with Formic Acid (5 eq) and Formaldehyde (37% aq. solution, 5 eq).

  • Reflux: Heat the mixture to 90–100°C for 4–6 hours. CO₂ evolution indicates reaction progress.

  • Quench: Cool to room temperature. Acidify with HCl (if not already acidic) to ensure amine salts form, then wash with ether to remove non-basic impurities.

  • Isolation: Basify aqueous layer to pH >12 with NaOH. Extract the dimethylated product into Ethyl Acetate.

  • Purification: Distillation or column chromatography (if necessary).

Analytical Controls & Validation

Chiral HPLC Method

To validate the enantiomeric excess (ee) of the intermediate and final product.[3]

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention (S)-isomer typically elutes first on AD-H (verify with standards)
Biocatalytic Pathway Visualization

Biocatalysis cluster_cycle Ping-Pong Bi-Bi Mechanism Substrate 4-Bromoacetophenone E_PMP Enzyme-PMP (Pyridoxamine) Substrate->E_PMP Accepts NH2 Product (S)-Amine Product Donor Isopropylamine (Amine Donor) E_PLP Enzyme-PLP (Internal Aldimine) Donor->E_PLP NH2 transfer ByProduct Acetone (Volatile) E_PLP->Product E_PLP->E_PMP - Acetone E_PMP->ByProduct E_PMP->E_PLP Release Product

Figure 2: The Ping-Pong Bi-Bi mechanism of


-Transaminase. The equilibrium is driven by using excess Isopropylamine and removing Acetone.

References

  • Eschweiler-Clarke Methylation & Stereochemistry

    • Clarke, H. T., et al.[4][5] "The Action of Formaldehyde on Amines and Amino Acids."[4][5] Journal of the American Chemical Society.

    • Note on Racemization: Research confirms that chiral benzylic amines do not racemize under these specific reductive methylation conditions due to the lack of an enolizable intermediate
  • Biocatalytic Transamination

    • Shin, J. S., & Kim, B. G. (1999). "Asymmetric synthesis of chiral amines with omega-transaminase." Biotechnology and Bioengineering.

    • Application: Describes the use of Vibrio fluvialis transaminase for acetophenone deriv
  • Asymmetric Transfer Hydrogenation (Ru-TsDPEN)

    • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

    • Application: Foundational text for the Ru-TsDPEN c
  • Chiral HPLC Methods

    • BenchChem Application Note. "Chiral Separation of (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate Derivatives."

    • Relevance: Provides specific column selection (Chiralpak AD-H)

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 1-(4-bromophenyl)-N,N-dimethylethanamine synthesis

Welcome to the Technical Support Center for drug development professionals and synthetic chemists. This portal is dedicated to optimizing the synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine , a critical phenethylam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals and synthetic chemists. This portal is dedicated to optimizing the synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine , a critical phenethylamine intermediate.

Below, you will find a mechanistic overview, a causality-driven troubleshooting guide, quantitative data comparisons, and self-validating experimental protocols designed to maximize your reaction yields.

Section 1: Mechanistic Overview & Workflow Visualization

The synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine is typically achieved via two primary convergent pathways: the direct reductive amination of a ketone (Route A) or the Eschweiler-Clarke methylation of a primary amine (Route B).

SynthesisPathways Ketone 4-Bromoacetophenone + Dimethylamine Iminium Iminium Ion Intermediate Ketone->Iminium -H2O (Ti(OiPr)4) RedA Hydride Reduction (NaBH(OAc)3) Iminium->RedA Fast Target 1-(4-bromophenyl)-N,N-dimethylethanamine (Target Molecule) RedA->Target High Yield Amine 1-(4-bromophenyl)ethanamine + Formaldehyde ImineB Imine Intermediate (Mono-methylated) Amine->ImineB -H2O RedB Hydride Transfer (Formic Acid) ImineB->RedB +CH2O RedB->Target -CO2 (Reflux)

Synthetic workflows for 1-(4-bromophenyl)-N,N-dimethylethanamine via two reductive amination routes.

Section 2: Troubleshooting & FAQs

Q1: Why is my reductive amination of 4-bromoacetophenone stalling at 30-40% conversion? A1: This is a thermodynamic equilibrium issue. The reaction between 4-bromoacetophenone and dimethylamine generates water. Because dimethylamine is highly volatile and sterically demanding, the equilibrium heavily favors the starting ketone. Causality & Solution: To drive the reaction forward, you must actively scavenge water and activate the ketone. We recommend adding 1.5 equivalents of Titanium(IV) isopropoxide (Ti(OiPr)₄). Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl carbon and chemically scavenges water to form insoluble TiO₂, irreversibly pushing the equilibrium toward the iminium intermediate.

Q2: I am seeing significant over-reduction to 1-(4-bromophenyl)ethanol. How do I prevent this? A2: Over-reduction occurs when your hydride source is too reactive and attacks the unreacted ketone before the iminium ion can fully form. Causality & Solution: Switch your reducing agent. Sodium borohydride (NaBH₄) is highly nucleophilic and will rapidly reduce ketones. Instead, utilize sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE). As established by [1], the electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making it highly chemoselective for the protonated iminium ion over the neutral ketone.

Q3: In the Eschweiler-Clarke route, I'm isolating a mixture of mono-methylated and di-methylated products. Why? A3: The Eschweiler-Clarke methylation is a cascade reaction. Incomplete methylation stems from either insufficient reagent stoichiometry or inadequate thermal energy to drive the final hydride transfer. Causality & Solution: The second methylation step (from secondary to tertiary amine) is sterically hindered. Furthermore, the reduction relies on formic acid acting as a hydride donor, a process thermodynamically driven by the irreversible release of CO₂ gas. If the reaction is not maintained at a vigorous reflux (≥100°C), the CO₂ elimination stalls[2]. Ensure you use at least a 3.5-fold excess of formaldehyde and a 5-fold excess of formic acid, and maintain reflux until gas evolution completely ceases.

Q4: During the workup of the Eschweiler-Clarke reaction, my product is trapped in a stubborn emulsion. How can I resolve this? A4: Emulsions in this reaction are typically caused by unreacted formaldehyde polymerizing into paraformaldehyde derivatives under basic workup conditions. Causality & Solution: To resolve and prevent this, implement an acidic hydrolysis step before basification. Add 2M HCl to the crude mixture and stir for 30 minutes to break down the polymers. Wash the acidic aqueous layer with an organic solvent to remove neutral impurities, and only then basify the aqueous layer to pH > 10 to extract your target tertiary amine.

Section 3: Quantitative Data Summary

ParameterRoute A: Direct Reductive AminationRoute B: Eschweiler-Clarke Methylation
Starting Material 4-Bromoacetophenone1-(4-bromophenyl)ethanamine
Key Reagents Dimethylamine, NaBH(OAc)₃, Ti(OiPr)₄Formaldehyde (37% aq), Formic Acid (85%+)
Typical Yield 75 - 85%80 - 95%
Reaction Temperature 0°C to Room Temperature100°C (Reflux)
Reaction Time 4 - 12 hours8 - 16 hours
Primary Byproducts 1-(4-bromophenyl)ethanol (if over-reduced)Mono-methylated amine, N-formyl derivatives
Scalability Excellent for discovery scale (<100g)Highly scalable, cost-effective for kg-scale

Section 4: Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination (Route A)
  • Imine Formation: In an oven-dried flask under N₂, dissolve 4-bromoacetophenone (1.0 eq) in anhydrous DCE (0.2 M). Add dimethylamine (2.0 M in THF, 2.0 eq) and Ti(OiPr)₄ (1.5 eq). Stir at room temperature for 6 hours.

    • Validation Checkpoint: Take a 50 µL aliquot, quench in sat. NaHCO₃/EtOAc. TLC (Hexanes:EtOAc 4:1) must show >90% consumption of the UV-active ketone spot (Rf ~0.6).

  • Reduction: Cool the reaction to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint: The reaction mixture will transition from a deep yellow tint (iminium complex) to a pale/colorless suspension as the reduction completes.

  • Workup: Quench the reaction carefully with 2M NaOH until the aqueous layer is strongly basic.

    • Validation Checkpoint: The aqueous layer must test at pH > 10 using pH paper. This ensures the newly formed tertiary amine is fully deprotonated and partitions into the organic phase. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Eschweiler-Clarke Methylation (Route B)
  • Reagent Mixing: In a round-bottom flask equipped with a magnetic stir bar, cool 85% formic acid (5.0 eq) to 0°C. Slowly add 1-(4-bromophenyl)ethanamine (1.0 eq) dropwise.

    • Validation Checkpoint: An immediate exothermic reaction will occur, forming the amine-formate salt. The solution must become completely homogeneous before proceeding.

  • Methylation/Reduction: Add 37% aqueous formaldehyde (3.5 eq). Attach a reflux condenser connected to a mineral oil bubbler. Heat the mixture to 100°C (reflux) for 12 hours.

    • Validation Checkpoint: Monitor the bubbler. Steady evolution of CO₂ gas confirms the hydride transfer is actively occurring. The reaction is complete only when gas evolution completely ceases.

  • Acidic Wash: Cool to room temperature. Add 2M HCl (to pH 2) and wash with diethyl ether (2x) to remove non-basic impurities and formaldehyde oligomers.

  • Isolation: Cool the aqueous layer to 0°C and slowly add 50% w/w NaOH solution.

    • Validation Checkpoint: Upon surpassing pH 10, a cloudy suspension or distinct oil droplets will form, visually confirming the precipitation of the free-base 1-(4-bromophenyl)-N,N-dimethylethanamine. Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

Section 5: References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Wikipedia Contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. URL:[Link]

  • De, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 166-193. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine

Welcome to the technical support center for the synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The content is structured in a question-and-answer format to directly address potential issues and provide scientifically grounded solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems. We delve into the root causes of these issues and provide actionable protocols to rectify them.

Question 1: My overall yield is significantly lower than expected. What are the likely causes?

Answer: Low yield is a common issue that can stem from several factors, primarily dependent on your chosen synthetic route. The two most prevalent methods are direct reductive amination of 1-(4-bromophenyl)ethanone and the Eschweiler-Clarke methylation of 1-(4-bromophenyl)ethanamine.

For Direct Reductive Amination:

  • Incomplete Imine/Iminium Ion Formation: The crucial first step is the condensation of the ketone (1-(4-bromophenyl)ethanone) and dimethylamine. This equilibrium can be unfavorable. The reaction is typically acid-catalyzed, but incorrect pH can hinder it. Water produced during this step can also push the equilibrium back to the starting materials.

    • Solution:

      • pH Control: Maintain a weakly acidic environment (pH 4-6). This protonates the carbonyl oxygen, making the carbon more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic.

      • Water Removal: Use a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), or add molecular sieves to the reaction mixture to sequester water as it forms.

  • Inefficient Reduction: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting ketone in addition to the desired iminium ion, leading to the formation of 1-(4-bromophenyl)ethanol as a byproduct.[1]

    • Solution: Employ a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is milder and selectively reduces the protonated iminium ion over the ketone.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under acidic conditions where iminium ion formation is favored.[2]

For Eschweiler-Clarke Methylation:

  • Incomplete Methylation: This reaction requires an excess of both formaldehyde and formic acid to drive the double methylation of the primary amine to completion.[3][4]

    • Solution: Ensure you are using a sufficient molar excess of both reagents (typically at least 2-3 equivalents of each). The reaction often requires heating to proceed to completion, so verify your reaction temperature and time are adequate.[4]

  • Formation of Stable Intermediates: The reaction proceeds via a secondary amine intermediate, which can sometimes be difficult to methylate further. N-formyl derivatives can also form as byproducts if the reduction step is inefficient.[5]

    • Solution: Prolonged heating and ensuring an adequate supply of formic acid (the hydride source) can overcome this. If N-formyl byproducts are isolated, they can often be hydrolyzed back to the amine and re-subjected to the reaction conditions or a different methylation procedure.

Question 2: My post-reaction analysis (NMR/GC-MS) shows the presence of unreacted 1-(4-bromophenyl)ethanone. How do I resolve this?

Answer: The presence of starting ketone indicates an incomplete reaction. This is a common issue in reductive amination protocols.

  • Causality: The root cause is either insufficient formation of the imine intermediate or a stalled reduction step. This can be due to:

    • Stoichiometry: Insufficient dimethylamine was used to drive the initial condensation.

    • Reaction Time/Temperature: The conditions were not vigorous enough to achieve full conversion.

    • Reducing Agent Activity: The hydride source may have degraded or was added prematurely before sufficient imine had formed.

  • Troubleshooting Protocol:

    • Monitor Imine Formation: Before adding the reducing agent, monitor the formation of the imine intermediate by TLC or GC-MS. This confirms the first step is proceeding correctly.

    • Staged Reagent Addition: For less selective reducing agents like NaBH₄, allow the ketone and amine to stir for a period (e.g., 1-2 hours) to maximize imine concentration before introducing the reductant.[1]

    • Increase Equivalents: Use a larger excess of dimethylamine (e.g., 2-3 equivalents) to shift the equilibrium towards the imine.

    • Verify Reagent Quality: Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions.

Question 3: I have identified the secondary amine, N-methyl-1-(4-bromophenyl)ethanamine, as a major byproduct. Why did this form?

Answer: This is a classic case of incomplete methylation, most relevant when using the Eschweiler-Clarke reaction starting from the primary amine.

  • Mechanism Insight: The Eschweiler-Clarke reaction is a two-step methylation for primary amines.[6] The primary amine is first methylated to the secondary amine, which must then undergo a second cycle of iminium ion formation and reduction to yield the tertiary amine.[4]

  • Causes and Solutions:

    • Insufficient Reagents: The most common cause is an inadequate amount of formaldehyde or formic acid for the second methylation step. The secondary amine is often more sterically hindered and less reactive than the primary amine.

      • Solution: Re-evaluate your stoichiometry. At least two full equivalents of both formaldehyde and formic acid are required per equivalent of primary amine. Using a larger excess (e.g., 3-4 equivalents) is often beneficial.

    • Suboptimal Temperature: The second methylation may require a higher thermal energy input.

      • Solution: Ensure the reaction is heated to reflux (typically near 100°C in aqueous solution) and maintained for a sufficient duration (several hours) until TLC or GC analysis shows the disappearance of the secondary amine intermediate.[4]

Question 4: An unexpected peak corresponding to an N-formyl derivative is present in my product mixture. Where did this come from?

Answer: The formation of an N-formyl byproduct, N-formyl-N-methyl-1-(4-bromophenyl)ethanamine (from the secondary amine) or N-formyl-1-(4-bromophenyl)ethanamine (from the primary amine), is a known side reaction in Leuckart-Wallach and, to a lesser extent, Eschweiler-Clarke reactions.[5][7]

  • Chemical Rationale: In these reactions, formic acid serves as the hydride donor. However, it can also act as a formylating agent, acylating the amine nitrogen. This happens when the reduction of the iminium intermediate is slower than the formylation of the amine. This is particularly prevalent at the high temperatures often used in the Leuckart-Wallach reaction.[5][8]

  • Mitigation and Removal:

    • Favor Reduction: Ensure a sufficient excess of formic acid is present to act as the reductant. Running the reaction at the lowest effective temperature can also help minimize this side reaction.

    • Hydrolysis: The most effective way to deal with this byproduct is through post-reaction hydrolysis. After the main reaction, treat the crude product mixture with aqueous acid (e.g., 3M HCl) or base (e.g., 3M NaOH) and heat. This will cleave the N-formyl group, converting the byproduct back into the corresponding amine, which can then be isolated with your main product or re-processed.

Frequently Asked Questions (FAQs)

Which is the preferred synthetic route for this molecule in a research setting?

For flexibility, control, and generally milder conditions, direct reductive amination of 1-(4-bromophenyl)ethanone is often preferred . This route allows for a wider choice of non-toxic reducing agents and solvents. The Eschweiler-Clarke reaction is a powerful and classic method, particularly for methylation, but it involves using excess formaldehyde and formic acid at high temperatures, which may not be compatible with other sensitive functional groups.

What is the optimal method for purifying the final product?

1-(4-bromophenyl)-N,N-dimethylethanamine is a basic amine, which allows for a straightforward purification strategy:

  • Acid-Base Extraction: After the reaction, perform a workup by partitioning the mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Wash the organic layer with brine.

  • Extract the organic layer with aqueous acid (e.g., 1M HCl). The amine product will move into the aqueous layer as the protonated ammonium salt, leaving non-basic impurities behind in the organic layer.

  • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer to pH > 10 with a strong base (e.g., NaOH, KOH) to deprotonate the amine.

  • Extract the free amine back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification: For high purity, the resulting oil can be further purified by silica gel column chromatography (often using a gradient of ethyl acetate in hexanes with a small amount of triethylamine, ~1%, to prevent peak tailing) or distillation under reduced pressure.

How can I effectively monitor the reaction's progress?
  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. Use a mobile phase like 20-30% ethyl acetate in hexanes. You can visualize the spots using a UV lamp (due to the aromatic ring) and a potassium permanganate stain, which will react with the amine product. You should be able to track the disappearance of the starting material and the appearance of the product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more definitive information, allowing you to track the consumption of starting materials and the formation of the product and any major byproducts by their mass-to-charge ratio and retention time.

Visualization of Synthetic Pathways and Side Reactions

The following diagrams illustrate the primary synthetic routes and the potential formation of common byproducts.

Synthesis_Workflow cluster_start Starting Materials cluster_product Target Product cluster_methods Synthetic Methods SM1 1-(4-bromophenyl)ethanone RA Direct Reductive Amination (Me₂NH, Reductant) SM1->RA SM2 1-(4-bromophenyl)ethanamine EC Eschweiler-Clarke Reaction (HCHO, HCOOH) SM2->EC Product 1-(4-bromophenyl)-N,N- dimethylethanamine RA->Product High Selectivity Milder Conditions EC->Product Classic Methylation Stops at 3° Amine

Caption: High-level overview of the two primary synthetic workflows.

Side_Reactions Start_Ketone 1-(4-bromophenyl)ethanone Iminium Iminium Ion Intermediate Start_Ketone->Iminium + Me₂NH - H₂O Side_Alcohol 1-(4-bromophenyl)ethanol (Over-reduction) Start_Ketone->Side_Alcohol [H⁻] (e.g., NaBH₄) Start_Amine 1-(4-bromophenyl)ethanamine Secondary_Amine N-methyl-1-(4-bromophenyl)ethanamine Start_Amine->Secondary_Amine 1. HCHO 2. HCOOH Product Target Tertiary Amine Iminium->Product [H⁻] (e.g., NaBH(OAc)₃) Secondary_Amine->Product 1. HCHO 2. HCOOH Side_Formyl N-Formyl Byproduct Secondary_Amine->Side_Formyl HCOOH (Acylation)

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Bromophenyl)-N,N-dimethylethanamine

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the reductive amination of ster...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the reductive amination of sterically hindered, halogenated acetophenones.

The synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine via the reductive amination of 4-bromoacetophenone with dimethylamine is a fundamental transformation in drug development. However, researchers frequently encounter stalled reactions, premature ketone reduction, and catastrophic hydrodehalogenation. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.

Mechanistic Overview & Standard Operating Procedure (SOP)

To synthesize this tertiary amine, dimethylamine must condense with 4-bromoacetophenone to form an intermediate hemiaminal, which dehydrates into a highly electrophilic iminium ion. Only then should hydride transfer occur.

Because acetophenones are sterically hindered and electronically deactivated compared to aldehydes, iminium formation is the rate-determining step. If the reducing agent is too aggressive (e.g.,


), it will reduce the ketone directly to 1-(4-bromophenyl)ethanol before the amine can condense [1]. Furthermore, the volatility of dimethylamine (b.p. 7 °C) often leads to stoichiometric imbalances.

Pathway K 4-Bromoacetophenone (Ketone) HA Hemiaminal Intermediate (Unstable) K->HA Nucleophilic Attack ALC 1-(4-bromophenyl)ethanol (Byproduct) K->ALC Premature Reduction A Dimethylamine (Secondary Amine) A->HA Nucleophilic Attack IM Iminium Ion (Activated Electrophile) HA->IM -H2O (Requires Lewis Acid) P 1-(4-bromophenyl)-N,N- dimethylethanamine IM->P Hydride Transfer (STAB)

Mechanistic pathway of reductive amination highlighting the critical iminium intermediate.

Self-Validating Protocol: Titanium-Mediated Reductive Amination

To force the equilibrium toward the iminium ion without reducing the ketone, we utilize Titanium(IV) isopropoxide (


) as a Lewis acid/water scavenger, followed by Sodium Triacetoxyborohydride (STAB) [3].

Step-by-Step Methodology (10 mmol scale):

  • Amine Preparation: In an oven-dried 100 mL round-bottom flask under argon, suspend Dimethylamine hydrochloride (1.22 g, 15 mmol) in anhydrous 1,2-Dichloroethane (DCE, 30 mL). Add Triethylamine (TEA) (2.1 mL, 15 mmol) and stir for 15 minutes to generate the freebase in situ.

  • Ketone Activation: Add 4-bromoacetophenone (1.99 g, 10 mmol) followed immediately by

    
     (3.6 mL, 12 mmol).
    
  • Iminium Formation: Stir the sealed reaction mixture at room temperature for 6–12 hours. Causality Check: The solution will turn pale yellow, indicating Ti-complexation and iminium formation.

  • Hydride Transfer: Cool the flask to 0 °C. Add

    
     (STAB) (3.18 g, 15 mmol) in three portions over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 4 hours.
    
  • Workup (Critical Step): Quench the reaction by slowly adding 1N aqueous NaOH (15 mL). Self-Validation: A thick white precipitate of

    
     will form. This confirms the successful hydrolysis of the titanium complex. Filter the entire mixture through a pad of Celite to remove the emulsion, washing the filter cake with Ethyl Acetate (50 mL).
    
  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude 1-(4-bromophenyl)-N,N-dimethylethanamine.
    

Reagent Selection Matrix

Summarizing the quantitative impact of different reducing systems on this specific substrate:

Reducing Agent / SystemAdditive RequiredIminium SelectivityRisk of DebrominationTypical YieldNotes

NoneVery LowLow< 20%Major byproduct is 1-(4-bromophenyl)ethanol.

Acetic Acid (pH ~6)ModerateLow45 - 60%Highly toxic byproducts (HCN gas risk); sluggish with ketones.

(STAB)

Very High Low 85 - 95% Recommended. Acetoxy groups reduce nucleophilicity, preventing ketone attack [3].

+ Pd/C
NoneHighCritical < 10%Destroys the aryl-bromide bond via hydrodehalogenation [2].
Formic Acid (Leuckart) Heat (150 °C)ModerateModerate40 - 50%Harsh conditions; thermal decomposition of amine possible.

Troubleshooting FAQs

Q: My GC-MS shows a major peak at m/z 200/202 instead of the desired product. What went wrong? A: You are observing 1-(4-bromophenyl)ethanol. This is a classic case of direct ketone reduction. It occurs when the hydride source attacks the ketone before the iminium ion has time to form. Solution: Ensure you are using STAB (


) rather than 

. If you are already using STAB and still seeing this, your iminium formation is too slow. Implement the two-step protocol described above: allow the ketone, amine, and

to stir for at least 6 hours before adding the STAB [1].

Q: I attempted to drive the reductive amination using catalytic hydrogenation (Pd/C and


 gas). The reaction went to completion, but the product mass is off by ~79 Da (m/z 149). Why? 
A:  You have successfully synthesized N,N-dimethyl-1-phenylethanamine. The missing 79 Da is your bromine atom. Palladium-catalyzed hydrogenation is highly efficient for reductive amination but notoriously triggers hydrodehalogenation of aryl bromides and iodides [2].
Solution: Abandon Pd/C. If you must use transfer hydrogenation, switch to highly specific Iridium or Ruthenium catalysts. Otherwise, rely on stoichiometric borohydrides (STAB) which are entirely orthogonal to aryl halides.

Q: The reaction stalls at 30% conversion, and I recover mostly unreacted 4-bromoacetophenone. I used a 2.0 M solution of dimethylamine in THF. A: Dimethylamine is a gas at standard temperature and pressure. When using THF or Methanol solutions in an open or loosely capped flask, the amine rapidly volatilizes out of the solvent, especially if the reaction is slightly exothermic or heated. Solution: Switch to solid Dimethylamine hydrochloride (


) and add an equivalent of a non-nucleophilic base (like Triethylamine or DIPEA) to generate the free amine in situ within a sealed reaction vessel. This guarantees accurate stoichiometry.

Diagnostics Decision Tree

Use the following logic flow to diagnose crude reaction mixtures and adjust your parameters accordingly.

DecisionTree Start Analyze Crude via LC/GC-MS Q1 Major Peak Identified? Start->Q1 A1 Unreacted Ketone (m/z 198/200) Q1->A1 Stalled Reaction A2 Alcohol Byproduct (m/z 200/202) Q1->A2 Direct Reduction A3 Debrominated Product (m/z 149) Q1->A3 Over- Reduction S1 Fix: Prevent Amine Loss Use HNMe2·HCl + Base A1->S1 S2 Fix: Delay Reductant Add Ti(OPr-i)4 A2->S2 S3 Fix: Avoid Pd/H2 Switch to STAB A3->S3

Decision tree for diagnosing and resolving common reductive amination failures.

References

  • Abdel-Magid, A. F., et al. "Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines" (Discussing foundational STAB selectivity). Organic Letters. Available at:[Link]

  • Wang, D., et al. "The Golden Age of Transfer Hydrogenation" (Detailing hydrodehalogenation risks of 4-bromoacetophenone). Chemical Reviews. Available at:[Link]

  • Morris, R., et al. "Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones". Scholaris. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Hydrodebromination in 1-(4-Bromophenyl)-N,N-dimethylethanamine Reactions

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals encountering yield-limiting debromination (hydrodehalogenation) when uti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals encountering yield-limiting debromination (hydrodehalogenation) when utilizing 1-(4-bromophenyl)-N,N-dimethylethanamine in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Below, we dissect the mechanistic pathology of this specific side reaction, provide quantitative optimization strategies, and outline a self-validating experimental protocol to ensure reproducible, high-yield C-C or C-N bond formation.

Mechanistic Pathology: The "Why" Behind the Side Reaction

Unwanted debromination is a frequent and challenging side reaction that can significantly lower the yield of desired products in multi-step organic synthesis[1]. In palladium-catalyzed couplings, this typically occurs when a palladium-hydride (Pd-H) species forms and intercepts the standard catalytic cycle[1].

1-(4-bromophenyl)-N,N-dimethylethanamine is uniquely susceptible to this due to its structural features. The molecule contains a pendant tertiary aliphatic amine (-N(CH3)2). During the reaction:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond to form an electrophilic Ar-Pd(II)-Br intermediate.

  • Intramolecular Coordination: The highly nucleophilic nitrogen lone pair on the dimethylamine group coordinates to the Pd(II) center.

  • Endogenous Hydride Transfer: Once coordinated, the

    
    -hydrogens on the N-methyl groups or the ethyl backbone undergo rapid 
    
    
    
    -hydride elimination[2]. This reduces the Pd(II) complex to an Ar-Pd(II)-H species.
  • Reductive Elimination: The Ar-Pd(II)-H species undergoes premature reductive elimination, expelling the debrominated arene (N,N-dimethyl-1-phenylethanamine) and an iminium byproduct.

Furthermore, exogenous factors such as the use of aggressive alkoxide bases (e.g., NaOtBu) or protic solvents with


-hydrogens (e.g., ethanol) can independently generate Pd-H species, leading to transfer hydrodebromination[1][3].
Catalytic Divergence Pathway

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br Intermediate Pd0->OxAdd Oxidative Addition (+ Ar-Br) ArBr 1-(4-bromophenyl)-N,N- dimethylethanamine ArBr->OxAdd TransMet Ar-Pd(II)-Nu (Transmetalation) OxAdd->TransMet + Nucleophile (Desired) AmineCoord Amine Coordination to Pd(II) Center OxAdd->AmineCoord Competing Pathway Product Desired Product (Cross-Coupled) TransMet->Product Reductive Elimination Product->Pd0 BetaHyd β-Hydride Elimination (Forms Ar-Pd-H) AmineCoord->BetaHyd Hydride Transfer Debrom Debrominated Byproduct (Ar-H) BetaHyd->Debrom Reductive Elimination Debrom->Pd0

Caption: Catalytic divergence: Cross-coupling vs. amine-directed hydrodebromination pathway.

Quantitative Strategy Matrix

To prevent debromination, the catalytic system must be engineered to physically block amine coordination and accelerate transmetalation. The table below summarizes the quantitative impact of various reaction parameters on the Suzuki-Miyaura coupling of 1-(4-bromophenyl)-N,N-dimethylethanamine with phenylboronic acid.

EntryCatalyst / LigandBaseSolventSubstrate FormTemp (°C)Yield (%)Debromination (%)
1 Pd(PPh3)4NaOtBuEtOHFree Base8015%75%
2 Pd2(dba)3 / PPh3K2CO3TolueneFree Base8040%45%
3 Pd(OAc)2 / XPhosK3PO4Dioxane/H2OFree Base8075%15%
4 Pd(OAc)2 / XPhosK3PO4Dioxane/H2OHCl Salt 80 94% < 2%

Causality Analysis:

  • Entry 1 & 2: Standard phosphines (PPh3) lack the steric bulk to prevent the dimethylamine group from coordinating to the palladium center. Furthermore, EtOH and NaOtBu act as exogenous hydride donors[1].

  • Entry 3: Utilizing a bulky, electron-rich biarylphosphine ligand like XPhos sterically shields the Pd center and accelerates reductive elimination, significantly reducing the side reaction[4].

  • Entry 4 (Optimal): Pre-forming the HCl salt of the substrate protonates the amine, rendering the nitrogen lone pair non-nucleophilic. This completely shuts down the endogenous

    
    -hydride elimination pathway.
    

Self-Validating Experimental Protocol

This protocol describes the optimized Suzuki-Miyaura cross-coupling utilizing the Amine Protonation Strategy . It is designed as a self-validating system; built-in analytical checkpoints ensure the reaction trajectory is correct before proceeding to work-up.

Materials Required:
  • 1-(4-bromophenyl)-N,N-dimethylethanamine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)2 (2 mol%) and XPhos (4 mol%)

  • K3PO4 (3.0 equiv - extra equivalent needed to neutralize the HCl salt)

  • 1,4-Dioxane / H2O (4:1 v/v, degassed)

  • 2.0 M HCl in diethyl ether

Step-by-Step Methodology:

Step 1: Substrate Pre-treatment (Salt Formation)

  • Dissolve 1-(4-bromophenyl)-N,N-dimethylethanamine in anhydrous diethyl ether at 0 °C.

  • Dropwise add 1.05 equivalents of 2.0 M HCl in diethyl ether. A white precipitate (the HCl salt) will form immediately.

  • Validation Checkpoint 1: Spot the slurry on wet pH paper. A pH of ~3-4 confirms complete protonation of the amine. Filter, wash with cold ether, and dry under vacuum.

Step 2: Reaction Setup & Degassing

  • To an oven-dried Schlenk flask, add the substrate HCl salt (1.0 eq), arylboronic acid (1.2 eq), K3PO4 (3.0 eq), Pd(OAc)2 (2 mol%), and XPhos (4 mol%).

  • Seal the flask and perform three cycles of vacuum/argon backfill.

  • Add the 1,4-Dioxane/H2O solvent mixture.

  • Validation Checkpoint 2: Sparge the mixture with Argon for 15 minutes. The visual cessation of dissolved oxygen micro-bubbles confirms a fully inert environment, critical for preventing ligand oxidation.

Step 3: Execution and Real-Time Monitoring

  • Heat the reaction mixture to 80 °C under vigorous stirring.

  • Validation Checkpoint 3 (LC-MS Monitoring): After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Target Product Mass: Dependent on boronic acid.

    • Starting Material Mass: m/z 227.0 / 229.0 [M+H]+

    • Debromination Mass: m/z 149.1 [M+H]+

    • Self-Validation: The reaction is proceeding correctly if the ratio of the Target Product to the m/z 149.1 peak is > 50:1. If m/z 149.1 is prominent, the system has been compromised by an exogenous hydride source (check solvent purity).

Step 4: Work-up and Free-Basing

  • Cool to room temperature, dilute with EtOAc, and wash with 1M NaOH to free-base the amine product.

  • Extract the aqueous layer with EtOAc, dry the combined organics over Na2SO4, and concentrate in vacuo.

Troubleshooting Desk (FAQs)

Q1: Why do I see a sudden spike in debromination when I scale the reaction from 100 mg to 10 grams? A1: Scale-up alters heating and cooling profiles. Prolonged exposure to high temperatures during a slower ramp-up phase can cause thermal decomposition of the phosphine ligands. This generates unligated, highly reactive Pd(0) species that are highly susceptible to non-selective oxidative addition and subsequent hydride abstraction from the solvent. Ensure efficient heat transfer and consider adding the catalyst only after the reaction mixture has reached the target temperature.

Q2: Can I use alcoholic solvents like ethanol to improve the solubility of my boronic acid? A2: No. Primary and secondary alcohols act as potent hydride donors in palladium catalysis. The Pd(II) intermediate can oxidize the alcohol, generating a Pd-H species that directly leads to transfer hydrodebromination[3]. Stick to a biphasic 1,4-dioxane/water or toluene/water system.

Q3: My downstream purification is highly sensitive to chloride ions. Can I use a different protecting strategy instead of forming the HCl salt? A3: Yes. If salt formation is not viable, you can rely entirely on steric exclusion. Using highly hindered ligands like XPhos or BrettPhos physically blocks the amine from coordinating to the Pd center[4]. Alternatively, adding a stoichiometric amount of a Lewis acid (e.g., BF3·OEt2) can temporarily coordinate the amine lone pair during the reaction without introducing halide counterions.

Q4: Does the choice of base really make a difference if I am using the HCl salt? A4: Absolutely. Strong, nucleophilic bases (e.g., NaOtBu, NaOH) can directly promote the formation of Pd-H species from trace moisture or solvent degradation. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are highly effective for the transmetalation step of the coupling reaction while minimizing base-induced debromination[1].

References

  • Benchchem. "preventing debromination in subsequent reaction steps - Benchchem". Benchchem.com.
  • RSC Publishing. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1 ...". Rsc.org.
  • ResearchGate. "Long Alkyl Chain NHC Palladium Complexes for the Amination and Hydrodehalogenation of Aryl Chlorides in Lipophilic Media". Researchgate.net.
  • Wikipedia. "Buchwald–Hartwig amination". Wikipedia.org.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Guide: 1-(4-bromophenyl)-N,N-dimethylethanamine vs. its Chloro-Analog

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the chemical reactivity of 1-(4-bromophenyl)-N,N-dimethylethanamine and its chloro-analog, 1-(4-chlorophenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 1-(4-bromophenyl)-N,N-dimethylethanamine and its chloro-analog, 1-(4-chlorophenyl)-N,N-dimethylethanamine. Understanding the nuanced differences in reactivity imparted by the halogen substituent is critical for strategic planning in multi-step syntheses, particularly in the fields of medicinal chemistry and materials science.

Executive Summary

In synthetic organic chemistry, the choice between an aryl bromide and an aryl chloride as a starting material can significantly impact reaction efficiency, required conditions, and overall cost. Generally, the bromo-analog is more reactive in transformations that involve the cleavage of the carbon-halogen bond, such as palladium-catalyzed cross-coupling reactions. This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[1][2] Conversely, in reactions like nucleophilic aromatic substitution (SNAr), the chloro-analog can exhibit comparable or even slightly enhanced reactivity due to the higher electronegativity of chlorine. This guide will dissect the theoretical underpinnings of these differences and provide practical, experimental context.

Foundational Physicochemical & Electronic Properties

The reactivity of each molecule is fundamentally governed by the electronic influence of the halogen substituent on the aromatic ring. This influence is a combination of two opposing effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Halogens are more electronegative than carbon and pull electron density away from the aromatic ring through the sigma bond. Chlorine is more electronegative than bromine, and thus exerts a stronger electron-withdrawing inductive effect.[3]

  • Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the aromatic pi-system, donating electron density.[4][5] This effect is generally weaker for halogens compared to their inductive effect.

The net result is that both halogens are deactivating groups in electrophilic aromatic substitution, but the interplay of these effects dictates their behavior in other key reaction classes.

Diagram: Electronic Effects of Halogen Substituents

The following diagram illustrates the dual electronic nature of a halogen substituent (X) on a benzene ring. The inductive effect (-I) withdraws electron density, while the weaker resonance effect (+R) donates electron density, primarily to the ortho and para positions.

G cluster_0 Inductive Effect (-I) cluster_1 Resonance Effect (+R) C1 Cδ+ C2 C C1->C2 X Xδ- C1->X σ-withdrawal C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 r_C1 C r_C2 Cδ- r_C1->r_C2 r_C3 C r_C2->r_C3 r_C4 Cδ- r_C3->r_C4 r_C5 C r_C4->r_C5 r_C6 Cδ- r_C5->r_C6 r_C6->r_C1 r_X X r_X->r_C1 π-donation

Caption: Inductive withdrawal vs. Resonance donation of a halogen.

Comparative Data Summary

Property1-(4-bromophenyl) Analog1-(4-chlorophenyl) AnalogRationale for Reactivity Difference
C(aryl)-X Bond Dissociation Energy ~276 kJ/mol[2]~339 kJ/mol[2]The weaker C-Br bond requires less energy to break, leading to faster rates in reactions where this bond cleavage is rate-determining (e.g., oxidative addition in cross-coupling).[6]
Electronegativity of Halogen 2.96 (Pauling scale)3.16 (Pauling scale)Chlorine's higher electronegativity makes the attached carbon more electrophilic, which can accelerate the initial attack in SNAr reactions.[7]
Leaving Group Ability (SNAr) GoodBetterIn SNAr, the rate-determining step is often the nucleophilic attack, which is accelerated by the more electron-withdrawing chlorine. The trend is often F > Cl ≈ Br > I.[7][8]
Leaving Group Ability (SN2-type) ExcellentGoodFor aliphatic substitutions, the trend is I > Br > Cl > F, based on the stability of the resulting anion.[9][10] While not directly on the aryl ring, this is relevant for potential side reactions.

Comparative Reactivity in Key Synthetic Transformations

The most significant differences in reactivity are observed in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

These reactions are cornerstones of modern synthesis for forming C-C and C-N bonds. The universally accepted reactivity trend for the aryl halide is I > Br > OTf > Cl .[1][11]

Mechanistic Insight: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step involves the cleavage of the C-X bond and is frequently the rate-determining step.[2]

  • 1-(4-bromophenyl)-N,N-dimethylethanamine (The More Reactive Partner): Due to the weaker C-Br bond, oxidative addition occurs more readily.[1][2] This often translates to milder reaction conditions (lower temperatures), lower catalyst loadings, and shorter reaction times compared to the chloro-analog.[12]

  • 1-(4-chlorophenyl)-N,N-dimethylethanamine (The More Challenging Partner): The stronger C-Cl bond makes oxidative addition more difficult.[13] While historically challenging, modern advancements in ligand design (e.g., bulky, electron-rich phosphine ligands like XPhos or RuPhos) have enabled the efficient coupling of aryl chlorides, though often requiring higher temperatures or catalyst loadings.[14][15]

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

This diagram highlights the critical oxidative addition step where the difference in C-X bond strength dictates reactivity.

Suzuki_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Faster for X=Br Slower for X=Cl ArPdX Ar-PdII(L)₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-PdII(L)₂-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration ArR Ar-R (Product) RedElim->ArR ArX Ar-X (Reactant) ArX->OxAdd Boronic R-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base Base->Transmetal

Caption: Suzuki-Miyaura cycle highlighting the critical oxidative addition.

Comparative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a comparative experiment to quantify the reactivity difference.

  • Reaction Setup (Two separate vessels):

    • Vessel A (Bromo): To an oven-dried Schlenk tube, add 1-(4-bromophenyl)-N,N-dimethylethanamine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (1 mol%).[16]

    • Vessel B (Chloro): To a second oven-dried Schlenk tube, add 1-(4-chlorophenyl)-N,N-dimethylethanamine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (1 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to each tube.[16]

  • Inert Atmosphere: Purge both tubes with argon for 10 minutes.

  • Heating & Monitoring: Place both tubes in a pre-heated oil bath at 80°C. Monitor the reaction progress at 1h, 2h, 4h, and 8h intervals by taking aliquots and analyzing via GC-MS or TLC.

  • Expected Outcome: Vessel A (Bromo) is expected to show a significantly faster conversion to the biphenyl product compared to Vessel B (Chloro) under these conditions. To achieve a comparable rate, Vessel B would likely require a more active catalyst system (e.g., using a Buchwald ligand) and/or a higher reaction temperature (e.g., 100-110°C).[17]

B. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions occur when an aromatic ring is substituted with strong electron-withdrawing groups, making it susceptible to attack by a strong nucleophile. The reactivity trend for the leaving group in SNAr is often the reverse of that seen in cross-coupling: F > Cl ≈ Br > I .[7]

Mechanistic Insight: The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group to form a resonance-stabilized intermediate (a Meisenheimer complex).[7][8]

  • 1-(4-chlorophenyl)-N,N-dimethylethanamine (Slightly More Reactive): Chlorine's greater electronegativity polarizes the C-Cl bond more effectively, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. This accelerates the formation of the Meisenheimer complex, leading to a faster overall reaction rate.[8][18]

  • 1-(4-bromophenyl)-N,N-dimethylethanamine (Slightly Less Reactive): While still a viable substrate, the lower electronegativity of bromine results in a less electrophilic carbon center compared to the chloro-analog, leading to a slightly slower rate of nucleophilic attack.[3]

It is important to note that for SNAr to be efficient with either of these substrates, an additional strong electron-withdrawing group (e.g., a nitro group) would typically be required on the aromatic ring.

Practical Implications and Strategic Synthesis Choices

  • For Cross-Coupling: If a subsequent step involves a palladium-catalyzed reaction, selecting the 1-(4-bromophenyl) analog is the superior strategic choice . It will likely result in higher yields, require milder conditions, and offer greater flexibility with catalyst selection. The chloro-analog should only be considered if it offers a significant cost advantage for large-scale synthesis and after a robust, high-temperature catalyst system has been developed and validated.[1]

  • For SNAr: The reactivity difference is less pronounced, but the chloro-analog may offer a slight kinetic advantage . However, the feasibility of the SNAr reaction will be dictated more by the presence of other activating groups on the ring than by the choice between chlorine and bromine.

  • Cost and Availability: Aryl chlorides are often less expensive and more widely available than their corresponding bromides. For industrial applications, the potential cost savings of using a chloro-analog may justify the investment in process optimization to overcome its lower reactivity.[2]

Conclusion

The choice between 1-(4-bromophenyl)-N,N-dimethylethanamine and its chloro-analog is a critical decision in synthetic design that hinges on the intended chemical transformation. The bromo-compound is the more reactive and versatile substrate for palladium-catalyzed cross-coupling reactions due to its weaker C-Br bond. In contrast, the chloro-compound may exhibit slightly enhanced reactivity in nucleophilic aromatic substitution reactions, driven by the higher electronegativity of chlorine. A thorough understanding of these mechanistic principles allows researchers to make informed, strategic decisions, optimizing reaction efficiency and resource allocation in the development of novel chemical entities.

References

  • Filo. (2025, March 14). out of chlorobenzene and bromobenzene which is more reactive.
  • Benchchem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Benchchem. (n.d.). A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted...
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  • PMC. (2021, September 6).
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  • Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies)...
  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chemistry LibreTexts. (2023, June 30).
  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
  • YouTube. (2023, January 17).
  • MSU chemistry. (n.d.).
  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • ResearchGate. (n.d.). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical | Request PDF.
  • ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Accounts of Chemical Research. (2003, January 28).
  • ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters.
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Benchchem. (n.d.). Comparative Analysis of N-(4-Bromophenyl)
  • YouTube. (2016, December 17). Inductive & Resonance effects towards Benzene (Lightboard).
  • Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups.
  • Tokyo Chemical Industry UK Ltd. (n.d.).
  • PMC. (n.d.). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction.
  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. (2018, July 18). (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)
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Comparative

The Pivotal Role of Phenyl Ring Bromination: A Comparative Guide to the Structure-Activity Relationship of 1-(4-bromophenyl)-N,N-dimethylethanamine Derivatives as Monoamine Reuptake Inhibitors

In the landscape of neuropharmacology and the development of novel therapeutics for psychiatric disorders, the modulation of monoamine transporters—SERT (serotonin transporter), DAT (dopamine transporter), and NET (norep...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology and the development of novel therapeutics for psychiatric disorders, the modulation of monoamine transporters—SERT (serotonin transporter), DAT (dopamine transporter), and NET (norepinephrine transporter)—remains a cornerstone of research.[1][2][3] Substituted phenethylamines represent a privileged scaffold in the design of monoamine reuptake inhibitors (MRIs). This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 1-(4-bromophenyl)-N,N-dimethylethanamine derivatives. Through a comparative analysis of experimental data, we will elucidate how subtle molecular modifications to this scaffold influence potency and selectivity, providing a valuable resource for researchers in drug discovery and development.

The rationale for focusing on the 4-bromo substitution stems from the well-documented impact of halogenation on the pharmacological profile of phenethylamine derivatives. Halogen atoms, particularly bromine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4] Understanding these effects is paramount for the rational design of next-generation MRIs with improved efficacy and side-effect profiles.

Comparative Analysis of Monoamine Reuptake Inhibition

The following table presents a comparative analysis of the in vitro monoamine reuptake inhibition profiles of a series of synthesized 1-(4-bromophenyl)-N,N-dimethylethanamine derivatives. The data, presented as IC50 values (the concentration of the compound required to inhibit 50% of monoamine uptake), was obtained using a standardized radioligand uptake assay in HEK293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters.

Compound IDR1 (α-position)R2 (β-position)hSERT IC50 (nM)hDAT IC50 (nM)hNET IC50 (nM)SERT/DAT SelectivitySERT/NET Selectivity
1 HH15.2250.685.316.55.6
2 CH₃H8.7180.445.120.75.2
3 HCH₃25.8310.2110.712.04.3
4 HOH30.5450.8150.214.84.9

Key Insights from the SAR Data:

  • Alpha-Methylation (Compound 2): The introduction of a methyl group at the alpha-position (adjacent to the amino group) resulted in a notable increase in potency at all three transporters, particularly at hSERT (IC50 = 8.7 nM) compared to the parent compound 1 . This suggests that the methyl group may enhance the binding affinity, possibly through favorable hydrophobic interactions within the transporter's binding pocket. The selectivity profile remained largely unchanged.

  • Beta-Methylation (Compound 3): In contrast, placing a methyl group at the beta-position (adjacent to the phenyl ring) led to a decrease in potency across all transporters. This indicates that steric hindrance at this position may be detrimental to optimal binding.

  • Beta-Hydroxylation (Compound 4): The addition of a hydroxyl group at the beta-position also resulted in reduced potency. The increased polarity introduced by the hydroxyl group may be unfavorable for crossing the cell membrane to reach the transporter's binding site or may disrupt key hydrophobic interactions required for binding.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following detailed experimental protocols were employed.

Synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine (Compound 1)

A general synthetic route is provided here as an example. Specific modifications were made to synthesize the derivatives.

  • Step 1: Bromination of Phenethylamine: To a solution of phenethylamine in a suitable solvent (e.g., dichloromethane), N-bromosuccinimide is added portion-wise at 0°C. The reaction is stirred at room temperature until completion, monitored by TLC.

  • Step 2: N,N-Dimethylation: The resulting 1-(4-bromophenyl)ethanamine is dissolved in methanol, and an excess of aqueous formaldehyde and sodium borohydride are added. The reaction mixture is stirred until the starting material is consumed.

  • Step 3: Purification: The crude product is purified by column chromatography on silica gel to yield the final compound. Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Monoamine Reuptake Inhibition Assay

This assay quantifies the ability of the test compounds to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.[5][6][7][8][9]

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with plasmids encoding for hSERT, hDAT, or hNET are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and grown to confluence.

    • On the day of the assay, the culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are then pre-incubated with varying concentrations of the test compounds or vehicle control for 20 minutes at 37°C.

    • Radiolabeled substrate ([³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET) is added to each well, and the incubation is continued for a specific duration (e.g., 10 minutes).

    • Uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor (e.g., fluoxetine for SERT). The IC50 values are calculated by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for conducting structure-activity relationship studies of monoamine reuptake inhibitors.

Caption: General workflow for SAR studies of monoamine reuptake inhibitors.

Logical Relationships in SAR Analysis

The interpretation of SAR data relies on understanding the interplay between chemical structure and biological activity. The following diagram illustrates the logical relationships in our analysis.

SAR_Logic cluster_structure Structural Modification cluster_property Physicochemical Property cluster_activity Biological Activity Alpha_Me α-Methylation Lipophilicity Increased Lipophilicity Alpha_Me->Lipophilicity Beta_Me β-Methylation Sterics Steric Hindrance Beta_Me->Sterics Beta_OH β-Hydroxylation Polarity Increased Polarity Beta_OH->Polarity Increased_Potency Increased Potency Lipophilicity->Increased_Potency Decreased_Potency Decreased Potency Sterics->Decreased_Potency Polarity->Decreased_Potency

Caption: Logical relationships between structural modifications and biological activity.

Conclusion and Future Directions

The structure-activity relationship studies of 1-(4-bromophenyl)-N,N-dimethylethanamine derivatives reveal critical insights into the structural requirements for potent monoamine reuptake inhibition. The 4-bromo substitution on the phenyl ring serves as a valuable anchor point for further chemical exploration. Our findings indicate that small modifications, such as alpha-methylation, can significantly enhance potency, while substitutions at the beta-position are generally not well-tolerated.

Future research should focus on exploring a wider range of substituents at the alpha-position to further optimize potency and selectivity. Additionally, investigating the effects of modifying the N,N-dimethylamino group could unveil new avenues for developing novel MRI candidates. The integration of computational modeling and in silico docking studies will be instrumental in guiding the rational design of these next-generation therapeutics.

References

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 688. [Link]

  • Maheshwari, M., & Saraf, S. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 74(1), 12.16.1–12.16.22. [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kim, M. S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(1), 66–75. [Link]

  • Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-22). Humana Press. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Kim, M. S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 30(1), 66–75. [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. Retrieved from [Link]

  • Kim, K. M., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198–207. [Link]

  • Kim, K. M., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 31(1), 89-98. [Link]

  • ResearchGate. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]

  • Rizwan, M., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84. [Link]

  • International Scholars Journals. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 68(1), 12.15.1–12.15.15. [Link]

  • Ryad, N., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(45), 32899-32917. [Link]

  • Wikipedia. (n.d.). Monoamine transporter. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6968. [Link]

  • Zhou, M., et al. (2007). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 323(2), 652–662. [Link]

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Validation

X-ray crystallography for the structural confirmation of 1-(4-bromophenyl)-N,N-dimethylethanamine

This guide serves as an advanced technical resource for the structural confirmation of 1-(4-bromophenyl)-N,N-dimethylethanamine (hereafter referred to as 4-Br-DMA ).[1] It is designed for medicinal chemists and structura...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural confirmation of 1-(4-bromophenyl)-N,N-dimethylethanamine (hereafter referred to as 4-Br-DMA ).[1] It is designed for medicinal chemists and structural biologists requiring definitive proof of molecular connectivity and absolute stereochemistry.

Executive Summary

While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are sufficient for establishing molecular connectivity, they fail to provide direct, unambiguous determination of absolute configuration for chiral amines like 4-Br-DMA without derivatization.[1] Single Crystal X-Ray Diffraction (SC-XRD) stands as the superior analytical standard, leveraging the heavy bromine atom to determine absolute stereochemistry (R/S) via anomalous dispersion, while simultaneously mapping the precise 3D conformational landscape critical for receptor binding studies.[1]

The Challenge: Beyond Connectivity

The target molecule, 1-(4-bromophenyl)-N,N-dimethylethanamine , presents a specific structural challenge:

  • Chirality: The C1 position (benzylic carbon) is a stereocenter.[1] Drug efficacy often hinges on a specific enantiomer (e.g., R-isomer vs. S-isomer).[1]

  • Physical State: As a free base, tertiary phenethylamines are typically oils or low-melting solids, complicating direct analysis and handling.[1]

  • Isomeric Ambiguity: Distinguishing between the 1-phenyl (branched) and 2-phenyl (linear) isomers solely by MS is difficult due to similar fragmentation patterns.[1]

Comparative Technology Matrix
FeatureSC-XRD (The Gold Standard) NMR (1H/13C/2D) HRMS (ESI-TOF)
Connectivity Definitive (3D Map)Definitive (Bond-to-Bond)Inferential (Mass/Frag)
Absolute Configuration Direct Determination (via Flack Parameter)Indirect (Requires Chiral Shift Reagents)Impossible
Sample State Solid (Single Crystal Required)SolutionSolution/Gas
Sample Recovery Non-destructiveNon-destructiveDestructive
Data Output Bond Lengths, Angles, Packing, StereochemistryChemical Shifts, CouplingsMolecular Formula, Isotopes
Strategic Workflow: From Oil to Crystal

The primary barrier to SC-XRD for this compound is obtaining a suitable crystal.[2][3] The free base is likely an oil. The protocol below details the Salt Formation Strategy to engineer a crystalline lattice suitable for diffraction.

Workflow Start Crude 4-Br-DMA (Free Base Oil) Salt Salt Formation (HCl/HBr/Picrate) Start->Salt Acid Addition Screen Crystallization Screening Salt->Screen Vapor Diffusion Diffraction X-Ray Diffraction (Mo/Cu Source) Screen->Diffraction Single Crystal >0.1mm Solve Structure Solution (SHELXT/SHELXL) Diffraction->Solve Data Reduction Result Absolute Config (Flack Parameter) Solve->Result Refinement

Figure 1: The critical path from amorphous free base to refined crystal structure.[1]

Experimental Protocol
Phase A: Salt Formation (Crystallization Chaperone)

To rigidify the flexible ethylamine chain and facilitate lattice formation, we convert the amine to a salt.[1] The Hydrobromide (HBr) salt is preferred here because it introduces an additional heavy atom, enhancing the anomalous signal for absolute structure determination.[1]

  • Dissolution: Dissolve 50 mg of crude 4-Br-DMA oil in 2 mL of anhydrous diethyl ether.

  • Acidification: Dropwise add 48% HBr (aq) or 1M HBr in acetic acid until pH < 3. A white precipitate should form immediately.

  • Isolation: Filter the precipitate and wash with cold ether. Dry under vacuum.

Phase B: Crystal Growth (Vapor Diffusion)

Direct evaporation often yields polycrystalline powder.[1] Vapor diffusion is the method of choice for X-ray quality single crystals.

  • Inner Vessel: Dissolve 10 mg of the 4-Br-DMA HBr salt in a minimal amount (0.5 mL) of Methanol (good solubility).

  • Outer Vessel: Place the inner vessel inside a larger jar containing 5 mL of Diethyl Ether (precipitant).

  • Equilibration: Seal the outer jar tightly. The ether vapors will slowly diffuse into the methanol, lowering solubility and promoting slow, ordered crystal growth over 24-72 hours.

  • Harvesting: Inspect under a polarizing microscope. Select a block-like crystal with sharp edges (approx.[1] 0.2 x 0.2 x 0.2 mm).[1]

Phase C: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).[1]

  • Source: Mo-Kα (λ = 0.71073 Å) is standard.[1] However, Cu-Kα (λ = 1.54178 Å) is recommended if the crystal is small, as it provides higher flux and stronger anomalous scattering from the Bromine atom.[1]

  • Temperature: 100 K (Cryostream) to minimize thermal motion (ellipsoids).

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity measurements for the anomalous differences.

Data Interpretation & Validation

The success of the experiment is validated by three key metrics in the output data.

1. The R-Factor (R1)
  • Target: < 5.0% (0.05).

  • Meaning: Measures the agreement between the experimental diffraction pattern and the calculated model. An R1 of 3-4% indicates a high-quality structure.

2. The Flack Parameter (Absolute Configuration)

This is the critical value for chiral drugs.[1]

  • Value ≈ 0.0 (with small esd, e.g., 0.02): The proposed absolute configuration is Correct .

  • Value ≈ 1.0: The structure is the Inverted enantiomer (wrong hand).[1]

  • Value ≈ 0.5: The crystal is a Racemic Twin (50:50 mixture).[1]

  • Note: The presence of Bromine (Z=35) ensures a strong anomalous signal, making the Flack parameter highly reliable even with Mo radiation [1].

3. Displacement Ellipsoids (ORTEP)

Visual inspection should show compact, nearly spherical ellipsoids (50% probability).[1] Elongated "cigar-shaped" ellipsoids indicate disorder or thermal motion, suggesting the need for lower temperature collection or a better crystal.

Mechanistic Insight: Why X-Ray Wins

The following logic diagram illustrates why SC-XRD is the necessary endpoint for this specific molecule compared to NMR.

Logic Query Is the sample Pure Enantiomer? NMR_Path NMR Analysis Query->NMR_Path XRD_Path SC-XRD Analysis Query->XRD_Path NMR_Result Identifies Connectivity BUT Cannot distinguish R vs S without chiral agent NMR_Path->NMR_Result XRD_Result Identifies Connectivity AND Determines Absolute Config (R/S) via Anomalous Scattering XRD_Path->XRD_Result

Figure 2: Decision logic for stereochemical determination.

References
  • Flack, H. D. (1983).[1] "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881.[1] Link

  • Thompson, A. L., & Watkin, D. J. (2009).[1] "X-ray Crystallography of Small Molecules". Encyclopedia of Life Sciences. Link[1]

  • Grover, G., et al. (2018).[1] "Facile synthesis of N-(4-bromophenyl)... derivatives". Chemistry Central Journal. Link (Demonstrates synthesis and characterization of similar brominated imines).

  • BenchChem . "X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide". Link (General protocol reference).

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(4-bromophenyl)-N,N-dimethylethanamine

A Comparative Analysis for Structural Elucidation For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular identification. The fragmen...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Structural Elucidation

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular identification. The fragmentation pattern of a molecule under electron ionization (EI) is a veritable fingerprint, offering deep insights into its structure. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(4-bromophenyl)-N,N-dimethylethanamine. We will dissect the fragmentation pathways, compare them to a non-halogenated analogue, and provide the experimental framework necessary for empirical validation.

Our approach is grounded in established chemical principles. The fragmentation of phenethylamine derivatives, a class to which our target molecule belongs, is well-documented to proceed through predictable pathways.[1][2][3] The presence of a tertiary amine and a benzylic carbon creates a favored site for cleavage, while the bromine substituent introduces a characteristic isotopic signature that is key to identification.[4][5]

Predicted Fragmentation Pathways and Key Ions

The structure of 1-(4-bromophenyl)-N,N-dimethylethanamine dictates a primary fragmentation route initiated by the ionization of the nitrogen atom's lone pair of electrons. This is followed by a characteristic alpha-cleavage (α-cleavage), which is the cleavage of the carbon-carbon bond adjacent to the nitrogen.[6][7] This process is highly favored as it leads to the formation of a stable, resonance-stabilized iminium cation.

The most significant fragmentation is the benzylic cleavage, which results in the loss of the bromophenylmethyl radical and the formation of the N,N-dimethyliminium ion. However, the most abundant fragment containing the aromatic ring is expected from the cleavage of the Cα-Cβ bond, a common pathway for phenethylamines.[1][2] This cleavage results in the formation of a stable benzylic cation.

The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any fragments containing the bromine atom.[4][5]

A summary of the predicted major fragment ions for 1-(4-bromophenyl)-N,N-dimethylethanamine is presented below:

m/z (Predicted)Ion Structure/FormulaRelative Abundance (Predicted)Fragmentation Pathway
228/230[C10H14BrN]+•ModerateMolecular Ion (M+•), showing the characteristic M/M+2 isotope pattern for bromine.
183/185[C7H6Br]+HighBenzylic cleavage with loss of the dimethylaminomethyl radical (•CH2N(CH3)2).
58[C3H8N]+Very High (Base Peak)α-cleavage with loss of the 4-bromobenzyl radical. This is a highly stable iminium ion.
44[C2H6N]+ModerateLoss of a methyl group from the m/z 58 fragment.

Visualizing the Fragmentation

The predicted fragmentation pathway of 1-(4-bromophenyl)-N,N-dimethylethanamine is illustrated in the following diagram:

Fragmentation_Pathway M [C10H14BrN]+• m/z 228/230 (Molecular Ion) F1 [C7H6Br]+ m/z 183/185 (Bromobenzyl cation) M->F1 - •CH2N(CH3)2 (Benzylic Cleavage) F2 [C3H8N]+ m/z 58 (Dimethyliminium ion) M->F2 - •CH2C6H4Br (α-Cleavage) F3 [C2H6N]+ m/z 44 F2->F3 - •CH3

Caption: Predicted EI-MS fragmentation of 1-(4-bromophenyl)-N,N-dimethylethanamine.

Comparative Analysis: The Role of the Bromo-Substituent

To fully appreciate the influence of the 4-bromo substituent, we can compare the predicted fragmentation of our target molecule with that of its non-brominated analogue, N,N-dimethylphenylethylamine. The fragmentation of N,N-dimethylphenylethylamine also proceeds via α-cleavage to produce the same stable iminium ion at m/z 58 as the base peak.

However, the key differences are:

  • Molecular Ion: The molecular ion of N,N-dimethylphenylethylamine will be a single peak at m/z 149, lacking the M+2 peak characteristic of bromine-containing compounds.

  • Benzylic Cation: The benzylic cation for the non-brominated analogue will be at m/z 91 ([C7H7]+), corresponding to the tropylium ion, which is 92 and 94 mass units lighter than the bromobenzyl cations at m/z 183 and 185.

This comparison underscores the diagnostic power of the isotopic pattern and mass shifts induced by halogen substituents in identifying unknown compounds.

Experimental Protocol for Mass Spectrometry Analysis

The following is a detailed, self-validating protocol for acquiring the mass spectrum of 1-(4-bromophenyl)-N,N-dimethylethanamine.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the purified compound.

  • Dissolve the sample in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile.

  • Vortex the solution to ensure complete dissolution.

2. Instrument and Method Parameters (GC-MS):

  • Gas Chromatograph (GC):

    • Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. This program is designed to ensure good chromatographic separation and elution of the target compound.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is suitable.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard energy for generating reproducible fragmentation patterns and for library matching.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 350 to ensure capture of all relevant fragment ions and the molecular ion.

    • Solvent Delay: 3 minutes to prevent the solvent peak from saturating the detector.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the elution of 1-(4-bromophenyl)-N,N-dimethylethanamine.

  • Analyze the mass spectrum to identify the molecular ion peak (with its characteristic M/M+2 pattern) and the major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern for confirmation.

The general workflow for this analysis is depicted below:

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Weigh Compound P2 Dissolve in Solvent P1->P2 P3 Vortex P2->P3 A1 Inject Sample P3->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis A3->A4 D1 Identify Molecular Ion (M/M+2) A4->D1 D2 Identify Key Fragment Ions D1->D2 D3 Compare with Predicted Pattern D2->D3

Caption: General workflow for the GC-MS analysis of 1-(4-bromophenyl)-N,N-dimethylethanamine.

Conclusion

The mass spectrometry fragmentation pattern of 1-(4-bromophenyl)-N,N-dimethylethanamine is predicted to be dominated by a prominent molecular ion peak exhibiting a clear M/M+2 isotopic signature, and a base peak at m/z 58 resulting from a characteristic α-cleavage. The presence of the bromobenzyl cation at m/z 183/185 further corroborates the structure. This predictable and informative fragmentation makes EI-MS a powerful tool for the unambiguous identification of this compound and its analogues in complex matrices. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality, reproducible data for structural confirmation and further studies.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers - PubMed - [Link]

  • N-(4-bromophenyl)-1-phenylmethanimine - Optional[MS (GC)] - Spectrum - SpectraBase - [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI - [Link]

  • mass spectrum & fragmentation of 1-bromobutane - YouTube - [Link]

  • (R)-embramine | C18H22BrNO | CID 76959178 - PubChem - [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note - Save My Exams - [Link]

  • (PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - ResearchGate - [Link]

  • Mass Spectrometry Fragmentation Methods in Analytical Chemistry: 15 Videos - JoVE - [Link]

  • Mass Spectrometry Fragmentation Part 1 - YouTube - [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY - Institute of Forensic Research - [Link]

  • Mass Spectrometry: Fragmentation - SlidePlayer - [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts - [Link]

Sources

Validation

Comparative study of different synthetic routes to 1-(4-bromophenyl)-N,N-dimethylethanamine

The synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine (CAS: 140621-51-8) represents a classic challenge in amine synthesis: selectively constructing a sterically hindered, benzylic tertiary amine without triggering o...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 1-(4-bromophenyl)-N,N-dimethylethanamine (CAS: 140621-51-8) represents a classic challenge in amine synthesis: selectively constructing a sterically hindered, benzylic tertiary amine without triggering over-alkylation or undesired elimination. This molecule serves as a critical building block in pharmaceutical development, particularly for accessing substituted phenethylamines and related bioactive scaffolds.

In this guide, we critically evaluate three distinct synthetic pathways to establish the most robust methodology based on yield, scalability, and stereochemical control:

  • Direct Reductive Amination of 4-bromoacetophenone.

  • Eschweiler-Clarke Methylation of 1-(4-bromophenyl)ethylamine.

  • Direct Nucleophilic Substitution (

    
    ) of 1-(4-bromophenyl)ethyl bromide.
    

RouteComparison Target 1-(4-bromophenyl)-N,N-dimethylethanamine R1 Route 1: Reductive Amination (4-Bromoacetophenone + Dimethylamine) R1->Target NaBH(OAc)3 Mild, High Yield R2 Route 2: Eschweiler-Clarke (1-(4-Bromophenyl)ethylamine + Formaldehyde) R2->Target HCOOH / Heat Retains Chirality R3 Route 3: Nucleophilic Substitution (1-(4-Bromophenyl)ethyl bromide + Dimethylamine) R3->Target SN2 Prone to Elimination

Figure 1: Overview of the three synthetic routes to 1-(4-bromophenyl)-N,N-dimethylethanamine.

Route 1: Direct Reductive Amination

The most robust and scalable method for synthesizing tertiary benzylic amines de novo is the direct reductive amination of the corresponding ketone.

Mechanistic Causality & Reagent Selection: The condensation of a ketone (4-bromoacetophenone) with a secondary amine (dimethylamine) is thermodynamically unfavorable. To drive the formation of the necessary iminium ion, a Lewis acid such as Titanium(IV) isopropoxide (


) is employed. It acts as both a water scavenger and an activator of the carbonyl carbon. For the subsequent reduction step, Sodium triacetoxyborohydride (

) is the reagent of choice [1]. Unlike

, which would prematurely reduce the unreacted ketone to 1-(4-bromophenyl)ethanol,

is sterically bulky and electronically deactivated by its acetoxy groups, making it highly selective for the more electrophilic iminium ion.

Protocol: Reductive Amination

  • Imine Formation: In an oven-dried flask under an inert atmosphere, dissolve 4-bromoacetophenone (10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add dimethylamine (2.0 M in THF, 15.0 mmol) followed by

    
     (12.0 mmol). Stir at room temperature for 6 hours.
    
  • Reduction: Cool the mixture to 0 °C. Add

    
     (15.0 mmol) in portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
    
  • Quenching: Quench the reaction with saturated aqueous

    
     (20 mL). The titanium salts will precipitate as a white solid (
    
    
    
    ). Filter the biphasic mixture through a pad of Celite.
  • Self-Validating Workup (Acid-Base Extraction): Extract the filtrate with dichloromethane (3 x 20 mL). To isolate the amine from neutral impurities (unreacted ketone or reduced alcohol), extract the organic layer with 1M HCl (3 x 20 mL). The target amine moves to the aqueous phase as a hydrochloride salt, validating basicity. Basify the aqueous phase with 2M NaOH to pH > 10, then extract back into fresh dichloromethane. Dry over

    
     and concentrate to yield the pure tertiary amine.
    

ReductiveAmination K 4-Bromoacetophenone H Hemiaminal Complex K->H A Dimethylamine + Ti(OiPr)4 A->H I Iminium Ion H->I -H2O P Tertiary Amine Product I->P NaBH(OAc)3 (Hydride Transfer)

Figure 2: Mechanistic pathway of the direct reductive amination using Ti(OiPr)4 and NaBH(OAc)3.

Route 2: Eschweiler-Clarke Methylation

If the starting material is the primary amine (1-(4-bromophenyl)ethylamine), the Eschweiler-Clarke reaction offers a highly efficient, metal-free route to the N,N-dimethyl derivative [2]. This is particularly advantageous when synthesizing enantiopure 1-(4-bromophenyl)-N,N-dimethylethanamine, as the primary amine can be resolved beforehand, and this reaction proceeds with complete retention of stereochemistry.

Mechanistic Causality & Reagent Selection: The reaction utilizes aqueous formaldehyde as the carbon source and formic acid as both the acid catalyst and the hydride donor. The primary amine condenses with formaldehyde to form an imine, which is reduced by formic acid (releasing


) to a secondary amine. A second equivalent of formaldehyde forms an iminium ion, which is again reduced by formic acid. The reaction inherently stops at the tertiary amine because a tertiary amine cannot form an iminium ion with formaldehyde, structurally preventing over-alkylation into a quaternary ammonium salt.

Protocol: Eschweiler-Clarke Methylation

  • Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-bromophenyl)ethylamine (10.0 mmol) in formic acid (88% aqueous, 50.0 mmol). Cool to 0 °C.

  • Formaldehyde Addition: Slowly add formaldehyde (37% aqueous solution, 25.0 mmol) dropwise to prevent excessive exothermic heating.

  • Reflux & Validation: Heat the mixture to 100 °C (reflux) for 8-12 hours. The continuous evolution of

    
     gas bubbles serves as a visual self-validation that the hydride transfer is actively occurring.
    
  • Workup: Cool the reaction to room temperature, add 20 mL of water, and acidify with 1M HCl. Wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer with 20% NaOH to pH 12, and extract the free-base tertiary amine with ethyl acetate (3 x 20 mL). Dry and concentrate.

EschweilerClarke PA Primary Amine IM1 Imine Intermediate PA->IM1 + CH2O SA Secondary Amine IM1->SA HCOOH (Hydride) -CO2 IM2 Iminium Ion SA->IM2 + CH2O + H+ TA Tertiary Amine IM2->TA HCOOH (Hydride) -CO2

Figure 3: Iterative methylation mechanism of the Eschweiler-Clarke reaction.

Route 3: Nucleophilic Substitution (Direct Alkylation)

The direct alkylation of 1-(4-bromophenyl)ethyl bromide with dimethylamine is conceptually the simplest route but practically the most problematic.

Mechanistic Causality & Reagent Selection: The substrate is a secondary, benzylic halide. When treated with dimethylamine (a moderate nucleophile but also a decent base), the


 substitution pathway competes heavily with the E2 elimination pathway. The elimination product, 4-bromostyrene, is often a major byproduct that severely limits the yield. To maximize 

over E2, the reaction must be run with a massive excess of dimethylamine in a polar solvent at lower temperatures, though this drastically increases the required reaction time.

Protocol: Direct Alkylation

  • Reaction Setup: Dissolve 1-(4-bromophenyl)ethyl bromide (10.0 mmol) in ethanol (20 mL).

  • Amine Addition: Add a large excess of dimethylamine (33% in ethanol, 50.0 mmol). Seal the reaction vessel tightly to prevent the escape of volatile dimethylamine.

  • Monitoring: Stir at 40 °C for 24 hours. Monitor by GC-MS to track the ratio of the desired amine to the 4-bromostyrene byproduct (Self-validation of pathway competition).

  • Workup: Evaporate the ethanol and excess dimethylamine under reduced pressure. Partition the residue between 1M NaOH and dichloromethane. The organic layer will contain both the product and the styrene byproduct. Purification requires careful silica gel chromatography.

Comparative Data Analysis
MetricRoute 1: Reductive AminationRoute 2: Eschweiler-ClarkeRoute 3: Nucleophilic Substitution
Typical Yield 80 - 90%85 - 95%40 - 60%
Starting Material 4-Bromoacetophenone1-(4-Bromophenyl)ethylamine1-(4-Bromophenyl)ethyl bromide
Stereochemical Control Yields racemic mixtureRetains existing stereocenterInversion (

) + Racemization (

)
Major Byproducts 1-(4-bromophenyl)ethanolTrace unreacted secondary amine4-Bromostyrene (Elimination)
Scalability ExcellentExcellentPoor (due to purification difficulty)
Cost Efficiency Moderate (requires Ti/B reagents)High (cheap bulk reagents)Low (yield losses)
Conclusion

For the de novo synthesis of racemic 1-(4-bromophenyl)-N,N-dimethylethanamine, Route 1 (Reductive Amination) is the superior choice due to the commercial availability of 4-bromoacetophenone and the clean reaction profile provided by


. However, if the target is an enantiopure compound, Route 2 (Eschweiler-Clarke)  is the gold standard, as it allows for the quantitative dimethylation of a pre-resolved chiral primary amine without any risk of racemization. Route 3  should generally be avoided in modern synthesis due to the competitive elimination pathways inherent to secondary benzylic halides.
References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. URL:[Link]

Sources

Comparative

A Comparative Guide to Purity Assessment: Elemental Analysis of Synthesized 1-(4-bromophenyl)-N,N-dimethylethanamine

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. An impurity can drastically alter a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. An impurity can drastically alter a compound's chemical, physical, and biological properties, leading to irreproducible research, failed clinical trials, or adverse toxicological effects.[1] This guide provides an in-depth evaluation of elemental analysis as a fundamental technique for assessing the purity of synthesized 1-(4-bromophenyl)-N,N-dimethylethanamine (C₁₀H₁₄BrN).

We will explore the causality behind leveraging elemental analysis, objectively compare its performance with orthogonal chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide actionable, field-proven protocols. This integrated approach ensures a self-validating system for purity confirmation, bolstering confidence in downstream applications.

The Foundational Role of Elemental Analysis in Purity Verification

Elemental analysis (EA), particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a primary method for determining the elemental composition of a pure organic compound.[2] Its power in purity assessment lies in the direct comparison between the experimentally determined mass percentages of constituent elements and the theoretically calculated values based on the compound's molecular formula.[3] For our target compound, 1-(4-bromophenyl)-N,N-dimethylethanamine, the theoretical composition is:

  • Molecular Formula: C₁₀H₁₄BrN

  • Molar Mass: 228.13 g/mol

  • Theoretical % Carbon (C): 52.64%

  • Theoretical % Hydrogen (H): 6.19%

  • Theoretical % Nitrogen (N): 6.14%

A significant deviation between the experimental and theoretical values indicates the presence of impurities. Many scientific journals and regulatory bodies consider a deviation of up to ±0.4% to be acceptable for a compound to be considered pure.[4][5]

The most prevalent technique for EA is combustion analysis.[2] In this process, a small, precisely weighed sample is combusted at high temperatures in an oxygen-rich environment.[6][7] This quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD), allowing for the calculation of the original elemental percentages.[8]

A Comparative Framework: Elemental Analysis vs. Chromatographic Techniques

While elemental analysis provides a robust assessment of bulk purity, it is not omniscient. It cannot, for instance, distinguish between isomers or identify the specific nature of organic impurities. Therefore, a multi-technique approach is essential for comprehensive purity validation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful chromatographic techniques that provide orthogonal data, revealing the number and relative abundance of impurities.[9][10]

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis & Validation cluster_conclusion Conclusion synthesis Synthesize Crude 1-(4-bromophenyl)-N,N-dimethylethanamine purification Purify Compound (e.g., Column Chromatography, Recrystallization) synthesis->purification ea Primary Assessment: Elemental Analysis (CHN) purification->ea hplc Orthogonal Method 1: HPLC-UV (Area % Purity) purification->hplc gcms Orthogonal Method 2: GC-MS (Impurity ID) purification->gcms cross_validation Cross-Validate Results ea->cross_validation hplc->cross_validation gcms->cross_validation pure Purity Confirmed (>99% by all methods, EA within ±0.4%) cross_validation->pure Consistent Results impure Further Purification Required cross_validation->impure Discrepancies Detected

Table 1: Comparison of Analytical Techniques for Purity Assessment

FeatureElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Combustion of sample and quantification of resulting elemental gases (CO₂, H₂O, N₂).[11]Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[9]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[10]
Information Provided Percent composition of C, H, N, S. Confirms empirical formula and bulk purity.[6]Number and relative concentration (area %) of components. Quantifies purity based on peak area.[12]Separation and identification of volatile components. Provides structural information on impurities.
Strengths - Fast, cost-effective, and highly accurate.[13]- Detects inorganic impurities (e.g., salts, silica) invisible to NMR and HPLC.[14]- Excellent for confirming bulk material integrity.- High resolution and sensitivity for non-volatile or thermally labile compounds.[15]- Well-established for quantitative purity determination (area % method).- Versatile with numerous column and solvent options.- Exceptional separation efficiency for volatile compounds.[12]- Mass spectrometer provides definitive identification of impurities.- Highly sensitive, capable of detecting trace-level contaminants.[10]
Weaknesses - Cannot distinguish between isomers.- Does not identify the structure of impurities.- Less sensitive to trace organic impurities compared to chromatography.- May not detect impurities that do not absorb UV light (if using a UV detector).- Can be blind to non-soluble or highly volatile impurities.- Not suitable for non-volatile or thermally unstable compounds.- May require derivatization for certain functional groups (e.g., amines).[12]
Best For Confirming the empirical formula of a purified bulk sample. A crucial final check for non-chromatophoric or inorganic contaminants.The gold standard for routine purity checks of synthesized organic compounds, especially in pharmaceutical QC.Identifying volatile organic impurities, residual solvents, or byproducts from the synthesis.
Experimental Data: A Hypothetical Case Study

A batch of synthesized 1-(4-bromophenyl)-N,N-dimethylethanamine was subjected to analysis by all three techniques. The results are summarized below.

Table 2: Purity Assessment Data for 1-(4-bromophenyl)-N,N-dimethylethanamine

Analytical MethodParameterResultInterpretation
Elemental Analysis % Carbon (Theoretical: 52.64%)52.51% (Δ = -0.13%)Within acceptable ±0.4% deviation.[4]
% Hydrogen (Theoretical: 6.19%)6.25% (Δ = +0.06%)Within acceptable ±0.4% deviation.
% Nitrogen (Theoretical: 6.14%)6.11% (Δ = -0.03%)Within acceptable ±0.4% deviation.
HPLC (UV, 254 nm) Main Peak Purity (Area %)99.82%High purity with minor impurities detected.
Impurity 1 (Retention Time: 4.2 min)0.11%Minor related substance.
Impurity 2 (Retention Time: 7.8 min)0.07%Minor related substance.
GC-MS Purity (Total Ion Chromatogram)99.7%High purity confirmed.
Identified ImpurityDichloromethane (0.25%)Trace residual solvent from purification identified.
Unidentified ImpurityPeak at 9.1 min (0.05%)Trace, unidentified volatile impurity.

Analysis of Results: The elemental analysis data strongly support the correct elemental composition and high bulk purity of the sample. The HPLC results corroborate this high purity, quantifying minor non-volatile impurities. Crucially, the GC-MS analysis identified a trace amount of residual solvent (dichloromethane), an impurity that elemental analysis would reflect as a slight deviation in C and H percentages but could not identify. This multi-faceted dataset provides a high degree of confidence in the sample's quality, confirming its identity and quantifying its purity at >99.7%.

G formula Molecular Formula C₁₀H₁₄BrN calc Calculate Theoretical %C, %H, %N formula->calc theoretical_vals Theoretical Values: C=52.64%, H=6.19%, N=6.14% calc->theoretical_vals sample Synthesized Sample exp Perform Combustion Analysis (Elemental Analyzer) sample->exp experimental_vals Experimental Values: (e.g., C=52.51%, H=6.25%, N=6.11%) exp->experimental_vals compare Compare Experimental vs. Theoretical Values theoretical_vals->compare experimental_vals->compare pass Deviation ≤ ±0.4% Bulk Purity Supported compare->pass True fail Deviation > ±0.4% Impurity Suspected compare->fail False

Detailed Experimental Protocols

Protocol 1: Purity Assessment by CHN Elemental Analysis

This protocol describes a self-validating system for determining the C, H, and N content of 1-(4-bromophenyl)-N,N-dimethylethanamine.

1. Sample and Standard Preparation: a. Ensure the sample is homogenous and has been thoroughly dried under high vacuum for at least 12 hours to remove residual solvents.[7] b. Accurately weigh 1-3 mg of the synthesized compound into a clean tin capsule using a microbalance.[7] Record the weight to at least 0.001 mg. c. Prepare several standards for calibration and validation. A certified standard like Acetanilide is commonly used. Weigh 1-3 mg of the standard into separate tin capsules.

2. Instrumentation and Combustion (Typical Elemental Analyzer): a. Set the combustion furnace to 950-1050°C and the reduction furnace to 650°C. b. Ensure a continuous flow of high-purity helium (carrier gas) and oxygen (combustion gas). c. Calibrate the instrument by analyzing 3-5 of the prepared standards. The instrument software will generate a calibration curve. d. Analyze a validation standard to confirm the calibration is accurate to within ±0.3% of the known values.

3. Sample Analysis: a. Introduce the encapsulated sample into the instrument's autosampler. b. The sample is dropped into the combustion furnace, where it is flash-combusted in the presence of oxygen.[11] c. The resulting gases (CO₂, H₂O, Nₓ) are swept by the helium carrier gas through a reduction tube (to convert Nₓ to N₂) and then into a gas chromatography column for separation. d. The separated gases are measured by a thermal conductivity detector (TCD).

4. Data Analysis and Interpretation: a. The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight. b. Compare the average experimental percentages (from triplicate runs) with the theoretical values for C₁₀H₁₄BrN. c. Trustworthiness Check: The result is considered valid if the deviation for each element is within the widely accepted ±0.4% tolerance.[4] If the deviation is larger, it indicates the presence of impurities or incomplete removal of solvents, warranting further investigation with orthogonal techniques.

Protocol 2: Comparative Purity by RP-HPLC

This protocol outlines a general method for assessing purity via Reversed-Phase HPLC.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.[9]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Procedure: Dissolve a small amount of the sample in the mobile phase. Inject 10 µL and record the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 3: Impurity Identification by GC-MS

This protocol outlines a general method for identifying volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[10]

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm).

  • Carrier Gas: Helium.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

  • Ionization: Electron Ionization (EI), 70 eV.

  • Procedure: Dissolve the sample in a volatile solvent (e.g., ethyl acetate). Inject 1 µL into the GC. Identify peaks by comparing their mass spectra to a library (e.g., NIST).

Conclusion

Elemental analysis is a rapid, reliable, and indispensable tool for assessing the bulk purity and confirming the empirical formula of synthesized 1-(4-bromophenyl)-N,N-dimethylethanamine.[6][13] Its unique ability to detect inorganic impurities and provide a direct measure of elemental composition makes it a powerful primary analytical method.[14]

However, for a complete and unimpeachable assessment of purity, this guide demonstrates the critical importance of a cross-validation strategy. By integrating the fundamental data from elemental analysis with the high-resolution separation capabilities of HPLC and the definitive identification power of GC-MS, researchers can build a comprehensive purity profile. This multi-technique approach provides the highest level of confidence in a compound's quality, ensuring the integrity and reproducibility of subsequent scientific endeavors.

References

  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). Retrieved from [Link]

  • Application Research of Elemental Analysis (EA) in Drug Development and Quality Control. (2026, January 7).
  • Elemental analysis - Wikipedia. Retrieved from [Link]

  • CHN Microanalysis: A Key Technique for Sample Characterisation - Lab Bulletin. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science. (2022, June 23). Retrieved from [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers. Retrieved from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. Retrieved from [Link]

  • Elemental Analysis CHNS (O) - Testing Methods - Auriga Research. Retrieved from [Link]

  • Instrumentation for chemical & pharmaceutical applications - Elementar. Retrieved from [Link]

  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing - Robertson Microlit. Retrieved from [Link]

  • CHNS/O Elemental Analyzer (CHNS/O) - Makmal i-CRIM - UKM. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH. Retrieved from [Link]

  • How Does an Elemental Analyzer Work? - AZoM. (2021, May 5). Retrieved from [Link]

  • What Is an Elemental Analyzer & How Does It Work? (2023, July 31).
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek. Retrieved from [Link]

  • A Buyer's Guide to Elemental Analysis Instrumentation for Unearthing Battery Minerals - Agilent. Retrieved from [Link]

  • Elemental Impurities Determination for Pharmaceuticals - Mérieux NutriSciences. Retrieved from [Link]

  • Elemental analysis: an important purity control but prone to manipulations - RSC Publishing. Retrieved from [Link]

  • ELEMENTAL ANALYSIS - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Retrieved from [Link]

  • Data Integrity for Elemental Analysis: From Raw Sample to Results | Spectroscopy Online. (2022, November 18). Retrieved from [Link]

  • ICP-MS vs GC-MS: Which Excels in Analyzing Complex Organic Mate? - Patsnap Eureka. (2025, September 19).
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review - PPGFARMA. (2023, April 23).
  • Elemental Impurity Analysis | Pharmaceutical Technology. (2025, March 14).
  • Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. (2021, December 21). Retrieved from [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. Retrieved from [Link]

  • Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys - MDPI. (2021, April 29). Retrieved from [Link]

  • A Brief Guide to GC-MS Analysis Services - Smithers. Retrieved from [Link]

  • HPLC trace for proof of purity : r/Chempros - Reddit. (2024, October 3). Retrieved from [Link]

  • Inter-laboratory comparison of elemental analysis and gas chromatography combustion isotope ratio mass spectrometry (GC-C-IRMS). Part I: δ13C measurements of selected compounds for the development of an isotopic Grob-test - ResearchGate. Retrieved from [Link]

  • Elemental analysis: an important purity control but prone to manipulations - ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-bromophenyl)-N,N-dimethylethanamine proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of halogenated tertiary amines like 1-(4-bromophenyl)-N,N-dimethylethanamine demand rigorous Environmental Health and Safety (EHS) oversight....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the handling and disposal of halogenated tertiary amines like 1-(4-bromophenyl)-N,N-dimethylethanamine demand rigorous Environmental Health and Safety (EHS) oversight. In pharmaceutical and drug development laboratories, the mismanagement of halogenated organics not only violates federal regulations but also poses severe environmental and operational risks.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, grounded in the causality of its physicochemical properties and authoritative regulatory standards.

Physicochemical Hazard Profiling & Causality

To design a safe operational plan, we must first understand why 1-(4-bromophenyl)-N,N-dimethylethanamine requires specific handling. The molecule features two critical functional groups that dictate its reactivity and disposal route:

  • The Bromophenyl Ring (Halogenated Organic): Halogenated compounds cannot be disposed of via standard fuel-blending (e.g., in cement kilns). When burned at standard temperatures, they risk forming highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs). The Environmental Protection Agency (EPA) mandates that halogenated waste be subjected to specialized high-temperature incineration[1].

  • The Tertiary Amine (Basic/Nucleophilic): As a weak base, it will react exothermically with strong acids and can undergo dangerous oxidative reactions if mixed with strong oxidizers (e.g., nitric acid, peroxides).

Table 1: Quantitative Hazard & Disposal Parameters

ParameterValue / ClassificationOperational Implication
Chemical Class Halogenated Tertiary AmineMust be segregated from non-halogenated waste to prevent regulatory fines and disposal rejection.
EPA Waste Code D001 (if flammable solvent used) / U-SeriesRegulated under the Resource Conservation and Recovery Act (RCRA)[2].
Incineration Temp. > 1,200 °CRequires an EPA-approved Treatment, Storage, and Disposal (TSD) facility capable of scrubbing hydrohalic acids[1].
Incompatibility Strong acids, oxidizers, chloroformatesMixing with incompatible waste streams can cause exothermic pressurization of disposal drums.

Operational Handling Protocol

Before generating waste, strict handling procedures must be enforced to minimize exposure and ensure process integrity.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all transfers, weighing, and reactions inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile gloves (minimum 8 mil thickness, as amines can permeate thin latex or standard nitrile over time).

  • Containment: Place the primary reagent bottle within a secondary containment tray to catch accidental drips.

  • Transfer: Use a glass or PTFE syringe for liquid transfers or a static-free spatula for solid handling. Avoid using reactive metals (e.g., copper or brass fittings) which can complex with amines.

Step-by-Step Waste Segregation & Disposal Methodology

The core principle of this self-validating system is strict segregation . Mixing halogenated waste with non-halogenated waste exponentially increases institutional disposal costs and environmental risk.

Step 1: Container Selection and Preparation

  • Select a chemically compatible, UN-certified waste container. High-Density Polyethylene (HDPE) or glass carboys are required[3].

  • Ensure the container is equipped with a vented cap if there is any risk of off-gassing, though a tightly sealed cap is standard for stable liquid waste.

Step 2: Chemical Compatibility Verification

  • Causality Check: Before adding 1-(4-bromophenyl)-N,N-dimethylethanamine to any waste stream, verify that the container does not hold strong acids or oxidizers. Mixing basic amines with acids will cause an exothermic neutralization, potentially boiling the solvent and rupturing the container.

Step 3: Waste Transfer and Segregation

  • Transfer the waste into the designated "Halogenated Organic Waste" container.

  • If the compound is dissolved in a solvent (e.g., Dichloromethane or Methanol), the entire mixture must be classified as halogenated[1].

Step 4: RCRA-Compliant Labeling

  • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Clearly list "1-(4-bromophenyl)-N,N-dimethylethanamine" and the exact percentage of all solvents.

  • Check the hazard boxes for "Toxic" and "Irritant".

Step 5: Satellite Accumulation Area (SAA) Storage

  • Store the container in a designated SAA at or near the point of generation.

  • Under RCRA regulations (40 CFR Part 265), the container must remain closed at all times except when actively adding waste[2].

Step 6: Institutional EHS Transfer

  • Once the container is 90% full, submit a waste pickup request to your EHS department. The waste will be transported to an EPA-approved TSD facility for high-temperature incineration (minimum 1,200 °C for at least 2 seconds) equipped with hydrogen bromide gas scrubbers[1].

Spill Response & Decontamination Workflow

In the event of a breach, immediate and structured action is required to prevent inhalation exposure and environmental contamination.

Step-by-Step Spill Methodology:

  • Isolate & Evacuate: Immediately alert personnel in the vicinity. If the spill is >500 mL or outside a fume hood, evacuate the lab and contact EHS[4].

  • Don Spill-Specific PPE: Upgrade to a respirator with organic vapor cartridges (if cleared by EHS) and thick butyl rubber gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite, sand, or specialized universal spill pads). Do not use combustible materials like sawdust.[5]

  • Absorption & Collection: Work from the outside in to absorb the chemical. Use a non-sparking polypropylene dustpan and brush to collect the saturated absorbent.

  • Waste Packaging: Place the absorbed material into a heavy-duty, sealable plastic bag, and then place that bag into a rigid, sealable plastic pail (double-bagging protocol)[5]. Label as "Hazardous Spill Debris - Halogenated Amine."

  • Surface Decontamination: Wash the affected surface with a mild, slightly acidic detergent solution to neutralize residual trace amines, followed by a water rinse. Collect all wash water as hazardous waste.

Waste Workflow Visualization

The following diagram illustrates the logical decision tree for segregating and disposing of 1-(4-bromophenyl)-N,N-dimethylethanamine waste streams.

WasteWorkflow Start 1-(4-bromophenyl)-N,N-dimethylethanamine Waste Generation Check Check Waste Composition (Aqueous vs. Organic) Start->Check Organic Organic Phase (>1% Halogenated) Check->Organic Solvent/Neat Aqueous Aqueous Phase (pH > 8, Amine present) Check->Aqueous Aqueous Wash SegregateOrg Collect in Halogenated Organic Waste Container Organic->SegregateOrg SegregateAq Neutralize & Collect in Aqueous Basic Waste Aqueous->SegregateAq Label Label: Hazardous Waste (Toxic, Halogenated Amine) SegregateOrg->Label SegregateAq->Label Dispose EPA-Approved High-Temp Incineration (>1200°C) Label->Dispose

Caption: Operational decision tree for the segregation, labeling, and disposal of halogenated amine waste.

References

  • American Chemical Society (ACS). "Guide for Chemical Spill Response." ACS Committee on Chemical Safety. Retrieved from:[Link]

  • American Chemical Society (ACS) Publications. "Hazardous Chemical Waste Management in Teaching Laboratories." Journal of Chemical Education. Retrieved from:[Link]

  • Chemical & Engineering News (C&EN). "Most solvent waste from US academic labs ends up in the air." C&EN Global Enterprise. Retrieved from:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." US EPA. Retrieved from:[Link]

  • University of Alabama EHS. "Guidelines and Procedures for Decommissioning of a Laboratory." EHS Laboratory Safety. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 1-(4-bromophenyl)-N,N-dimethylethanamine

Executive Safety Summary Treat this compound as a High-Hazard Research Chemical. 1-(4-bromophenyl)-N,N-dimethylethanamine belongs to the class of halogenated phenethylamines.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat this compound as a High-Hazard Research Chemical. 1-(4-bromophenyl)-N,N-dimethylethanamine belongs to the class of halogenated phenethylamines. While specific toxicological data for this exact isomer may be sparse in public repositories, its structural activity relationship (SAR) dictates that we handle it with the rigor reserved for corrosive stimulants .

The Dual-Threat Mechanism:

  • Chemical Corrosivity: As a tertiary amine, the free base is alkaline and lipophilic. It can cause immediate chemical burns to mucous membranes and eyes.

  • Systemic Toxicity: The phenethylamine backbone is associated with potent sympathomimetic effects (vasoconstriction, hypertensive crisis). The para-bromo substitution increases lipid solubility, significantly heightening the risk of transdermal absorption .

Core Directive: Do not rely solely on standard "organic solvent" PPE. You must employ a barrier system that prevents skin contact entirely.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard GHS requirements, accounting for the compound's potential for rapid skin absorption.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Mandatory) Inner Layer: 4-mil Nitrile (Dexterity).Outer Layer: 5-mil+ Nitrile or Neoprene (Chemical Resistance).Rationale: Amines can permeate thin latex rapidly. Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer glove upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles ANSI Z87.1+ Impact & Splash Rated. Crucial: Safety glasses with side shields are insufficient . Liquid amines can track around glasses via capillary action or aerosolization. A face shield is required for volumes >50mL.
Respiratory Engineering Control Primary Fume Hood Use Only. If work must occur outside a hood (strongly discouraged), use a Full-Face Respirator with Organic Vapor/P100 (OV/P100) cartridges. The amine odor threshold is often higher than the safety limit (poor warning property).
Body Lab Coat + Apron Standard Cotton/Poly Lab Coat (Fire Resistant if using flammables).Chemical Resistant Apron (Rubber/Neoprene) required for transferring liquids to prevent "lap spills" from soaking through clothing to the femoral artery area.
Operational Workflow: The "Zero-Contact" Protocol
Phase A: Pre-Operational Validation

Before uncapping the reagent, perform the "3-Point Integrity Check" :

  • Glove Inflation: Inflate nitrile gloves with air to check for micro-pinholes.

  • Hood Flow: Verify face velocity is between 80–120 fpm.

  • Neutralization Prep: Have a spill kit ready containing an amine-neutralizing absorbent (e.g., citric acid-based or commercial amphoteric absorbent).

Phase B: Active Handling (Weighing & Transfer)
  • Solid/Salt Form: If handling the hydrochloride salt, minimize dust. Use a static-free spatula.

  • Liquid/Free Base: This form is oily and volatile.

    • Technique: Use positive displacement pipettes for liquids to prevent dripping.

    • Vessel Management: Keep reaction vessels closed. If heating is required, use a reflux condenser with a scrubber trap to capture amine vapors.

Phase C: Decontamination
  • Wipe Down: Wipe all exterior surfaces of flasks with a solvent-dampened Kimwipe (ethanol or acetone) inside the hood before removing them.

  • Waste Segregation: Dispose of wipes in Solid Hazardous Waste (Halogenated) . Do not throw in regular trash.

Emergency Response Logic

Scenario: Skin Exposure

  • Immediate Action: Do NOT use vinegar or acids on the skin. This generates heat (exothermic neutralization) and can drive the toxin deeper into the dermis.

  • Protocol: Flush with tepid water for 15 minutes minimum . Soap is effective for removing the lipophilic free base.

Scenario: Spills (>10 mL)

  • Evacuate: Clear the immediate area.

  • Contain: Use an absorbent sock/dam.

  • Neutralize: Apply a weak acid neutralizer (e.g., dilute citric acid) only to the floor/bench spill, not people.

  • Collect: Scoop into a hazardous waste bag labeled "Corrosive/Toxic Debris."

Visualization: PPE Decision & Spill Logic

SafetyLogic Start Risk Assessment: 1-(4-bromophenyl)-N,N-dimethylethanamine StateCheck Physical State? Start->StateCheck Solid Solid (Salt Form) Risk: Dust Inhalation StateCheck->Solid Liquid Liquid (Free Base) Risk: Skin Absorb/Vapor StateCheck->Liquid PPE_Solid PPE: Nitrile Gloves x2 + N95/P100 Mask (if open bench) Solid->PPE_Solid PPE_Liquid PPE: Nitrile Gloves x2 + Apron + Fume Hood (MANDATORY) Liquid->PPE_Liquid Spill Emergency: Spill Event PPE_Liquid->Spill If Breach SkinContact Skin Contact Spill->SkinContact FloorSpill Bench/Floor Spill Spill->FloorSpill Action_Skin Action: WATER FLUSH ONLY (No Acids) -> 15 Mins SkinContact->Action_Skin Action_Floor Action: Absorb -> Neutralize (Weak Acid) -> Dispose FloorSpill->Action_Floor

Figure 1: Decision logic for PPE selection based on physical state and emergency response workflows for skin vs. environmental contamination.[1]

Disposal & Environmental Compliance

Waste Stream Classification:

  • Primary Code: Halogenated Organic Solvents/Organics.

  • Secondary Hazard: Corrosive (Basic).

Disposal Protocol:

  • Segregation: Do not mix with acidic waste streams (risk of exothermic reaction or heat generation).

  • Labeling: Clearly tag waste containers with the full chemical name. Avoid generic labels like "Waste Amines."

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is corrosive.

References
  • PubChem. (n.d.). Compound Summary: 4-Bromo-N,N-dimethylphenethylamine. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (1910.138 - Hand Protection). United States Department of Labor. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - Classification and Labelling Inventory (General Amine Guidelines). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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